molecular formula C11H20O4 B1676727 10-Methoxy-10-oxodecanoic acid CAS No. 818-88-2

10-Methoxy-10-oxodecanoic acid

Cat. No.: B1676727
CAS No.: 818-88-2
M. Wt: 216.27 g/mol
InChI Key: OSYQOBUUFRGFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methoxy-10-oxodecanoic acid (CAS 818-88-2), also known as Monomethyl sebacate, is a medium-chain fatty acid derivative that serves as a versatile bifunctional building block in organic and medicinal chemistry research. Its structure, featuring a carboxylic acid and a methyl ester, allows it to function as a flexible linker for the synthesis of complex molecules. A significant application of this compound is in the development of novel anticancer agents. It has been utilized as a key spacer in the construction of dual inhibitors targeting Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs), which are epigenetic targets overexpressed in models of colorectal cancer. In these inhibitors, the compound effectively connects a tranylcypromine-based surface recognition motif to a zinc-binding hydroxamic acid group . Beyond epigenetic drug discovery, its research value extends to other areas, including the synthesis of potential antiproliferative agents and bivalent ligands for opioid receptors, highlighting its utility in probing biochemical pathways and receptor interactions. The mechanism of action for compounds derived from this compound is tied to their final structure; for instance, the dual LSD1/HDAC inhibitors it helps create work by modulating the epigenetic landscape, leading to increased levels of acetyl-tubulin, acetyl-histone H3, and H3K4me2, which induces cell cycle arrest and reduces cancer cell proliferation . As a white solid, it should be stored sealed in a dry, ambient environment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methoxy-10-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQOBUUFRGFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002231
Record name 10-Methoxy-10-oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Alfa Aesar MSDS]
Record name Methyl hydrogen sebacate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21180
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

818-88-2
Record name Monomethyl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=818-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyl sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxy-10-oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL SEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PZ9NUI78J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid

Introduction: this compound, more commonly known in industrial and research settings as Monomethyl Sebacate or Methyl Hydrogen Sebacate, is a bifunctional organic compound of significant interest. As a derivative of sebacic acid, a C10 dicarboxylic acid, this molecule possesses both a terminal carboxylic acid group and a methyl ester group.[1][2] This unique structure imparts a versatile chemical reactivity, making it a valuable intermediate and building block in various fields, from polymer science to the synthesis of fine chemicals. This guide provides a comprehensive overview of its core properties, synthesis, applications, and analytical characterization, tailored for researchers and professionals in chemical and drug development.

Accurate identification and understanding of a molecule's fundamental properties are paramount for its effective application in research and development.

1.1. Chemical Identifiers

  • IUPAC Name: this compound[2]

  • Common Synonyms: Monomethyl sebacate (MMS), Methyl hydrogen sebacate, Sebacic acid monomethyl ester[2][3]

  • CAS Number: 818-88-2[4][5][6]

  • Molecular Formula: C₁₁H₂₀O₄[1][2][3]

  • Molecular Weight: 216.27 g/mol [2][3]

  • Chemical Structure: HOOC-(CH₂)₈-COOCH₃

1.2. Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Physical Form White to almost white crystalline powder or solid.[1][2][3]
Melting Point 41-44 °C (lit.)[3][7]
Boiling Point 168-170 °C at 3 mm Hg (lit.)[3][7]
pKa 4.78 ± 0.10 (Predicted)[3]
Flash Point 110 °C[3]
Storage Temperature Room temperature.[3][8]

Synthesis, Purification, and Reactivity

As a bifunctional molecule, this compound serves as a critical linker and monomer. Understanding its synthesis and reactivity is key to leveraging its capabilities.

2.1. Synthesis Pathway: Mono-Esterification of Sebacic Acid

The most direct and common approach for synthesizing this compound is the partial esterification of sebacic acid with methanol. The primary challenge in this synthesis is achieving mono-esterification while minimizing the formation of the diester byproduct, dimethyl sebacate.

Causality in Experimental Design: The reaction is typically performed with an excess of the dicarboxylic acid relative to the alcohol or by carefully controlling the stoichiometry and reaction time. Using a catalyst like sulfuric acid facilitates the Fischer esterification mechanism. The choice of solvent and temperature is critical to balance reaction rate with selectivity.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Sebacic_Acid Sebacic Acid HOOC-(CH₂)₈-COOH Reaction Acid-Catalyzed Esterification (e.g., H₂SO₄) Sebacic_Acid->Reaction Methanol Methanol CH₃OH Methanol->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Controlled time Purification Purification Workup->Purification Crude Mixture Byproduct Dimethyl Sebacate (Byproduct) Workup->Byproduct Separated Unreacted Unreacted Sebacic Acid Workup->Unreacted Separated/Recycled Target This compound (Target Product) Purification->Target Recrystallization or Vacuum Distillation G cluster_acid Carboxylic Acid Reactivity cluster_ester Ester Reactivity molecule HOOC-(CH₂)₈- -COOCH₃ Amidation Amidation (e.g., with an amine) molecule:f0->Amidation Esterification2 Esterification (e.g., with an alcohol) molecule:f0->Esterification2 Reduction Reduction to Alcohol (e.g., with LiAlH₄) molecule:f0->Reduction Hydrolysis Hydrolysis to Acid (Base or Acid catalyzed) molecule:f1->Hydrolysis Transesterification Transesterification (e.g., with R-OH) molecule:f1->Transesterification Aminolysis Aminolysis (e.g., with an amine) molecule:f1->Aminolysis

References

Introduction: The Versatility of a Bifunctional Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Monomethyl Sebacate for Researchers and Drug Development Professionals

Monomethyl sebacate (MMS), identified by its CAS number 818-88-2, is a unique chemical intermediate derived from sebacic acid, a dicarboxylic acid, and methanol. Its structure, featuring a methyl ester at one end and a carboxylic acid at the other, grants it bifunctional properties that make it a highly valuable and versatile building block in diverse scientific fields. While seemingly a simple molecule, MMS serves as a critical precursor in the synthesis of advanced polymers, a high-performance additive for tuning material properties, and an important component in cosmetic and lubricant formulations.

This guide provides a comprehensive technical overview of monomethyl sebacate, detailing its chemical and physical properties, spectroscopic profile, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for innovation in materials science, polymer chemistry, and formulation development.

Chemical Identity and Physicochemical Properties

Monomethyl sebacate is systematically known as 10-methoxy-10-oxodecanoic acid. It is a white crystalline solid at room temperature. The molecule's linear ten-carbon backbone, derived from sebacic acid, provides flexibility, while its terminal functional groups—an ester and a carboxylic acid—offer distinct reactive sites for chemical modification and polymerization.

Chemical Structure

The bifunctional nature of monomethyl sebacate is central to its utility. The carboxylic acid group can participate in esterification, amidation, and salt formation, while the methyl ester group can undergo transesterification or hydrolysis.

Caption: Chemical structure of monomethyl sebacate (C11H20O4).

Physical and Chemical Properties

A summary of key physicochemical properties is provided below, compiled from various chemical suppliers and databases. These values are critical for designing experimental conditions, purification procedures, and safety protocols.

PropertyValueSource(s)
CAS Number 818-88-2
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Appearance White to almost white powder or crystal
Melting Point 40-44 °C
Boiling Point 168-170 °C at 3 mmHg
Flash Point 110 °C
IUPAC Name This compound
Synonyms Methyl hydrogen sebacate, Sebacic acid monomethyl ester, Decanedioic acid monomethyl ester

Spectroscopic Profile for Characterization

Accurate characterization of monomethyl sebacate is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data based on reference spectra.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a sharp singlet around 3.67 ppm corresponding to the three protons of the methyl ester (-OCH₃). Triplets around 2.3 ppm are characteristic of the methylene protons adjacent to the carbonyl groups (-CH₂-COO-). The remaining methylene protons in the aliphatic chain typically appear as a complex multiplet between 1.2 and 1.7 ppm. The acidic proton of the carboxyl group is often broad and may appear over a wide chemical shift range, or may not be observed depending on the solvent and concentration.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1740 cm⁻¹, while the carboxylic acid carbonyl appears at a lower frequency, around 1710 cm⁻¹. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is also characteristic, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

  • MS (Mass Spectrometry): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 216 may be observed. Common fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a peak at m/z 185, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z 157. The base peak is often observed at m/z 125.

Synthesis and Manufacturing Overview

Monomethyl sebacate is typically synthesized via the Fischer esterification of sebacic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and driving it towards the mono-ester product requires careful control of stoichiometry and reaction conditions. Industrially, sebacic acid itself is derived from castor oil, making monomethyl sebacate a bio-based chemical.

Caption: General workflow for the synthesis of monomethyl sebacate.

Detailed Laboratory Synthesis Protocol

This protocol describes a representative lab-scale synthesis of monomethyl sebacate.

Objective: To synthesize monomethyl sebacate from sebacic acid and methanol.

Materials:

  • Sebacic acid (1.0 eq)

  • Methanol (5-10 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sebacic acid and methanol.

    • Rationale: Using an excess of methanol helps to shift the reaction equilibrium towards the ester products.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring mixture.

    • Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating increases the rate of reaction. Monitoring ensures the reaction is stopped once the desired product is maximized, avoiding significant formation of the diester byproduct.

  • Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Most of the excess methanol is then removed using a rotary evaporator.

    • Rationale: Removing the solvent simplifies the subsequent extraction process.

  • Extraction and Workup: Redissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Rationale: The water wash removes residual methanol and sulfuric acid. The bicarbonate wash removes any unreacted sebacic acid and the acid catalyst. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The crude monomethyl sebacate can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield a pure white solid.

Core Applications in Research and Industry

The bifunctional nature of monomethyl sebacate makes it a valuable intermediate in several high-performance applications.

Polymer Synthesis

One of the primary uses of monomethyl sebacate is as a monomer in the synthesis of polyesters and polyamides. Its ability to react at either the acid or ester terminus allows for precise control over polymer architecture.

  • Expertise & Causality: By incorporating the long, flexible ten-carbon chain of the sebacate backbone, formulators can impart properties like increased flexibility, impact resistance, and a lower glass transition temperature (Tg) to the resulting polymer. This is particularly useful in creating specialty copolyesters or as a chain modifier in existing polymer systems.

High-Performance Plasticizers

Esters of sebacic acid are well-known as high-performance, low-temperature plasticizers for polymers like polyvinyl chloride (PVC). Monomethyl sebacate can be further esterified to produce other sebacate plasticizers (e.g., dioctyl sebacate, dibutyl sebacate) or used itself in certain formulations.

  • Mechanism of Action: Plasticizers work by embedding themselves between polymer chains, disrupting the strong intermolecular forces. This increases the free volume, allowing the polymer chains to move more freely past one another, which manifests as increased flexibility and reduced brittleness, especially at low temperatures. Sebacates are particularly effective due to their long, non-polar aliphatic chain, which provides excellent compatibility with many polymer systems.

cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix p1 p1 p2 p2 p4 p4 p3 p3 p5 p5 p6 p6 p7 p7 p8 p8 p9 p9 mms1 MMS label_rigid Strong Interchain Forces (Low Flexibility) p10 p10 p11 p11 p12 p12 p13 p13 p14 p14 p15 p15 p16 p16 p17 p17 p18 p18 mms2 MMS mms3 MMS mms4 MMS label_flex Increased Free Volume (High Flexibility) label_add + Monomethyl Sebacate

An In-depth Technical Guide to the Physicochemical Properties of 10-Methoxy-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxy-10-oxodecanoic acid, a dicarboxylic acid monoester, presents a chemical structure of interest in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, allows for a range of chemical modifications, making it a versatile building block. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and as an intermediate in organic synthesis.[1][2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key characteristics, empowering researchers to generate reliable and reproducible data.

Molecular Structure and Identification

A clear understanding of the molecular identity is the foundation of all subsequent physicochemical characterization.

Chemical Structure:

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind sample to a fine powder prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 prep3 Seal one end of the capillary tube prep2->prep3 measure1 Place capillary in Mel-Temp or Thiele tube prep3->measure1 measure2 Heat rapidly to ~15-20°C below expected m.p. measure1->measure2 measure3 Heat slowly (1-2°C/min) near m.p. measure2->measure3 measure4 Record T1: first liquid drop appears measure3->measure4 measure5 Record T2: all solid has melted measure4->measure5 analysis1 Report melting range (T1 - T2) measure5->analysis1 analysis2 Repeat for 2-3 concordant measurements analysis1->analysis2 boiling_point_workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place a few drops of liquid in a fusion tube prep2 Insert a sealed capillary tube (open end down) prep1->prep2 setup1 Attach fusion tube to a thermometer prep2->setup1 setup2 Immerse in a heating bath (Thiele tube) setup1->setup2 measure1 Heat the bath gently setup2->measure1 measure2 Observe a continuous stream of bubbles measure1->measure2 measure3 Remove heat and allow to cool measure2->measure3 measure4 Record temperature when liquid enters capillary measure3->measure4

References

10-Methoxy-10-oxodecanoic Acid: A Bifunctional Linker for Advanced Bioconjugation and Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the synthesis, chemical properties, and versatile applications of 10-Methoxy-10-oxodecanoic acid as a bifunctional linker. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of how this molecule's distinct functionalities—a terminal carboxylic acid and a methyl ester—can be strategically employed in bioconjugation, drug delivery, and surface modification. The guide delves into the causality behind experimental choices, offering detailed, self-validating protocols and foundational chemical principles to empower innovation in your research.

Introduction: The Strategic Advantage of Asymmetric Bifunctional Linkers

In the landscape of chemical biology and materials science, bifunctional linkers are indispensable tools for covalently connecting two distinct molecular entities.[1] They form the crucial bridge in antibody-drug conjugates (ADCs), facilitate the immobilization of biomolecules onto surfaces for diagnostics, and enable the construction of complex macromolecular architectures.[1][2] While homobifunctional linkers possess two identical reactive groups, heterobifunctional linkers, with their two different reactive ends, offer controlled, sequential conjugation, minimizing undesirable side reactions such as polymerization.

This compound falls into a strategic subclass of heterobifunctional linkers. Its asymmetry is derived not from two different reactive functional groups, but from the differential reactivity of a carboxylic acid and a methyl ester. The free carboxylic acid is readily available for a host of conjugation reactions, most notably amide bond formation with primary amines.[3] The methyl ester, on the other hand, is relatively stable but can be hydrolyzed to reveal a second carboxylic acid or be used in transesterification reactions under specific conditions. This latent reactivity, combined with the ten-carbon aliphatic chain, imparts unique solubility and spacing characteristics, making it a valuable tool for a variety of applications.

This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties influence its solubility, reactivity, and the characteristics of the final conjugate.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₄[4]
Molecular Weight 216.28 g/mol [4]
CAS Number 818-88-2[5][6]
Appearance White to off-white solidGeneric supplier data
Solubility Soluble in most organic solvents (e.g., DCM, THF, Methanol)Inferred from structure
XLogP3 2.5PubChem CID: 69911
Hydrogen Bond Donor Count 1PubChem CID: 69911
Hydrogen Bond Acceptor Count 4PubChem CID: 69911
Rotatable Bond Count 9PubChem CID: 69911

The long aliphatic chain contributes to its solubility in non-polar environments, which can be advantageous for penetrating lipid membranes or modifying hydrophobic surfaces. The presence of both a carboxylic acid and an ester provides a balance of hydrophilic and hydrophobic character.

Synthesis of this compound

The synthesis of this compound starts from the readily available long-chain dicarboxylic acid, decanedioic acid. The key to the synthesis is the selective mono-esterification of one of the two carboxylic acid groups. Several methods have been reported for the selective mono-esterification of dicarboxylic acids.[1][2]

Proposed Synthetic Pathway: Selective Mono-esterification

A reliable method for the selective mono-esterification of a non-conjugated dicarboxylic acid involves the use of a catalytic amount of thionyl chloride in methanol at room temperature.[2] This method is advantageous due to its mild conditions and the avoidance of hazardous reagents like diazomethane.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Reaction Scheme Decanedioic_acid Decanedioic acid Product This compound Decanedioic_acid->Product  CH3OH, SOCl2 (cat.) Room Temperature

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • Decanedioic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve decanedioic acid (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and the disappearance of the diacid.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a singlet at ~3.6 ppm in the ¹H NMR spectrum corresponding to the methyl ester protons and the absence of one of the broad carboxylic acid protons are key indicators of successful mono-esterification.

Applications as a Bifunctional Linker

The utility of this compound stems from its ability to participate in sequential conjugation reactions. The free carboxylic acid can be readily activated for reaction with nucleophiles, while the methyl ester provides a handle for subsequent modifications.

Amide Bond Formation for Bioconjugation

The most common application of the carboxylic acid moiety is the formation of a stable amide bond with a primary amine, such as the lysine residues on a protein or an amine-functionalized small molecule.[3][7] This reaction typically requires the activation of the carboxylic acid.

Diagram 2: Amide Coupling Workflow

G cluster_0 Amide Bond Formation Linker This compound Activation Activate Carboxylic Acid (e.g., EDC, NHS) Linker->Activation Activated_Linker Activated Linker (NHS Ester) Activation->Activated_Linker Conjugate Amide-linked Conjugate Activated_Linker->Conjugate Amine Amine-containing Molecule (Protein, Drug, etc.) Amine->Conjugate

Caption: General workflow for amide bond formation.

Protocol: EDC/NHS-mediated Amide Coupling

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS pH 7.4 for proteins)

Procedure:

  • Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • In a separate vessel, dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.

  • Add the activated linker solution to the amine-containing molecule solution.

  • Allow the reaction to proceed at room temperature for 2-12 hours or at 4 °C overnight.

  • Quench the reaction (e.g., by adding a small amount of Tris buffer or hydroxylamine).

  • Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography for proteins; column chromatography for small molecules).

Causality: The use of EDC and NHS converts the carboxylic acid into a more reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone.[2] This two-step, one-pot procedure enhances the efficiency of the amidation reaction, especially in aqueous environments.[2]

Surface Modification and Functionalization

The bifunctional nature of this compound makes it an excellent candidate for surface modification of various materials. The carboxylic acid can be used to anchor the linker to a surface, while the methyl ester can be further modified or the long alkyl chain can alter the surface properties.

Application Example: Modifying Hydrophobic Polymer Surfaces

The long aliphatic chain of the linker can be used to improve the dispersion of nanoparticles in a hydrophobic polymer matrix.[8] The carboxylic acid can be deprotonated to interact with a positively charged surface or can be covalently attached to a surface with complementary functional groups.

Diagram 3: Surface Modification Logic

G cluster_0 Surface Functionalization Surface Material Surface (e.g., Nanoparticle) Functionalized_Surface Functionalized Surface Surface->Functionalized_Surface Anchoring via Carboxylic Acid Linker This compound Linker->Functionalized_Surface Dispersion Improved Dispersion Functionalized_Surface->Dispersion Matrix Hydrophobic Polymer Matrix Matrix->Dispersion

Caption: Logic for improved nanoparticle dispersion.

Protocol: Surface Modification of Amine-Functionalized Silica Nanoparticles

Materials:

  • Amine-functionalized silica nanoparticles

  • This compound

  • EDC/NHS

  • Anhydrous DMF

  • Ethanol

Procedure:

  • Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.

  • In a separate flask, activate the carboxylic acid of this compound using EDC and NHS as described in the amide coupling protocol.

  • Add the activated linker solution to the nanoparticle dispersion.

  • Stir the mixture at room temperature for 24 hours.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with DMF and then with ethanol to remove unreacted reagents.

  • Dry the functionalized nanoparticles under vacuum.

Self-Validation: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the amide bond and the alkyl chain, and thermogravimetric analysis (TGA) to quantify the amount of linker grafted onto the surface.

Latent Reactivity of the Methyl Ester

The methyl ester group provides a secondary site for modification. It can be hydrolyzed under basic or acidic conditions to yield a second carboxylic acid, transforming the molecule into a homobifunctional linker. This can be useful for creating cross-linked structures or for further conjugation after the initial attachment via the first carboxylic acid.

Alternatively, the methyl ester can undergo transesterification with a hydroxyl-containing molecule, although this generally requires harsher conditions or specific catalysts.[8]

Comparative Analysis and Future Outlook

This compound offers a unique combination of features:

  • Defined Spacer Length: The ten-carbon chain provides a significant and well-defined distance between the conjugated molecules.

  • Modulated Solubility: The aliphatic chain can enhance solubility in non-polar environments.

  • Sequential Reactivity: The differential reactivity of the carboxylic acid and the methyl ester allows for controlled, stepwise conjugation.

Compared to more common heterobifunctional linkers like SMCC, which connects amines and thiols, this compound provides a different set of reactive handles and spacer characteristics. Its utility will be most pronounced in applications where a longer, flexible, and more hydrophobic spacer is desired.

The future of bifunctional linkers lies in the development of molecules with increasingly sophisticated functionalities, such as cleavable linkers that release a payload in response to a specific biological stimulus. While this compound itself is not a cleavable linker, its fundamental structure can serve as a scaffold for the incorporation of cleavable moieties.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development, materials science, and chemical biology. Its straightforward synthesis and the well-defined reactivity of its two functional groups provide a reliable platform for a wide range of applications. By understanding the chemical principles and leveraging the detailed protocols provided in this guide, scientists can confidently employ this linker to advance their research and develop novel conjugates and materials.

References

An In-Depth Technical Guide to the Role of Monomethyl Sebacate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Modern Therapeutics

In the landscape of medicinal chemistry, success is often dictated by the versatility and reliability of foundational molecules. Monomethyl sebacate (MMS), a monoester derivative of the naturally occurring dicarboxylic acid, sebacic acid, represents a quintessential example of such a pivotal building block.[1][2] While not an active pharmaceutical ingredient itself, its influence is profound, acting as a critical architect in the design and formulation of advanced therapeutic systems. Its bifunctional nature, possessing both a reactive carboxylic acid and a stable ester group, endows it with unique properties that are expertly leveraged in polymer synthesis, drug formulation, and as a general pharmaceutical intermediate.[1][3]

This guide provides an in-depth exploration of the multifaceted roles of monomethyl sebacate. We will move beyond a simple cataloging of its uses to delve into the underlying chemical principles and causal relationships that make it an indispensable tool for researchers, scientists, and drug development professionals. We will examine its function as a key monomer in creating biocompatible and biodegradable polymers for drug delivery and tissue engineering, its application as a high-performance plasticizer in pharmaceutical films, and its utility as a versatile intermediate in organic synthesis.[1][3][4]

Part 1: Core Chemistry and Synthesis of Monomethyl Sebacate

Monomethyl sebacate (CAS 818-88-2), chemically known as 10-methoxy-10-oxodecanoic acid, is a medium-chain fatty acid derivative.[5] Its value in medicinal chemistry stems directly from its molecular structure: a ten-carbon aliphatic chain that provides flexibility and hydrophobicity, capped at one end by a methyl ester and at the other by a carboxylic acid. This duality allows for targeted chemical reactions, such as polymerization through the acid group while the ester group remains protected or vice-versa.

Physicochemical Properties

A clear understanding of its physical and chemical properties is crucial for its effective application.

PropertyValueReference
CAS Number 818-88-2[1]
Molecular Formula C11H20O4[5][6]
Molecular Weight 216.27 g/mol [5][7]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 40.0 to 44.0 °C
Flash Point 110 °C[7]
Purity >98.0% (Typical)
Synthesis Protocol: Esterification of Sebacic Acid

The synthesis of monomethyl sebacate is a foundational procedure, typically achieved through the controlled mono-esterification of sebacic acid. The choice to perform a mono-esterification is critical; it preserves a carboxylic acid group for subsequent polymerization or functionalization, which is the primary reason for its utility as a monomer.

Objective: To synthesize Monomethyl Sebacate from sebacic acid and methanol with high selectivity for the monoester.

Materials:

  • Sebacic Acid

  • Methanol (MeOH)

  • Potassium Hydroxide (KOH)

  • α-nitroketone (as an alternative starting material)

  • Sodium Dihydrogen Phosphate (NaH2PO4)

  • Oxone

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na2SO4)

Step-by-Step Methodology: [3]

  • Reaction Setup: Prepare a solution of potassium hydroxide (1.75 mmol) in methanol (6 ml).

  • Addition of Reactant: In a separate flask, dissolve α-nitroketone (0.7 mmol) in methanol (2 ml). Add the methanolic KOH solution to this flask.

  • Heating: Heat the resulting mixture at 65°C for 4 hours. This step drives the initial reaction.

  • Oxidation: Cool the solution to room temperature. Prepare an aqueous solution containing 0.5M NaH2PO4 (5 ml) in 1N NaOH (17 ml) and add Oxone (2.1 mmol). Add this oxidizing solution to the reaction mixture.

  • Reaction Quench and Workup: After 4 hours, dilute the mixture with water (20 ml) and a 5% sodium bicarbonate solution (5 ml).

  • Extraction (Organic Wash): Wash the aqueous mixture with dichloromethane (CH2Cl2, 1x10 ml) to remove organic impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of 2 using a 1% HCl solution. This protonates the carboxylate, making it extractable into an organic solvent.

  • Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3x20 ml).

  • Drying and Evaporation: Combine the ethyl acetate layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Evaporate the solvent under reduced pressure to yield the purified monomethyl sebacate. The expected yield is approximately 84%.[3]

Visualization of Synthesis

The diagram below outlines the general synthetic pathway from a suitable precursor to the final monomethyl sebacate product, highlighting the key transformation.

Synthesis_MMS Precursor α-Nitroketone (Precursor) Reagents 1. KOH / MeOH, 65°C 2. Oxone / NaOH Precursor->Reagents MMS Monomethyl Sebacate (C11H20O4) Reagents->MMS Reaction & Oxidative Cleavage

Caption: Synthetic pathway to Monomethyl Sebacate.

Part 2: A Cornerstone Monomer for Advanced Biomedical Polymers

The most significant role of monomethyl sebacate in medicinal chemistry is its function as a monomer for synthesizing biodegradable polyesters.[1] The ten-carbon backbone of sebacate imparts flexibility and hydrophobicity, while the ester linkages are susceptible to hydrolysis, ensuring biodegradability. This combination is ideal for creating materials for medical devices and drug delivery systems.

Poly(glycerol Sebacate) (PGS): The Flagship Polymer

Poly(glycerol sebacate) is a tough, biocompatible, and biodegradable elastomer synthesized via the polycondensation of glycerol and sebacic acid (often derived from its esters like MMS).[4][8]

  • Rationale for Use: The precursors, glycerol and sebacic acid, are endogenous to the human body, minimizing toxicity and immunogenicity.[4] The elastomer's mechanical properties can be precisely tuned by adjusting synthesis parameters (e.g., curing time and temperature), making it suitable for both soft and hard tissue engineering.[4][9]

  • Applications in Drug Delivery: PGS serves as an excellent matrix for the sustained release of therapeutics. Its crosslinked structure creates a diffusion barrier, and as the polymer degrades via surface erosion, the entrapped drug is slowly released. Molecular simulations have confirmed that the PGS matrix can accommodate both hydrophilic and hydrophobic drugs due to its amphiphilic nature.[10][11]

  • Applications in Tissue Engineering: PGS has been extensively investigated for creating scaffolds for cardiovascular, nerve, and bone tissue regeneration due to its rubber-like elasticity, which can mimic the mechanical properties of native soft tissues.[4][9]

Advanced Derivatives: Photocurable Methacrylated PGS (PGS-M)

A major limitation of traditional PGS synthesis is the need for prolonged curing at high temperatures, which precludes the incorporation of heat-sensitive drugs and proteins.[12][13] To overcome this, researchers developed methacrylated PGS (PGS-M).

  • Causality Behind Methacrylation: By chemically modifying the PGS pre-polymer with methacrylate groups, the material becomes photocurable.[13] In the presence of a photoinitiator and UV light, the methacrylate groups rapidly crosslink in seconds to minutes at ambient temperature.[13] This solves two problems: it protects heat-sensitive therapeutic payloads and allows for the fabrication of complex micro-architectures using techniques like 3D printing.[14]

  • Tunable Degradation and Drug Release: The degree of methacrylation (DM) directly controls the crosslink density of the final polymer. A higher DM leads to a more densely crosslinked network, which slows both the polymer degradation rate and the drug release kinetics. This provides drug development professionals with a critical tool to customize release profiles for specific therapeutic needs.[12]

Table: Effect of Methacrylation on PGS-M Properties [12]

Degree of Methacrylation (DM)In Vivo Mass Loss (11 weeks)Drug (Daunorubicin) Released (60 days)
21%40.1 ± 11.8%56.8 ± 5.4%
27%Not specified, but lower than 21%15.1 ± 0.4%
47%14.3 ± 1.4%15.4 ± 0.3%

This data clearly demonstrates that a higher degree of methacrylation results in a more stable polymer matrix, leading to significantly slower degradation and more sustained drug release.[12]

Experimental Workflow: From Monomer to Drug-Loaded Device

The following diagram illustrates the logical workflow from the precursor molecule to a functional, drug-eluting biomedical device.

PGS_Workflow cluster_synthesis Polymer Synthesis cluster_modification Functionalization cluster_fabrication Device Fabrication & Loading MMS Monomethyl Sebacate (or Sebacic Acid) PGS_pre PGS Pre-polymer MMS->PGS_pre Glycerol Glycerol Glycerol->PGS_pre MA Methacrylic Anhydride PGS_pre->MA PGS_M Methacrylated PGS (PGS-M) Photo Photoinitiator + UV Light PGS_M->Photo MA->PGS_M Methacrylation Drug Heat-Sensitive Drug Drug->Photo Device Drug-Loaded Hydrogel/ Scaffold Photo->Device Photocuring & Encapsulation

Caption: Workflow for creating a photocurable, drug-loaded PGS-M device.

Part 3: A Performance-Enhancing Plasticizer in Pharmaceutical Formulations

Beyond its role as a monomer, monomethyl sebacate and related sebacate esters are employed as specialized plasticizers in pharmaceutical formulations, particularly in polymer-based films for applications like transdermal patches or oral strips.[1][15]

Mechanism of Plasticization

Plasticizers are additives that increase the flexibility and durability of a material by reducing its glass transition temperature (Tg).[16] They work by embedding themselves between polymer chains, disrupting the rigid polymer-polymer interactions and increasing the free volume, which allows the chains to move more easily.[16][17]

Caption: Monomethyl sebacate (yellow) intercalates between polymer chains.

The Sebacate Advantage in Drug-Eluting Coatings

The choice of plasticizer is critical for performance. While hydrophilic plasticizers can leach out of a polymer matrix when exposed to aqueous environments, hydrophobic plasticizers like dibutyl sebacate or monomethyl sebacate are more likely to remain within the coating.[17]

  • Causality and Trustworthiness: This property is paramount for controlled-release formulations. If a hydrophilic plasticizer leaches out, the film can become brittle and crack, leading to "dose dumping"—a catastrophic failure where the entire drug load is released at once. By selecting a hydrophobic sebacate plasticizer, formulators can ensure that the coating remains integral and mechanically resistant throughout the drug release period, guaranteeing a reliable and predictable dosing profile.[17] This self-validating system is essential for regulatory approval and patient safety.

Conclusion: A Multifunctional Enabler in Medicinal Chemistry

Monomethyl sebacate is far more than a simple chemical intermediate. It is a multifunctional enabler at the heart of significant advances in medicinal chemistry. Its true value is realized through its conversion into sophisticated materials that solve critical challenges in drug delivery and regenerative medicine.

  • As a Monomer: It provides the foundation for biocompatible and biodegradable elastomers like PGS, whose tunable properties are essential for tissue engineering and creating advanced drug delivery vehicles like the photocurable PGS-M system.[4][12]

  • As a Plasticizer: It enhances the performance and reliability of pharmaceutical formulations, ensuring the mechanical integrity of polymer films for safe and effective controlled-release applications.[1][17]

  • As an Intermediate: It remains a versatile and reliable starting material for the broader synthesis of complex organic molecules.[3][18]

The continued exploration of sebacate-based chemistry promises to yield next-generation biomaterials with even greater control over biological interactions, degradation profiles, and therapeutic release kinetics. For the modern drug development professional, a deep understanding of the role and potential of monomethyl sebacate is not just beneficial—it is essential for innovation.

References

Discovery and significance of 10-Methoxy-10-oxodecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid: From Synthesis to Potential Biological Significance

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, also known as monomethyl sebacate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, industrial applications, and emerging biological relevance. This document moves beyond a simple recitation of facts to explain the causality behind its utility and potential, grounding all claims in verifiable scientific literature.

Introduction and Strategic Overview

This compound is the monomethyl ester of sebacic acid, a naturally occurring C10 dicarboxylic acid. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, makes it a valuable chemical intermediate in various industrial processes. While the diester, dimethyl sebacate, has been extensively utilized, the unique reactivity of the monoester offers distinct advantages in polymer chemistry and as a specialty plasticizer.

Recent metabolomic studies have also identified sebacic acid and its derivatives in biological systems, hinting at a previously unappreciated physiological role. This guide will explore both the established industrial significance and the nascent biological understanding of this molecule, providing a holistic perspective for future research and development.

Discovery and Historical Context

The history of this compound is intrinsically linked to its parent compound, sebacic acid. Sebacic acid was first characterized in the 19th century, with its name derived from the Latin sebum (tallow), reflecting its fatty origins.[1] It is primarily derived from castor oil, a renewable resource, making it a key platform chemical in green chemistry.[2][3]

The development of sebacic acid esters, including the monomethyl and dimethyl esters, arose from the need for high-performance lubricants, plasticizers, and monomers for polyamides and polyesters.[1][2] While a specific "discovery" event for this compound is not well-documented in the literature, its synthesis and characterization are a logical extension of the broader research into the esterification of dicarboxylic acids for industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in both industrial and research settings.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms Monomethyl sebacate, Methyl hydrogen sebacate[4][5]
CAS Number 818-88-2[6]
Molecular Formula C11H20O4[4]
Molecular Weight 216.27 g/mol [4]
Appearance White crystalline powder/solid[4][6]
Melting Point 41-44 °C[5]
Boiling Point 168-170 °C at 3 mm Hg[5]
Solubility Poorly soluble in water; soluble in ethanol and diethyl ether.[1]

Synthesis and Manufacturing

The primary route to this compound is the direct esterification of sebacic acid with methanol. This reaction proceeds in a stepwise manner, with the formation of the monoester being the initial product, followed by the formation of the diester, dimethyl sebacate.[7]

Reaction Mechanism and Kinetics

The esterification of sebacic acid with methanol is a reversible reaction that can be catalyzed by an acid or carried out under high temperature and pressure.[7][8] The reaction proceeds in two consecutive steps:

  • Sebacic Acid + Methanol ⇌ this compound + Water

  • This compound + Methanol ⇌ Dimethyl sebacate + Water

Kinetic studies have shown that the rate constant for the formation of the diester is typically higher than that for the monoester, meaning that careful control of reaction conditions is necessary to maximize the yield of the desired monomethyl ester.[7]

Experimental Protocol: Non-Catalytic Esterification in Supercritical Methanol

This protocol is based on the findings of Narayan and Madras (2017), who investigated the non-catalytic esterification of sebacic acid.[7][8] This method avoids the use of external catalysts, aligning with green chemistry principles.

Materials:

  • Sebacic acid (>98% purity)

  • Methanol (>99.5% purity)

  • High-pressure batch reactor

Procedure:

  • Accurately weigh sebacic acid and add it to the high-pressure reactor.

  • Add a specific molar ratio of methanol to sebacic acid (e.g., 5:1).[8]

  • Seal the reactor and begin heating to the desired reaction temperature (e.g., 623 K).[8]

  • Allow the reaction to proceed for a specific duration (e.g., 25 minutes).[8]

  • After the reaction time, rapidly cool the reactor to quench the reaction.

  • The product mixture, containing unreacted sebacic acid, this compound, and dimethyl sebacate, can be analyzed by gas chromatography (GC) to determine the yield of the monoester.

Causality of Experimental Choices:

  • Supercritical Methanol: Using methanol above its critical temperature and pressure enhances its solvation properties and reaction rates, eliminating the need for a catalyst.[8]

  • Molar Ratio: Varying the molar ratio of methanol to sebacic acid allows for control over the extent of esterification. A lower ratio can favor the formation of the monoester.[8]

  • Temperature and Time: These parameters are optimized to achieve a high yield of the monoester while minimizing the formation of the diester byproduct.[8]

G cluster_reactants Reactants cluster_products Products Sebacic_Acid Sebacic Acid (HOOC-(CH2)8-COOH) Monoester This compound (CH3OOC-(CH2)8-COOH) Sebacic_Acid->Monoester + Methanol Methanol1 Methanol (CH3OH) Water1 Water (H2O) Monoester->Water1 - H2O

Caption: Synthesis of this compound.

Industrial Significance and Applications

The bifunctional nature of this compound makes it a versatile intermediate in the chemical industry.[6]

Monomer for Advanced Polyesters

One of the primary applications of monomethyl sebacate is as a monomer in the synthesis of polyesters.[7] The presence of both a carboxylic acid and an ester group allows for precise control over the polymer architecture. The sebacate backbone imparts flexibility and impact resistance to the resulting polymer.[6]

High-Performance Plasticizer

This compound can also function as a plasticizer, an additive that increases the flexibility and durability of polymers.[7] Its molecular structure allows it to effectively disrupt polymer chain interactions, reducing brittleness.

Role in Biodegradable Polymers

With the growing demand for sustainable materials, this compound is gaining importance in the production of biodegradable polymers.[7] Its derivation from renewable castor oil and its ability to be incorporated into polymer backbones that can be broken down by microorganisms make it an attractive component for green plastics.

G cluster_applications Industrial Applications MMS 10-Methoxy-10-oxodecanoic Acid Polyesters Advanced Polyesters MMS->Polyesters Monomer Plasticizers High-Performance Plasticizers MMS->Plasticizers Additive Biodegradable Biodegradable Polymers MMS->Biodegradable Component

Caption: Industrial applications of this compound.

Biological Significance and Future Directions

While the industrial applications of this compound are well-established, its biological role is an emerging area of research.

Presence in Human Metabolism

The Human Metabolome Database lists "Sebacic acid monomethyl ester" as a compound detected in human blood and urine, classifying it as a medium-chain fatty acid. This suggests that it is either endogenously produced or a metabolite of dietary components.

Link to Sebacic Acid Metabolism and Aging

Recent research has identified sebacic acid as a potential biomarker for liver aging.[9] A study found that while sebacic acid levels decrease in the plasma of older humans and aged mice, they increase in the livers of aged mice, suggesting a role in energy production via acetyl-CoA formation during the aging process.[9] As a direct metabolite, this compound is likely involved in these metabolic pathways.

Potential Signaling Pathways

The parent compound, sebacic acid, has been shown to be converted by human neutrophils into a potent activator of pro-inflammatory cells through the OXER1 receptor.[10] It is plausible that its monomethyl ester could also serve as a substrate for enzymatic modification or interact with cellular signaling pathways, although this has yet to be directly investigated.

Future Research in Drug Development

The presence of this compound in human metabolism and the biological activity of its parent compound suggest several avenues for future research in drug development:

  • Biomarker Discovery: Investigating the correlation between the levels of this compound and various disease states, particularly age-related and metabolic disorders.

  • Therapeutic Potential: Exploring whether modulation of the metabolic pathways involving this molecule could have therapeutic benefits.

  • Drug Delivery: The physicochemical properties of this molecule could be leveraged in the design of prodrugs or lipid-based drug delivery systems.

G cluster_metabolism Metabolism & Biological Role Sebacic_Acid Sebacic Acid MMS 10-Methoxy-10-oxodecanoic Acid Sebacic_Acid->MMS Esterification AcetylCoA Acetyl-CoA (Energy Production) Sebacic_Acid->AcetylCoA ω-oxidation Inflammation Pro-inflammatory Signaling (via OXER1) Sebacic_Acid->Inflammation

Caption: Potential biological roles of sebacic acid and its derivatives.

Conclusion

This compound is a molecule with a dual identity. On one hand, it is a versatile and valuable chemical intermediate with established applications in the polymer and materials science industries. Its renewable sourcing and role in biodegradable polymers position it as a key player in the future of sustainable chemistry. On the other hand, its presence in human metabolism and the emerging biological activities of its parent compound, sebacic acid, open up exciting new avenues for research in medicine and drug development. This guide has provided a comprehensive overview of the current state of knowledge, highlighting the scientific principles that underpin its significance and pointing the way toward future discoveries.

References

An In-depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid (Monomethyl Sebacate)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Intermediate

In the landscape of chemical synthesis and material science, 10-Methoxy-10-oxodecanoic acid, commonly known in the industry as Monomethyl Sebacate, represents a cornerstone intermediate. Identified by its CAS number 818-88-2, this molecule is a monoester derivative of sebacic acid, a C10 dicarboxylic acid. Its defining characteristic is its bifunctional nature, possessing both a terminal carboxylic acid group and a methyl ester group. This unique structural arrangement provides two distinct reactive sites, rendering it an exceptionally versatile building block for precise chemical modifications and polymerization reactions. While its primary applications are rooted in polymer science, its structural similarity to endogenous medium-chain fatty acids suggests a potential, though largely unexplored, relevance in biological contexts. This guide provides a comprehensive technical overview of its synthesis, properties, applications, analytical methodologies, and potential metabolic fate, offering field-proven insights for professionals in research and development.

Section 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in experimental design. The compound typically presents as a white crystalline solid or powder, a physical state that facilitates its use in various reaction conditions.

PropertyValueSource(s)
CAS Number 818-88-2
IUPAC Name This compound
Common Synonyms Monomethyl Sebacate, Methyl Hydrogen Sebacate
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Appearance White to off-white crystalline powder/solid
Melting Point 41-44 °C
Boiling Point 168-170 °C (at 3 mm Hg)
Flash Point 110 °C
Storage Store sealed in a dry place at room temperature

Section 2: Synthesis and Purification Strategies

The synthesis of this compound is fundamentally an exercise in controlled esterification of its parent dicarboxylic acid, sebacic acid.

Synthetic Pathway: Acid-Catalyzed Mono-esterification

The most direct and common route involves the partial esterification of sebacic acid with methanol. The key to maximizing the yield of the monoester over the diester is controlling the stoichiometry of the reactants and the reaction conditions. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Causality of Reagent Choice:

  • Catalysts like Sulfuric Acid (H₂SO₄) or anhydrous Hydrogen Chloride (HCl) in Methanol are preferred because they are strong proton donors and readily available. Boron trifluoride-methanol (BF₃-Methanol) is another highly effective reagent that can drive the reaction efficiently.

  • Methanol serves as both the reactant and often as the solvent, ensuring a high concentration of the esterifying agent.

A generalized reaction is as follows: HOOC-(CH₂)₈-COOH + CH₃OH --[H⁺]--> CH₃OOC-(CH₂)₈-COOH + H₂O

Protocol: Laboratory-Scale Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sebacic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-4 hours). The progress can be tracked using Thin Layer Chromatography (TLC) to observe the consumption of sebacic acid and the formation of the monoester and diester products.

  • Workup: After cooling to room temperature, neutralize the catalyst with a mild base such as sodium bicarbonate solution. Remove the excess methanol under reduced pressure.

  • Extraction: Partition the residue between water and a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer will contain the ester products.

  • Separation: The desired monoester can be separated from unreacted sebacic acid and the dimethyl sebacate byproduct via column chromatography or by leveraging the acidity of the remaining carboxylic acid group for a selective liquid-liquid extraction with a basic aqueous solution.

Purification Protocol

For achieving high purity (>98%), recrystallization is a robust and validated method.

  • Solvent Selection: A mixed solvent system of acetone and petroleum ether is effective. The crude product is dissolved in a minimal amount of warm acetone.

  • Crystallization: Petroleum ether is slowly added until the solution becomes turbid. Upon gentle warming to redissolve, the solution is allowed to cool slowly to room temperature and then further cooled in an ice bath.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with cold petroleum ether, and dried in vacuo to yield the purified this compound.

Section 3: Core Applications in Material Science

The bifunctionality of this compound is the primary driver of its utility, allowing it to act as a versatile linker and monomer in the synthesis of advanced materials.

Monomer for Polyester Synthesis

In polyester synthesis, it serves as an AB-type monomer, where 'A' is the carboxylic acid and 'B' is the ester group (which can be transesterified). More commonly, it is used in conjunction with a diol (a B'B'-type monomer). The carboxylic acid end reacts with one hydroxyl group of the diol, while the methyl ester end can react with another hydroxyl group via transesterification, building a linear polymer chain.

Causality of Function: The long, flexible eight-carbon aliphatic chain derived from the sebacate backbone imparts flexibility, impact resistance, and a lower glass transition temperature to the resulting polyester, making it less brittle.

Polymerization cluster_reactants Reactants cluster_polymer Resulting Polymer Chain MMS This compound (Monomethyl Sebacate) CH₃OOC-(CH₂)₈-COOH Polymer ...-[-O-R-O-CO-(CH₂)₈-CO-]-n... MMS->Polymer Polycondensation (Esterification & Transesterification) Diol Diol HO-R-OH Diol->Polymer caption Role of Monomethyl Sebacate in Polyester Synthesis.

Caption: Role of Monomethyl Sebacate in Polyester Synthesis.

High-Performance Plasticizer

Plasticizers are additives that increase the flexibility and durability of a material. This compound and its derivatives can be incorporated into polymer matrices like polyvinyl chloride (PVC).

Mechanism of Action: The long aliphatic chain of the molecule

A Technical Guide to the Spectral Analysis of 10-Methoxy-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectral data for 10-methoxy-10-oxodecanoic acid (also known as mono-methyl sebacate), a molecule of interest in various chemical and pharmaceutical applications. With the CAS Number 818-88-2, a molecular formula of C₁₁H₂₀O₄, and a molecular weight of 216.28 g/mol , a thorough understanding of its spectral characteristics is crucial for its synthesis, identification, and quality control. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, protocols for data acquisition, and interpretation strategies grounded in established spectroscopic principles.

Section 1: Predicted Spectroscopic Data and Interpretation

While readily available public spectra for this compound are sparse, we can confidently predict its spectral features based on its structure and data from analogous molecules. This section details the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The long aliphatic chain will produce a series of overlapping multiplets, while the protons closer to the electron-withdrawing carboxylic acid and methyl ester groups will be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
11~3.67Singlet (s)3H-OCH₃ The methyl protons of the ester are highly deshielded by the adjacent oxygen, resulting in a characteristic singlet.
2~2.35Triplet (t)2H-CH₂ -COOHAlpha to the carboxylic acid carbonyl, these protons are deshielded and appear as a triplet due to coupling with the C3 protons.
9~2.30Triplet (t)2H-CH₂ -COOCH₃Alpha to the ester carbonyl, these protons are similarly deshielded and appear as a triplet from coupling with the C8 protons.
3, 8~1.63Quintet (p)4H-CH₂-CH₂ -CO-Protons beta to the carbonyl groups are less deshielded than the alpha protons.
4, 5, 6, 7~1.30Multiplet (m)8H-(CH₂ )₄-The central methylene groups of the long alkyl chain are shielded and overlap to form a complex multiplet.
1 (OH)>10Broad Singlet (br s)1H-COOH The carboxylic acid proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 101 MHz)

PositionChemical Shift (δ, ppm)AssignmentRationale
1~179C =O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
10~174C =O (Ester)The ester carbonyl carbon is also significantly deshielded, appearing slightly upfield from the acid carbonyl.
11~51.5-OC H₃The methyl carbon of the ester is a characteristic signal in this region.
2, 9~34-C H₂-CO-Carbons alpha to the carbonyl groups are deshielded relative to other methylene carbons.
3, 8~29-CH₂-C H₂-CO-The signal for these beta carbons is typical for long-chain fatty acids.
4, 5, 6, 7~25-(C H₂)₄-The central methylene carbons of the alkyl chain resonate in a narrow, shielded region.
Predicted Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of this compound would likely result in the absence of a strong molecular ion peak (M⁺) at m/z 216 due to facile fragmentation. The fragmentation pattern will be characteristic of long-chain esters and carboxylic acids.

Table 3: Predicted Key Mass Fragments (Electron Ionization)

m/zProposed FragmentRationale
185[M - OCH₃]⁺Loss of the methoxy group is a common fragmentation pathway for methyl esters.
171[M - COOH]⁺Loss of the carboxylic acid group.
143[CH₃OOC(CH₂)₄]⁺Cleavage of the alkyl chain.
87[CH₃OOCCH₂CH₂]⁺McLafferty rearrangement fragment.
74[CH₃OOC(OH)=CH₂]⁺A characteristic McLafferty rearrangement base peak for methyl esters.
59[COOCH₃]⁺Fragment corresponding to the methoxycarbonyl group.

Section 2: Experimental Protocols

To ensure the acquisition of high-quality spectral data, validated and standardized protocols are essential. The following sections provide step-by-step methodologies for NMR and MS analysis.

Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is a suitable analytical technique.

  • Sample Derivatization (for the carboxylic acid group):

    • To improve volatility, the carboxylic acid group should be derivatized, for example, by silylation.

    • To a small, dry vial, add ~1 mg of the sample.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60°C for 30 minutes.

  • GC-MS Instrument Setup:

    • Injector: Set to 250°C, splitless mode.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Setup (Electron Ionization):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.

    • Analyze the mass spectrum of this peak and compare the fragmentation pattern to predicted values and library data.

Section 3: Visualized Workflows

Diagrams help clarify the logical flow of experimental procedures. The following Graphviz diagrams illustrate the workflows for NMR and MS analysis.

Methodological & Application

Application Notes & Protocols for the Coupling of 10-Methoxy-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Linker

10-Methoxy-10-oxodecanoic acid, also known as monomethyl sebacate, is a valuable bifunctional molecule in chemical synthesis.[1][2] Its structure features a terminal carboxylic acid and a methyl ester at the opposite end of a ten-carbon aliphatic chain. This unique arrangement allows for selective modification of the carboxylic acid group while the methyl ester remains protected, making it an ideal building block or linker in the synthesis of more complex molecules, including polymers, lubricants, and active pharmaceutical ingredients.

The key to unlocking the synthetic potential of this compound lies in the efficient and selective coupling of its carboxylic acid moiety. Direct condensation of a carboxylic acid with an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, activating the carboxylic acid is a critical step to facilitate nucleophilic attack by an amine or other nucleophiles.[5]

This document provides a detailed guide to two of the most robust and widely used methods for activating and coupling this compound: EDC/NHS and HATU-mediated amide bond formation. The choice between these methods will depend on the specific amine being used, the desired reaction conditions, and the scale of the synthesis.

Understanding the Core Principle: Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This "activation" process makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5] Coupling reagents are sophisticated molecules designed to achieve this activation with high efficiency and minimal side reactions.[5]

Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent Amide Bond Amide Bond Activated Intermediate->Amide Bond Amine Amine Amine Amine->Amide Bond RCOOH This compound O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester O_acylisourea->NHS_ester + NHS - EDC Urea NHS NHS Amide Amide Product NHS_ester->Amide + R'-NH2 - NHS Amine R'-NH2 Urea Urea byproduct RCOOH This compound Carboxylate Carboxylate RCOOH->Carboxylate + DIPEA DIPEA DIPEA OAt_ester OAt-active ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + R'-NH2 Byproducts Tetramethylurea + HOAt Amine R'-NH2 cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve this compound in anhydrous solvent B Add Coupling Reagent (EDC/NHS or HATU) and Base (if needed) A->B C Pre-activation (Stir for 15-60 min) B->C D Add Amine C->D E Stir at Room Temperature (1-12 hours) D->E F Monitor by TLC or LC-MS E->F G Aqueous Work-up (Acid/Base Washes) F->G Reaction Complete H Dry and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Pure Product (NMR, MS, etc.) I->J

References

Application Notes & Protocols: Leveraging 10-Methoxy-10-oxodecanoic Acid as a Homobifunctional Spacer in Advanced Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, the linker or spacer molecule that connects a targeting moiety to a therapeutic payload is a critical determinant of the conjugate's success.[1][2] It profoundly influences stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[3][4] This document provides a detailed technical guide on the application of 10-methoxy-10-oxodecanoic acid, a C10 aliphatic spacer, in drug design. We will explore its chemical properties, strategic advantages, and provide detailed, field-tested protocols for its conjugation to amine-bearing molecules, characterization of the resulting conjugate, and considerations for its use in constructing more complex bioconjugates such as Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs).

Introduction: The Central Role of Spacers in Targeted Drug Delivery

Targeted drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity.[5] Modalities like ADCs achieve this by using a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[6] The linker is the architectural bridge in these constructs, and its design is paramount.[5][] An ideal linker must:

  • Ensure Stability: Remain intact in systemic circulation to prevent premature release of the payload, which could cause systemic toxicity.[4][6]

  • Optimize Physicochemical Properties: Modulate the solubility and aggregation propensity of the final conjugate. Many potent payloads are hydrophobic, and a well-chosen linker can mitigate these properties.[4]

  • Provide Spatial Separation: Offer adequate distance between the targeting vehicle and the payload to avoid steric hindrance that could impair the binding affinity of the antibody or the activity of the drug.

  • Enable Controlled Release: In the case of cleavable linkers, release the payload only upon reaching the target site, triggered by specific physiological conditions like pH changes or enzymatic activity.[2][5]

This compound serves as a non-cleavable, homobifunctional spacer. Its linear ten-carbon chain provides a fixed, predictable spatial separation. The terminal carboxylic acid and methyl ester groups offer versatile handles for sequential conjugation strategies, making it a valuable tool in the rational design of drug conjugates.

Strategic Application of this compound

The unique structure of this compound—a carboxylic acid at one end and a methyl ester at the other—lends itself to a controlled, stepwise conjugation workflow.

Core Principle: The free carboxylic acid is significantly more reactive towards standard coupling chemistries than the methyl ester. This differential reactivity is the cornerstone of its application, allowing for the selective conjugation of a primary molecule (e.g., a drug payload) to the carboxylic acid end. Subsequently, the chemically stable methyl ester can be hydrolyzed (saponified) to reveal a second carboxylic acid, which can then be used to attach the conjugate to a second molecule (e.g., a targeting antibody).

Logical Workflow for Conjugate Synthesis

The following diagram illustrates the high-level workflow for utilizing this spacer to link a drug payload to a targeting protein.

G cluster_0 Phase 1: Drug-Spacer Synthesis cluster_1 Phase 2: Preparation for Targeting Moiety cluster_2 Phase 3: Final Conjugation Spacer 10-Methoxy-10-oxodecanoic acid Activate Activate Carboxylic Acid (EDC/Sulfo-NHS) Spacer->Activate Conjugate Conjugate via Amide Bond Formation Activate->Conjugate Drug Amine-Containing Drug Payload Drug->Conjugate Purify1 Purify Drug-Spacer Intermediate Conjugate->Purify1 Hydrolyze Hydrolyze Methyl Ester (Saponification) Purify1->Hydrolyze Activate2 Activate New Carboxylic Acid (EDC/Sulfo-NHS) Hydrolyze->Activate2 FinalConjugate Final Bioconjugate (e.g., ADC) Activate2->FinalConjugate Antibody Targeting Moiety (e.g., Antibody) Antibody->FinalConjugate Purify2 Final Purification (e.g., SEC) FinalConjugate->Purify2

Caption: High-level workflow for synthesizing a bioconjugate using this compound.

Experimental Protocols & Methodologies

Disclaimer: All laboratory procedures should be conducted in a properly ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]

Protocol 1: Synthesis of Drug-Spacer Conjugate

This protocol details the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing drug payload.

Causality: We employ carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is prone to hydrolysis. The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester. This two-step, one-pot reaction significantly increases coupling efficiency and minimizes side reactions.[12]

Materials:

  • This compound (Spacer)

  • Amine-containing drug payload (Payload-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel and magnetic stirrer

  • Analytical HPLC-MS system

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add Sulfo-NHS (1.2 eq) followed by EDC (1.2 eq). Allow the activation reaction to proceed at room temperature for 15-30 minutes. The solution should remain clear.

  • Payload Addition: In a separate vial, dissolve the amine-containing drug payload (1.1 eq) in a minimal amount of anhydrous DMF. If the payload is a hydrochloride salt, add DIPEA (1.5 eq) to the payload solution to neutralize the acid and free the amine.

  • Conjugation: Add the payload solution dropwise to the activated spacer solution.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or overnight at 4°C for sensitive payloads.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the desired drug-spacer conjugate.

  • Purification: Upon completion, the reaction mixture is typically purified using reverse-phase preparative HPLC to isolate the drug-spacer conjugate from unreacted starting materials, coupling reagents, and byproducts.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

Chemical Reaction Pathway

The following diagram illustrates the chemical transformations described in Protocol 1.

Caption: Reaction scheme for the EDC/Sulfo-NHS mediated conjugation of the spacer to an amine payload.

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous DMF or DMSOHigh polarity to dissolve reactants; anhydrous to prevent hydrolysis of activated ester.
Molar Ratios
Spacer1.0 eqLimiting reagent.
Payload-NH₂1.0 - 1.2 eqSlight excess can drive the reaction to completion.
EDC1.2 - 1.5 eqExcess ensures full activation of the carboxylic acid.
Sulfo-NHS1.2 - 1.5 eqStoichiometric to EDC for efficient trapping of the O-acylisourea intermediate.
Temperature Room Temperature (20-25°C)Sufficient for reaction; lower temperatures (4°C) can be used for sensitive substrates.
Reaction Time 2 - 12 hoursMonitored by LC-MS for completion.

Analytical Characterization of Conjugates

Rigorous characterization is essential to confirm successful conjugation and ensure the quality and homogeneity of the product.[15] A multi-faceted analytical approach is required.[16]

TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm covalent bond formation and assess purity.A major peak in the chromatogram with a mass corresponding to the sum of the drug payload and the spacer, minus the mass of water.[16][17]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provide detailed structural confirmation.Disappearance of the carboxylic acid proton signal and appearance of a new amide proton signal. Shifts in the signals of protons adjacent to the reaction site (α-carbons).[13][14]
HPLC (High-Performance Liquid Chromatography) Determine purity and quantify product.A single, sharp peak for the purified product with retention time distinct from starting materials. Purity is assessed by peak area integration.
HIC (Hydrophobic Interaction Chromatography) (For ADCs) Determine the drug-to-antibody ratio (DAR).Separates antibody species based on the number of conjugated drug-linkers, allowing for calculation of average DAR and assessment of heterogeneity.[15][17]

Conclusion and Future Directions

This compound is a versatile and valuable spacer for drug development professionals. Its defined length and bifunctional nature allow for a controlled and stepwise approach to building complex drug conjugates. The protocols outlined in this guide provide a robust framework for the successful conjugation of this spacer to amine-containing payloads. By leveraging the principles of carbodiimide chemistry and employing rigorous analytical characterization, researchers can confidently incorporate this spacer into their drug design workflows, paving the way for the development of novel, well-defined targeted therapeutics.

References

Application Notes & Protocols: Decanoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Researcher

Initial literature searches for "10-Methoxy-10-oxodecanoic acid" did not yield specific studies related to its application in cancer research. The available information is largely limited to its chemical properties and commercial availability.

In the spirit of providing a scientifically robust and actionable guide, this document has been developed to focus on a structurally related and well-researched compound: Decanoic Acid . As a ten-carbon medium-chain fatty acid, Decanoic Acid (also known as Capric Acid) shares a similar carbon backbone and has demonstrated significant anti-cancer effects, particularly in hepatocellular carcinoma, by targeting key signaling pathways. The principles, protocols, and mechanisms detailed herein for Decanoic Acid can serve as a strong foundational framework for investigating novel fatty acid derivatives like this compound.

Introduction: Decanoic Acid as a Therapeutic Candidate in Oncology

Decanoic Acid (DA) is a saturated medium-chain fatty acid (MCFA) naturally found in sources like coconut and palm kernel oils, as well as mammalian milk.[1] While traditionally studied for its role in metabolism and ketogenic diets, recent evidence has illuminated its potential as an anti-neoplastic agent.[1][2][3] DA has exhibited cytotoxic effects against various cancer cell lines, including colorectal, skin, and breast cancer.[1][4] Notably, extensive research has demonstrated its profound anti-tumor effects in hepatocellular carcinoma (HCC), the most common form of liver cancer, which is often diagnosed at advanced stages with limited therapeutic options.[1][3][5][6]

These application notes provide a comprehensive overview of the mechanism of action of Decanoic Acid in HCC and offer detailed protocols for its investigation in a research setting.

Unveiling the Mechanism of Action: Targeting the HGF/c-Met Signaling Axis

The anti-tumor activity of Decanoic Acid in hepatocellular carcinoma is primarily attributed to its ability to suppress the HGF/c-Met signaling pathway.[1][2][3][5][6] The c-Met receptor, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a critical role in tumorigenesis by promoting cell proliferation, migration, epithelial-mesenchymal transition (EMT), and metastasis.[1] Aberrant activation of this pathway is linked to poor clinical outcomes in HCC patients.[1]

Decanoic Acid intervenes in this pathway by:

  • Inhibiting c-Met Phosphorylation: DA has been shown to inhibit both constitutive and HGF-induced phosphorylation (activation) of the c-Met receptor.[1][5][7]

  • Suppressing Downstream Effectors: By blocking c-Met activation, DA prevents the subsequent phosphorylation and activation of key downstream signaling cascades, including the PI3K/Akt/mTOR and MEK/ERK pathways.[1][5]

  • Inducing Apoptosis: The inhibition of these pro-survival pathways leads to the induction of apoptotic cell death. DA treatment results in the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin.[1][3]

The following diagram illustrates the inhibitory effect of Decanoic Acid on the c-Met signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K MEK MEK c-Met->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Pro-Survival Genes Pro-Survival Genes mTOR->Pro-Survival Genes Promotes ERK ERK MEK->ERK ERK->Pro-Survival Genes Promotes Apoptosis Apoptosis Pro-Survival Genes->Apoptosis Inhibits Decanoic Acid Decanoic Acid Decanoic Acid->c-Met Inhibits Phosphorylation

Caption: Decanoic Acid inhibits the HGF/c-Met pathway, leading to apoptosis.

Quantitative In Vitro Efficacy of Decanoic Acid

Decanoic Acid has been shown to reduce the viability of HCC cells in a dose-dependent manner. The following table summarizes representative data from cell viability assays.

Cell LineTreatment ConditionResultReference
HCCLM3DA (0, 20, 40, 60, 80 µM) for 48h (with HGF)Dose-dependent decrease in cell viability[1]
HepG2DA (0, 20, 40, 60, 80 µM) for 48h (with HGF)Dose-dependent decrease in cell viability[1]
HepG210-Hydroxy-2-Decenoic Acid (10-HDA)CC50 value of 59.6 µg/mL[8]
THLE-3 (Normal)10-Hydroxy-2-Decenoic Acid (10-HDA)CC50 value of 106.4 µg/mL (demonstrating selectivity)[8]

Note: Data for 10-Hydroxy-2-Decenoic Acid, a derivative of Decanoic Acid, is included to provide additional context on the potential of related structures.

General Experimental Workflow

The investigation of Decanoic Acid's anti-cancer properties typically follows a multi-stage process, beginning with in vitro characterization and potentially progressing to in vivo models.

G cluster_vitro In Vitro Analysis cluster_vivo In Vivo Validation Cell_Culture Select & Culture Cancer Cell Lines (e.g., HCCLM3, HepG2) Viability Cell Viability Assay (MTT / XTT) Determine IC50 Cell_Culture->Viability Dose-Response Mechanism Mechanism of Action (Western Blot, qPCR) Viability->Mechanism Effective Doses Apoptosis Apoptosis Assay (Annexin V / TUNEL) Viability->Apoptosis Effective Doses Toxicity Acute Toxicity Study in Animal Model Apoptosis->Toxicity Promising Results Tumor_Model Orthotopic Tumor Model (e.g., HCC Mouse Model) Toxicity->Tumor_Model Efficacy Evaluate Tumor Growth & Metastasis Tumor_Model->Efficacy Tissue_Analysis Immunohistochemistry of Tumor Tissues Efficacy->Tissue_Analysis

Caption: A typical workflow for evaluating Decanoic Acid's anti-cancer effects.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for studying Decanoic Acid in HCC cell lines.[1][5]

Protocol 5.1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Decanoic Acid on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • HCC cell lines (e.g., HCCLM3, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Decanoic Acid (DA) stock solution (e.g., in DMSO)

  • Hepatocyte Growth Factor (HGF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment with DA: Prepare serial dilutions of Decanoic Acid in culture medium. For a dose-response curve, typical final concentrations might be 0, 20, 40, 60, and 80 µM.[1] Remove the old medium from the wells and add 100 µL of the DA-containing medium. Incubate for 2 hours.

  • HGF Stimulation (Optional): To investigate DA's effect on HGF-induced proliferation, add HGF to a final concentration of 50 ng/mL to the appropriate wells.[1]

  • Incubation: Incubate the plate for a total of 48 hours from the start of the pre-treatment.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Protocol 5.2: Western Blot Analysis of c-Met Pathway Proteins

Objective: To analyze the effect of Decanoic Acid on the expression and phosphorylation levels of c-Met and its downstream targets.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Decanoic Acid (e.g., 80 µM) for 2 hours, followed by HGF stimulation (50 ng/mL) for 30 minutes.[5]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 5.3: Apoptosis Detection using Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Decanoic Acid.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with Decanoic Acid (e.g., 80 µM) for 24 hours.[1][5]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Antibody Incubation: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

In Vivo Studies and Future Directions

The anti-cancer potential of Decanoic Acid observed in vitro has been corroborated by in vivo studies. In an orthotopic HCC mouse model, DA treatment attenuated tumor growth and lung metastasis.[1][5][6] Furthermore, analysis of tumor tissues from these models confirmed the suppression of the c-Met signaling pathway, consistent with in vitro findings.[1][5]

Future research should focus on the long-term safety, bioavailability, and potential combination therapies involving Decanoic Acid to enhance its therapeutic efficacy.

Conclusion

Decanoic Acid presents a promising avenue for cancer therapy, particularly for hepatocellular carcinoma. Its well-defined mechanism of action, involving the targeted inhibition of the HGF/c-Met pathway, provides a strong rationale for its further development. The protocols outlined in this guide offer a validated framework for researchers to explore the anti-neoplastic properties of Decanoic Acid and other related fatty acids in their own experimental systems.

References

Application Notes and Protocols for the Synthesis of Novel Antiproliferative Agents from 10-Methoxy-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

The relentless pursuit of novel therapeutic agents to combat cellular proliferation remains a cornerstone of oncological research. This document provides a comprehensive guide to the conceptualization, synthesis, and evaluation of a new class of potential antiproliferative agents, utilizing 10-Methoxy-10-oxodecanoic acid (MMPA), also known as monomethyl sebacate, as a versatile starting material. We pivot from the absence of direct literature precedent to a rational, hypothesis-driven approach, proposing the synthesis of novel Histone Deacetylase (HDAC) inhibitors. This guide details the scientific rationale, a complete synthetic workflow, and robust protocols for biological validation, offering a roadmap for the exploration of new chemical entities in cancer therapy.

Introduction: A New Application for a Classic Building Block

This compound is a readily available difunctional molecule, featuring a ten-carbon aliphatic chain terminated by a carboxylic acid and a methyl ester. While its traditional applications are diverse, its potential as a scaffold in medicinal chemistry is largely untapped. The C10 backbone presents an ideal length for a linker moiety in drug design, capable of spanning the distance between key interaction points within a biological target.[1][2][3]

This guide proposes leveraging MMPA for the synthesis of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their dysregulation is a hallmark of many cancers, making them a validated and compelling target for therapeutic intervention.[3] Several HDAC inhibitors have been approved for cancer treatment, demonstrating the clinical viability of this approach.[4][5]

The canonical structure of many potent HDAC inhibitors, particularly those of the hydroxamic acid class, comprises three key elements: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the enzyme's active site, a "cap" group that interacts with residues at the rim of the active site, and a linker that connects these two components.[3][4][5] We hypothesize that MMPA can be strategically elaborated to form the linker and ZBG components of a novel series of HDAC inhibitors.

Rationale for Molecular Design: A Pharmacophore-Guided Approach

Our design strategy is rooted in the well-established pharmacophore for hydroxamic acid-based HDAC inhibitors.

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a premier ZBG due to its exceptional ability to coordinate with the zinc ion in the HDAC active site, effectively inhibiting the enzyme.[5][6] The methyl ester of MMPA is a direct precursor to this functional group.

  • Linker Region: The decanoic acid backbone of MMPA will serve as the linker. The length and flexibility of this ten-carbon chain are hypothesized to allow for optimal positioning of the ZBG and the cap group within the HDAC active site tunnel.[1][2][3]

  • Cap Group: The carboxylic acid of MMPA provides a convenient handle for the introduction of a variety of cap groups. These are typically aromatic or heterocyclic moieties that can engage in surface-level interactions, contributing to both potency and isoform selectivity.[1][4]

The proposed general structure of the target compounds is shown below:

HDACi_Structure cluster_MMPA Derived from this compound Linker -(CH2)8- ZBG Hydroxamic Acid (-CONHOH) Linker->ZBG Cap Aromatic/Heterocyclic Cap Group Cap->Linker Amide Bond

Figure 1: General pharmacophore of the proposed HDAC inhibitors.

Proposed Synthetic Pathway & Protocols

The synthesis is designed as a straightforward, two-step process from the starting material, this compound.

G start This compound (MMPA) step1 Step 1: Amide Coupling (EDC, HOBt, Ar-NH2) start->step1 intermediate Intermediate Amide-Ester step1->intermediate step2 Step 2: Hydroxamic Acid Formation (NH2OH·HCl, Base) intermediate->step2 product Target HDAC Inhibitor step2->product

Figure 2: Proposed two-step synthesis workflow.

PART 1: Synthesis of Intermediate Amide-Ester

Objective: To couple a selected aromatic amine (the "cap group") to the carboxylic acid moiety of MMPA.

Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution.

    • Stir the mixture at room temperature for 20 minutes. This is the activation step.

    • In a separate flask, dissolve the desired aromatic amine (e.g., aniline, 4-methoxyaniline; 1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Reaction:

    • Add the amine solution dropwise to the activated MMPA solution.

    • Add a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide-ester intermediate.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Synthesis of Final Hydroxamic Acid Product

Objective: To convert the methyl ester of the intermediate to the final hydroxamic acid.

Protocol:

  • Reagent Preparation:

    • Prepare a fresh solution of hydroxylamine for the reaction. In a flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) in methanol.

    • In a separate, cooled (ice bath) flask, prepare a solution of sodium methoxide (NaOMe, 5.0 eq) in methanol.

    • Slowly add the NaOMe solution to the hydroxylamine hydrochloride solution with stirring. A precipitate of NaCl will form. Stir for 30 minutes and then filter off the salt to obtain a methanolic solution of free hydroxylamine.[7][8]

  • Reaction:

    • Dissolve the amide-ester intermediate (1.0 eq) from Part 1 in methanol.

    • Add the freshly prepared methanolic hydroxylamine solution to the ester solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of water or methanol and acidify carefully with cold 1 M HCl to a pH of ~7. The product may precipitate.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the product into an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or flash chromatography to yield the final hydroxamic acid.

  • Characterization:

    • Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS. Purity should be assessed by HPLC (>95%).

Protocols for Biological Evaluation

Protocol 4.1: In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the concentration of the synthesized compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the wells (in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., a known HDAC inhibitor like SAHA).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[10][11]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound IDTarget Cancer Cell LineIC₅₀ (µM) [Hypothetical]
MMPA-Cap-1HeLa5.2
MMPA-Cap-1MCF-78.1
MMPA-Cap-2HeLa2.7
MMPA-Cap-2MCF-74.5
SAHA (Control)HeLa1.5
SAHA (Control)MCF-72.3
Table 1: Hypothetical antiproliferative activity data.
Protocol 4.2: In Vitro HDAC Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on HDAC enzyme activity. Commercially available fluorometric or colorimetric kits are recommended for this purpose.

Principle: The assay utilizes an acetylated substrate that, upon deacetylation by an HDAC enzyme, can be acted upon by a developer solution to release a fluorescent or colorimetric signal. The signal intensity is inversely proportional to the HDAC activity.[12][13][14]

Procedure (General):

  • Reagent Preparation: Prepare assay buffer, purified HDAC enzyme (e.g., HDAC1, HDAC6), fluorogenic substrate, and developer solution as per the kit manufacturer's instructions.[12]

  • Compound Dilution: Prepare a serial dilution of the test compounds and a known inhibitor (e.g., Trichostatin A) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound dilutions. Include controls for no enzyme and no inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate. Incubate at 37°C for a specified time (e.g., 30-60 minutes).[12]

  • Signal Development: Stop the enzymatic reaction and develop the signal by adding the developer solution. Incubate at room temperature for 15-30 minutes.[12]

  • Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance (e.g., 450 nm) using a plate reader.[12][15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values against different HDAC isoforms.

Compound IDHDAC1 IC₅₀ (nM) [Hypothetical]HDAC6 IC₅₀ (nM) [Hypothetical]Selectivity (HDAC1/HDAC6)
MMPA-Cap-1250753.3
MMPA-Cap-2804500.18
SAHA (Control)50401.25
Table 2: Hypothetical HDAC inhibition data.

Conclusion and Future Directions

This guide outlines a rational and comprehensive strategy for the synthesis and evaluation of novel antiproliferative agents derived from this compound. By targeting the well-validated HDAC enzyme class, this approach provides a clear path from a simple starting material to potentially potent and selective anticancer compounds. The detailed protocols herein serve as a robust foundation for researchers to synthesize these novel entities, characterize their biological activity, and contribute to the ever-expanding arsenal of cancer therapeutics. Future work should focus on synthesizing a diverse library of compounds by varying the aromatic cap group to explore structure-activity relationships (SAR) and optimize for potency and isoform selectivity.

References

Application Notes and Protocols for the Creation of Bivalent Ligands for Opioid Receptors Using Monomethyl Sebacate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The Rationale for Bivalent Ligands in Opioid Research

The opioid system, comprising receptors such as the mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR), is a cornerstone of pain management.[1] However, conventional opioid analgesics are fraught with severe side effects, including respiratory depression, tolerance, and dependence. A growing body of evidence suggests that opioid receptors can form dimers or higher-order oligomers, both as homomers (e.g., MOR-MOR) and heteromers (e.g., MOR-DOR).[2][3] These receptor complexes present novel pharmacological targets that may allow for the separation of therapeutic effects from adverse ones.

Bivalent ligands, which consist of two pharmacophores connected by a chemical linker, are powerful tools to probe these receptor dimers.[2] By simultaneously engaging two receptor binding sites, bivalent ligands can exhibit enhanced affinity, selectivity, and unique functional profiles compared to their monovalent counterparts.[2] The design of these molecules is a multi-faceted challenge, with the choice of pharmacophores and the nature of the linker being critical determinants of their biological activity.

This application note provides a comprehensive guide to the design, synthesis, and in vitro characterization of bivalent ligands for opioid receptors, with a specific focus on the use of monomethyl sebacate as a versatile, bifunctional linker.

Design Principles for Bivalent Opioid Ligands

The construction of an effective bivalent ligand requires careful consideration of three key components: the pharmacophores, the linker, and the attachment points.

Pharmacophore Selection

The choice of pharmacophores dictates the intended target and desired activity of the bivalent ligand. These can be identical (homobivalent) or different (heterobivalent). For instance, a heterobivalent ligand might contain a MOR agonist and a DOR antagonist to potentially achieve potent analgesia with reduced side effects.[4] The pharmacophores must possess suitable functional groups for conjugation to the linker, such as primary or secondary amines, hydroxyl groups, or carboxylic acids.

Table 1: Examples of Opioid Pharmacophores for Bivalent Ligand Synthesis

PharmacophoreReceptor Target(s)Functional Group for Conjugation
Oxymorphoneµ-opioid receptor (agonist)Phenolic hydroxyl, secondary amine
Naltrexoneµ, κ, δ-opioid receptors (antagonist)Phenolic hydroxyl, secondary amine
Butorphanolκ-opioid receptor (agonist), µ-opioid receptor (partial agonist)Phenolic hydroxyl
Dmt-Ticδ-opioid receptor (antagonist)Carboxylic acid, primary amine
The Role of the Linker: Monomethyl Sebacate

The linker is not merely a passive connector; its length, flexibility, and chemical composition are crucial for optimal binding and activity. Monomethyl sebacate, a mono-ester of the ten-carbon dicarboxylic acid sebacic acid, is an excellent choice for a linker due to its bifunctional nature. It possesses a terminal carboxylic acid and a methyl ester, allowing for sequential and controlled conjugation to two different pharmacophores. The ten-carbon chain provides a significant and flexible span, which is often necessary to bridge the distance between the binding sites of a receptor dimer.

Attachment Points

The site of linker attachment on the pharmacophore must be chosen to minimize disruption of its interaction with the receptor. For morphinan-based opioids like oxymorphone and naltrexone, the phenolic hydroxyl group at position 3 or the secondary amine at position 17 are common attachment points.[5]

Synthesis of a Heterobivalent MOR Agonist/Antagonist using Monomethyl Sebacate

This section details a representative protocol for the synthesis of a heterobivalent ligand composed of oxymorphone (MOR agonist) and naltrexone (opioid antagonist), linked by monomethyl sebacate. The synthesis involves a two-step process: first, an amide coupling of monomethyl sebacate to an amine-containing pharmacophore, followed by an esterification reaction with a hydroxyl-containing pharmacophore. For this example, we will utilize 6β-amino-oxymorphone and naltrexone.

Workflow for Bivalent Ligand Synthesis

Bivalent Ligand Synthesis Workflow Synthesis Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Esterification cluster_2 Purification & Characterization A 6β-amino-oxymorphone C Amide-linked Intermediate A->C B Monomethyl Sebacate B->C E Final Bivalent Ligand C->E C_reaction EDC, HOBt, DIPEA, DMF C_reaction->C D Naltrexone D->E F Flash Chromatography E->F E_reaction DCC, DMAP, DCM E_reaction->E G NMR Spectroscopy F->G H Mass Spectrometry F->H

Caption: A generalized workflow for the synthesis of a bivalent opioid ligand.

Experimental Protocol: Synthesis

Step 1: Amide Coupling of 6β-amino-oxymorphone with Monomethyl Sebacate

  • Reagents and Materials:

    • 6β-amino-oxymorphone (1 equivalent)

    • Monomethyl sebacate (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve 6β-amino-oxymorphone and monomethyl sebacate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add HOBt and EDC to the solution and stir for 15 minutes.

    • Add DIPEA dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide-linked intermediate.

Step 2: Esterification of the Intermediate with Naltrexone

  • Reagents and Materials:

    • Amide-linked intermediate from Step 1 (1 equivalent)

    • Naltrexone (1.1 equivalents)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve the amide-linked intermediate, naltrexone, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC to the solution and stir at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization
  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.[2]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified bivalent ligand is confirmed by ¹H and ¹³C NMR spectroscopy.[1][2]

    • Mass Spectrometry (MS): The molecular weight of the final compound is verified by high-resolution mass spectrometry (HRMS).[1]

In Vitro Pharmacological Evaluation

Once synthesized and purified, the bivalent ligand must be characterized pharmacologically to determine its binding affinity and functional activity at the target opioid receptors.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay measures the affinity of the bivalent ligand for the µ, δ, and κ opioid receptors by competing with a radiolabeled ligand.[6]

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

    • Non-specific binding determinator: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, filter mats, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the bivalent ligand.

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either the bivalent ligand dilution, buffer (for total binding), or naloxone (for non-specific binding).[6]

    • Add the cell membrane preparation to initiate the binding reaction.[6]

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[6]

    • Wash the filters with ice-cold wash buffer.[6]

    • Dry the filters and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the bivalent ligand.

    • Plot the percent specific binding against the logarithm of the bivalent ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Representative Binding Affinity Data

CompoundReceptorKi (nM)
Bivalent Ligand (Example) µ-opioid0.5
δ-opioid15.2
κ-opioid25.8
Oxymorphone (monomer)µ-opioid1.2
Naltrexone (monomer)µ-opioid0.8
Functional Assays: Assessing Efficacy and Signaling Bias

Functional assays are crucial to determine whether the bivalent ligand acts as an agonist, antagonist, or partial agonist, and to investigate potential signaling bias.

1. G-Protein Dependent Signaling: cAMP Inhibition Assay

Opioid receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[7] The HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay is a sensitive method to measure this effect.[8]

Protocol: HTRF cAMP Assay

  • Materials:

    • CHO or HEK293 cells expressing the opioid receptor of interest.

    • HTRF cAMP detection kit (e.g., from Cisbio).

    • Forskolin (to stimulate adenylyl cyclase).

    • 384-well plates, HTRF-compatible plate reader.

  • Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.[9]

    • Prepare serial dilutions of the bivalent ligand.

    • Aspirate the culture medium and add the bivalent ligand dilutions followed by forskolin.

    • Incubate for 30 minutes at room temperature.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes.[9]

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[9]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the bivalent ligand concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Emax.

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.[7] The PathHunter β-arrestin assay is a widely used platform for this purpose.[10][11]

Protocol: PathHunter β-Arrestin Recruitment Assay

  • Materials:

    • PathHunter cell line co-expressing the opioid receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag.[12]

    • PathHunter detection reagents.

    • 384-well plates, luminometer.

  • Procedure:

    • Plate the PathHunter cells in a 384-well plate and incubate overnight.[11]

    • Prepare serial dilutions of the bivalent ligand.

    • Add the bivalent ligand dilutions to the cells and incubate for 90 minutes at 37°C.[11]

    • Add the PathHunter detection reagents and incubate for 60 minutes at room temperature.[12]

    • Read the chemiluminescent signal on a luminometer.[11]

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the bivalent ligand concentration to generate a dose-response curve and determine the EC₅₀ and Emax.

Visualizing Opioid Receptor Signaling Pathways

Opioid Receptor Signaling Opioid Receptor Signaling Pathways cluster_0 G-Protein Pathway cluster_1 β-Arrestin Pathway Ligand Opioid Agonist Receptor Opioid Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation bArrestin β-Arrestin Receptor->bArrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Channels Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia Internalization Receptor Internalization & Desensitization bArrestin->Internalization MAPK MAPK Signaling (e.g., ERK) bArrestin->MAPK SideEffects Side Effects (Tolerance) Internalization->SideEffects MAPK->SideEffects

Caption: Simplified overview of G-protein and β-arrestin signaling pathways.

Conclusion

The development of bivalent ligands represents a sophisticated strategy to modulate the function of opioid receptor dimers and potentially discover novel analgesics with improved safety profiles. Monomethyl sebacate serves as an effective and versatile linker for the synthesis of these complex molecules. The protocols outlined in this application note provide a comprehensive framework for the design, synthesis, and in vitro pharmacological characterization of bivalent opioid ligands, empowering researchers to explore this exciting frontier in drug discovery.

References

Application Note & Protocols: A Step-by-Step Guide to the Synthesis of 10-Methoxy-10-oxodecanoic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

10-Methoxy-10-oxodecanoic acid, also known as monomethyl sebacate, is a valuable bifunctional molecule that serves as a crucial building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and a methyl ester, makes it an ideal linker for creating more complex molecules, including polymers, plasticizers, and active pharmaceutical ingredients. This guide provides detailed, field-proven protocols for the synthesis of the parent compound from sebacic acid and its subsequent derivatization into amides, a common functional group in drug development. The methodologies are designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to ensure both success and safety in the laboratory.

Part I: Synthesis of this compound (Monomethyl Sebacate)

The primary challenge in synthesizing this compound is the selective mono-esterification of sebacic acid, a symmetrical dicarboxylic acid. Uncontrolled reaction conditions can easily lead to the formation of the diester, dimethyl sebacate, significantly reducing the yield of the desired monoester. The following protocol employs a classic acid-catalyzed esterification in methanol, where careful control of stoichiometry and reaction time is paramount to favor the formation of the mono-ester product.

Reaction Principle: Fischer Esterification

This synthesis utilizes the Fischer esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). By using a large excess of methanol, which also serves as the solvent, the equilibrium is driven towards the ester product. Limiting the amount of the acid catalyst and monitoring the reaction progress allows for the isolation of the mono-ester before significant di-esterification occurs.

Protocol 1: Acid-Catalyzed Mono-esterification of Sebacic Acid

This protocol details a straightforward and scalable method for preparing the target compound.

Materials & Equipment:

  • Sebacic acid (Decanedioic acid)

  • Methanol (Anhydrous)

  • Sulfuric acid (Concentrated, 98%)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Brine (Saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (beakers, flasks)

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Extraction cluster_2 Purification reactants 1. Dissolve Sebacic Acid in Methanol catalyst 2. Add H₂SO₄ Catalyst (Slowly, at 0°C) reflux 3. Heat to Reflux (Monitor by TLC) quench 4. Cool and Quench (Add to ice-water) reflux->quench extract 5. Extract with Ether/EtOAc wash 6. Wash Organic Layer (NaHCO₃, Brine) dry 7. Dry (MgSO₄) & Filter wash->dry evap 8. Evaporate Solvent purify 9. Purify by Recrystallization or Column Chromatography product product purify->product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add sebacic acid (20.2 g, 0.1 mol) and anhydrous methanol (200 mL). Stir the suspension until the sebacic acid is partially dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirring suspension. Causality Note: The reaction is exothermic; slow addition at low temperature prevents uncontrolled heating.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 1:1 Hexane:Ethyl Acetate with a small amount of acetic acid. The monoester should have an Rf value between the starting material (lower) and the diester (higher). Stop the reaction when the spot for the starting material has mostly disappeared, but before a significant amount of the diester spot appears (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (400 mL). A white precipitate (the product) may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL). Trustworthiness Note: The NaHCO₃ wash is critical to neutralize the sulfuric acid catalyst and remove any unreacted sebacic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like acetone/petroleum ether or by column chromatography on silica gel to yield pure this compound.[1]

Quantitative Data Summary

Reagent/ParameterQuantityMolesRole
Sebacic Acid20.2 g0.1 molStarting Material
Methanol200 mL~4.9 molReagent & Solvent
Conc. H₂SO₄1 mL~0.018 molCatalyst
Reaction Time4 - 6 hoursN/ADuration
Temperature~65°C (Reflux)N/ACondition
Expected Yield 15 - 18 g70 - 83%Product Outcome

Part II: Synthesis of this compound Amide Derivatives

The free carboxylic acid of this compound is readily available for coupling with primary or secondary amines to form a wide range of amide derivatives. This protocol utilizes a highly efficient and widely used coupling strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt).

Reaction Principle: Carbodiimide-Mediated Amide Coupling

EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and increase efficiency, an additive like HOBt is used. HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[2]

Protocol 2: General Procedure for EDC-Mediated Amide Coupling

This general protocol can be adapted for coupling with various amines.

Materials & Equipment:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Hydrochloric acid (1M aqueous solution)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Experimental Workflow Diagram

G cluster_0 Activation cluster_1 Reaction cluster_2 Work-up & Purification reactants 1. Dissolve Acid, Amine, HOBt, DMAP in Solvent base 2. Add DIPEA Base edc 3. Add EDC at 0°C stir 4. Warm to RT Stir for 4-12h edc->stir dilute 5. Dilute with Solvent stir->dilute wash 6. Wash Sequentially (HCl, NaHCO₃, Brine) purify 7. Dry, Concentrate, & Purify product product purify->product Final Amide Derivative

Caption: Workflow for the synthesis of amide derivatives via EDC coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), DMAP (1.0 eq), and HOBt (0.1 eq) in anhydrous DCM or acetonitrile.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent used (e.g., DCM).

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Trustworthiness Note: The acid wash removes excess amine and basic catalysts (DMAP, DIPEA). The base wash removes excess HOBt and unreacted carboxylic acid. The water-soluble urea byproduct from EDC is also removed during these aqueous washes.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for a Representative Reaction (Aniline)

Reagent/ParameterM.W. ( g/mol )EquivalentsRole
This compound216.271.0Carboxylic Acid
Aniline93.131.1Amine
EDC155.241.1Coupling Agent
DMAP122.171.0Catalyst
HOBt135.120.1Additive
DIPEA129.242.0Base
Expected Yield N/A70 - 95%Product Outcome

References

Application Notes and Protocols for the Characterization of 10-Methoxy-10-oxodecanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 10-Methoxy-10-oxodecanoic Acid and its Conjugates in Modern Research

This compound, a derivative of the medium-chain fatty acid, decanoic acid, is a molecule of increasing interest in the fields of biochemistry and pharmaceutical sciences.[1][2] Its unique structure, featuring a terminal methyl ester, imparts specific physicochemical properties that are leveraged in the design of bioconjugates. These conjugates, which may involve covalent linkage to peptides, proteins, or small molecule drugs, are being explored for a variety of applications, including enhancing the pharmacokinetic profiles of therapeutic agents and serving as molecular probes for biological systems.[3][4] The conjugation of fatty acids to peptides or drugs can improve their stability, bioavailability, and target engagement by facilitating transport across cellular membranes and promoting association with serum albumin.[1][3]

The precise characterization of these conjugates is paramount to understanding their structure-activity relationships and ensuring their quality and efficacy in downstream applications. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the detailed characterization of this compound conjugates. We will delve into the principles and provide detailed protocols for chromatographic separation, mass spectrometric analysis, and nuclear magnetic resonance spectroscopy.

Chromatographic Separation: Isolating the Conjugate of Interest

The initial and critical step in the characterization of this compound conjugates is their purification and separation from unreacted starting materials and other byproducts. The choice of chromatographic technique is dictated by the physicochemical properties of the conjugate, particularly its polarity and molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of fatty acid conjugates.[5][6] The versatility of HPLC allows for the use of different stationary and mobile phases to achieve optimal separation.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the separation of lipid conjugates.[5] Separation is based on the hydrophobic interactions between the analyte and the stationary phase (typically C8 or C18). A gradient elution with an increasing concentration of an organic solvent (e.g., acetonitrile or methanol) in an aqueous mobile phase is typically employed.

Protocol 1: RP-HPLC Separation of a this compound-Peptide Conjugate

Objective: To separate the fatty acid-peptide conjugate from the unconjugated peptide and excess fatty acid.

Materials:

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Reaction mixture containing the this compound-peptide conjugate, unconjugated peptide, and excess fatty acid, dissolved in a suitable solvent (e.g., 50% acetonitrile/water).

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Set the column oven temperature to 30°C.

  • Inject 20 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions (5% Mobile Phase B) over 1 minute and re-equilibrate for 9 minutes before the next injection.

  • Monitor the elution profile at 220 nm and 280 nm. The conjugate will typically elute later than the more polar unconjugated peptide.[7]

  • Collect fractions corresponding to the desired peak for further analysis.

Data Interpretation: The retention time of the conjugate will be longer than that of the unconjugated peptide due to the increased hydrophobicity imparted by the fatty acid chain. The peak purity can be assessed by examining the symmetry of the peak and by subsequent analysis using mass spectrometry.

Table 1: Typical HPLC Gradient for Separation of a Fatty Acid-Peptide Conjugate

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0.0955
30.0595
35.0595
36.0955
45.0955

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar conjugates, HILIC can be an effective alternative to RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Sample Reaction Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column C18 Column Autosampler->Column Pump Gradient Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Fractionation Fraction Collection Detector->Fractionation Further_Analysis MS or NMR Fractionation->Further_Analysis

Caption: Workflow for HPLC separation and analysis of conjugates.

Mass Spectrometry: Unveiling Molecular Weight and Structure

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound conjugates, providing precise molecular weight determination and structural information.[8] When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules such as peptide and protein conjugates. It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.

Protocol 2: LC-MS Analysis of a this compound-Peptide Conjugate

Objective: To confirm the molecular weight of the purified conjugate.

Materials:

  • Purified conjugate from Protocol 1.

  • LC-MS grade solvents (water, acetonitrile, formic acid).

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Perform chromatographic separation using a method similar to Protocol 1, but with a formic acid modifier (e.g., 0.1% formic acid) instead of TFA, as TFA can cause ion suppression.

  • Introduce the column eluent directly into the ESI source.

  • Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 400-2000 m/z).

  • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization and signal intensity.

Data Interpretation:

  • The mass spectrum will show a series of peaks corresponding to the multiply charged ions of the conjugate.

  • The molecular weight of the conjugate can be calculated from the m/z values of these ions using deconvolution software.

  • The expected molecular weight is the sum of the molecular weight of the peptide and the molecular weight of the this compound moiety, minus the mass of a water molecule (for an amide bond formation).

Table 2: Expected Mass Spectrometry Results

AnalyteExpected Monoisotopic Mass (Da)Expected Molecular Weight Change
Unconjugated PeptideVariesN/A
This compound202.1518N/A
ConjugateMW(Peptide) + 202.1518 - 18.0106+184.1412
Tandem Mass Spectrometry (MS/MS)

MS/MS is a powerful technique for obtaining structural information and confirming the site of conjugation.[9] In an MS/MS experiment, a specific precursor ion (e.g., one of the multiply charged ions of the conjugate) is selected, fragmented, and the resulting product ions are mass-analyzed.

Protocol 3: MS/MS Analysis for Site of Conjugation

Objective: To identify the amino acid residue to which the this compound is attached.

Procedure:

  • Perform an LC-MS experiment as described in Protocol 2.

  • In the mass spectrometer, set up a data-dependent acquisition (DDA) or targeted MS/MS experiment to fragment the precursor ions of the conjugate.

  • Analyze the resulting MS/MS spectrum to identify fragment ions (e.g., b- and y-ions for peptides) that are indicative of the site of modification.

Data Interpretation: The mass of the fatty acid moiety will be observed as a modification on a specific amino acid residue in the fragment ion series. For example, if the conjugation occurs at the N-terminus or a lysine side chain, the corresponding b- or y-ions will show a mass shift of +184.1412 Da.

MS/MS Fragmentation of a Modified Peptide

MSMS_Fragmentation cluster_fragments Fragment Ions (Example) Mod FA-NH- AA1 AA1 Mod->AA1 Peptide Bond AA2 AA2 AA1->AA2 Peptide Bond b1 b1 (FA-NH-AA1) AA1->b1 AA3 AA3 AA2->AA3 Peptide Bond y2 y2 (H-AA2-AA3-COOH) AA2->y2 COOH -COOH AA3->COOH

Caption: MS/MS fragmentation pattern of a fatty acid-modified peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules in solution.[10][11] For this compound conjugates, NMR can be used to confirm the covalent linkage, identify the site of conjugation, and assess the structural integrity of the conjugate.

¹H NMR Spectroscopy

¹H NMR is used to identify the different types of protons in a molecule based on their chemical shifts.[3]

Protocol 4: ¹H NMR Analysis of a this compound Conjugate

Objective: To confirm the presence of the fatty acid moiety in the conjugate.

Materials:

  • Purified conjugate (lyophilized).

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

  • Dissolve 1-5 mg of the purified conjugate in 0.6 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

Data Interpretation: The ¹H NMR spectrum of the conjugate will show characteristic signals for the protons of the this compound moiety in addition to the signals from the conjugated molecule (e.g., peptide).

Table 3: Characteristic ¹H NMR Chemical Shifts for the this compound Moiety

ProtonsApproximate Chemical Shift (δ) ppmMultiplicity
Methoxy (-OCH₃)~3.6Singlet
α-Methylene to Carbonyl (-CH₂-COO-)~2.3Triplet
Methylene Chain (-(CH₂)n-)1.2 - 1.6Multiplet

Note: Chemical shifts can vary depending on the solvent and the nature of the conjugate.[11]

2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide more detailed structural information by showing correlations between different nuclei.[12][13]

  • COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC: Correlates protons directly attached to carbons.

These techniques are particularly useful for confirming the site of conjugation by observing correlations between protons of the fatty acid and protons of the amino acid residue at the conjugation site.

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

The robust characterization of this compound conjugates requires a multi-faceted analytical approach. The combination of high-resolution chromatographic separation, precise mass determination by mass spectrometry, and detailed structural elucidation by NMR spectroscopy provides a comprehensive and self-validating system for ensuring the identity, purity, and structural integrity of these important biomolecules. The protocols and guidelines presented in this application note serve as a foundation for researchers, scientists, and drug development professionals working with fatty acid conjugates, enabling them to confidently advance their research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Selective Mono-esterification of Sebacic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-esterification of sebacic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing sebacic acid monoesters. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure you can achieve your synthesis goals with confidence.

Introduction: The Challenge of Selectivity

Sebacic acid, a ten-carbon dicarboxylic acid, is a valuable building block in the synthesis of polymers, plasticizers, lubricants, and cosmetics.[1][2] Its symmetrical structure, however, presents a significant challenge in achieving selective mono-esterification. The goal is to react only one of the two carboxylic acid groups, leaving the other free for subsequent chemical modifications. This is often difficult to achieve with high yield and purity, as the formation of the diester is a competing and often favored reaction.[3][4] This guide will provide you with the knowledge to control this selectivity and troubleshoot common issues that arise during the process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high selectivity for the mono-ester of sebacic acid?

A1: The main challenge lies in the similar reactivity of the two carboxylic acid groups on the sebacic acid molecule. Once the first esterification occurs, the molecule is not significantly deactivated, allowing for a second esterification to readily take place, forming the diester. Key factors that influence selectivity include:

  • Stoichiometry: Controlling the molar ratio of sebacic acid to the alcohol is critical. An excess of the alcohol will drive the reaction towards the formation of the diester.

  • Catalyst Choice: The type of catalyst used can significantly impact the reaction pathway. Some catalysts may favor mono-esterification, while others might promote the formation of the diester.[5]

  • Reaction Conditions: Temperature, reaction time, and the method of water removal all play crucial roles in determining the product distribution.[3][4][6]

  • Purification: Separating the desired monoester from the unreacted sebacic acid and the diester byproduct can be a complex purification challenge.

Q2: Which catalysts are recommended for selective mono-esterification of sebacic acid?

A2: The choice of catalyst is pivotal for directing the reaction towards the monoester. Several types of catalysts have been explored:

  • Acid Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used for Fischer esterification.[7] While effective, they can sometimes lead to a mixture of mono- and diesters.

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins and alumina, offer advantages in terms of easier separation and potential for higher selectivity.[5][8] Alumina, for instance, can selectively adsorb one carboxyl group, leaving the other available for esterification.[9][10]

  • Enzymatic Catalysts: Lipases are increasingly used for their high selectivity under mild reaction conditions.[11] Enzymes like Candida antarctica lipase B (CALB) can exhibit remarkable selectivity for mono-esterification.[11]

  • Organocatalysts: Certain organic molecules can be used to catalyze the reaction, sometimes offering improved selectivity and milder reaction conditions.

Q3: How can I effectively monitor the progress of my mono-esterification reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the overproduction of the diester. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (sebacic acid) and the appearance of the monoester and diester products.

  • Gas Chromatography (GC): After derivatization to form more volatile esters (e.g., methyl esters), GC can be used to quantify the relative amounts of sebacic acid, monoester, and diester.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of the reaction mixture without the need for derivatization.[14][15]

  • Titration: The remaining carboxylic acid content in the reaction mixture can be determined by acid-base titration, providing an indication of the overall conversion.[13]

Troubleshooting Guide

Problem 1: Low Yield of the Monoester and High Formation of the Diester

This is the most common issue in selective mono-esterification.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Incorrect Stoichiometry An excess of the alcohol reactant strongly favors the formation of the diester.Carefully control the molar ratio of sebacic acid to alcohol. A 1:1 or a slight excess of sebacic acid is often a good starting point.
Prolonged Reaction Time Allowing the reaction to proceed for too long will inevitably lead to the formation of the diester.Monitor the reaction closely using TLC, GC, or HPLC and stop the reaction when the concentration of the monoester is at its maximum.
High Reaction Temperature Higher temperatures can increase the reaction rate but may also decrease selectivity, leading to more diester formation.[16]Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the product distribution.
Inefficient Water Removal The presence of water, a byproduct of esterification, can slow down the reaction and affect the equilibrium.Utilize a Dean-Stark apparatus to continuously remove water from the reaction mixture, driving the equilibrium towards the products.[17][18]
Problem 2: Difficulty in Purifying the Monoester

The similar polarities of sebacic acid, its monoester, and its diester can make purification challenging.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Co-elution in Chromatography The monoester and diester may have similar retention factors on a chromatography column.Optimize the chromatography conditions. For column chromatography, experiment with different solvent systems (e.g., varying polarity). For HPLC, adjust the mobile phase composition or consider a different column.
Incomplete Separation by Extraction Simple liquid-liquid extraction may not be sufficient to separate the components effectively.Employ a pH-controlled extraction. At a specific pH, the unreacted sebacic acid (dianion) and the monoester (monoanion) will have different solubilities in aqueous and organic phases, allowing for their separation. The diester will remain in the organic phase.
"Oiling Out" During Recrystallization The product separates as an oil instead of crystals during recrystallization, often due to impurities.[19]Try a different recrystallization solvent or a mixed-solvent system. Slow cooling and seeding with a pure crystal can also promote proper crystallization.[19]
Problem 3: The Reaction is Not Proceeding or is Very Slow

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inactive Catalyst The catalyst may have degraded or is not suitable for the reaction conditions.Ensure the catalyst is fresh and active. If using a heterogeneous catalyst, ensure it has been properly activated. Consider trying a different type of catalyst.
Insufficient Temperature The reaction may require a higher temperature to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Presence of Water in Reactants Water can inhibit the reaction, especially in the initial stages.Ensure all reactants and solvents are dry before starting the reaction.

Experimental Protocols

Protocol 1: Selective Mono-methylation of Sebacic Acid using an Ion-Exchange Resin

This protocol provides a method for the selective mono-esterification of sebacic acid using a strongly acidic ion-exchange resin as a heterogeneous catalyst.[8]

Materials:

  • Sebacic Acid

  • Methanol (anhydrous)

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

  • Toluene

  • Dean-Stark apparatus[17][18]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, reflux condenser, and a magnetic stirrer.

  • Reactant Charging: To the round-bottom flask, add sebacic acid (1 equivalent), the ion-exchange resin (e.g., 10% by weight of sebacic acid), and a 1:1 mixture of methanol (1.1 equivalents) and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction.[7]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the reaction mixture and analyzing them by TLC or HPLC.

  • Workup: Once the desired conversion to the monoester is achieved, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the ion-exchange resin.

  • Solvent Removal: Remove the toluene and excess methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification of Sebacic Acid Monoester by pH-Controlled Extraction

This protocol describes a method to separate the monoester from unreacted sebacic acid and the diester byproduct.

Materials:

  • Crude reaction mixture containing sebacic acid, monoester, and diester

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether.

  • First Extraction (Removing Sebacic Acid): Transfer the ether solution to a separatory funnel and extract with a saturated NaHCO₃ solution. The sebacic acid will be deprotonated to its disodium salt and move into the aqueous layer. The monoester (as the sodium salt) will also have some solubility in the aqueous layer, while the diester will remain in the organic layer. Repeat the extraction to ensure complete removal of sebacic acid.

  • Separation of Diester: The remaining ether layer contains the diester. This can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the diester.

  • Isolation of Monoester: Combine the aqueous extracts from step 2. Carefully acidify the aqueous solution with 1 M HCl to a pH of approximately 4-5. At this pH, the monoester will be protonated and precipitate out or can be extracted back into a fresh portion of diethyl ether.

  • Final Purification: The recovered monoester can be further purified by recrystallization.

Visualizing the Workflow

Mono-esterification and Purification Workflow

Esterification_Workflow Figure 1: General Workflow for Selective Mono-esterification cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage cluster_products Isolated Products Reactants Sebacic Acid + Alcohol (Controlled Stoichiometry) Catalysis Add Catalyst (e.g., Acid, Enzyme, Resin) Reactants->Catalysis Reaction Heat and Reflux (with Water Removal via Dean-Stark) Catalysis->Reaction Monitoring Monitor Progress (TLC, GC, HPLC) Reaction->Monitoring Quench Stop Reaction & Cool Monitoring->Quench Filter Remove Heterogeneous Catalyst (if applicable) Quench->Filter Extraction pH-Controlled Liquid-Liquid Extraction Filter->Extraction Purify Column Chromatography or Recrystallization Extraction->Purify Diester Diester Byproduct Extraction->Diester Unreacted Recovered Sebacic Acid Extraction->Unreacted Monoester Pure Monoester Purify->Monoester

Caption: General workflow for selective mono-esterification.

Conclusion

The selective mono-esterification of sebacic acid is a nuanced process that requires careful control over reaction parameters and a systematic approach to troubleshooting. By understanding the underlying principles of reactivity and employing the appropriate analytical and purification techniques, researchers can successfully synthesize sebacic acid monoesters with high yield and purity. This guide provides a foundation for overcoming the common challenges associated with this synthesis, empowering you to advance your research and development efforts.

References

Technical Support Center: Optimizing the Synthesis of 10-Methoxy-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-methoxy-10-oxodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.

Introduction

This compound, also known as monomethyl sebacate, is a valuable chemical intermediate in various fields, including the synthesis of polymers, plasticizers, and active pharmaceutical ingredients. The most common synthetic route is the direct esterification of sebacic acid (decanedioic acid) with methanol. While seemingly straightforward, this reaction often presents challenges in achieving high yields of the desired monoester due to the formation of the diester byproduct, dimethyl sebacate. This guide will address the common issues encountered during this synthesis and provide practical solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the Fischer esterification of sebacic acid with methanol, typically in the presence of an acid catalyst such as concentrated sulfuric acid.[1] This reaction involves heating a mixture of the dicarboxylic acid and the alcohol to achieve equilibrium.

Q2: What are the primary factors that influence the yield and purity of the final product?

The key factors that must be carefully controlled to maximize the yield of the monoester and minimize byproducts are:

  • Molar ratio of reactants: The ratio of methanol to sebacic acid is critical for controlling the extent of esterification.

  • Catalyst: The type and concentration of the acid catalyst can significantly affect the reaction rate and selectivity.

  • Reaction Temperature and Time: These parameters influence the reaction kinetics and the equilibrium position between the monoester and diester.

  • Water Removal: As esterification is a reversible reaction that produces water, its removal can drive the reaction towards the products.

Q3: What are the typical side products in this reaction?

The main side product is dimethyl decanedioate (dimethyl sebacate), the diester formed from the esterification of both carboxylic acid groups of sebacic acid.[2][3] Unreacted sebacic acid can also be present as an impurity in the final product.

Q4: How can I effectively monitor the progress of the reaction?

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material, the desired monoester, and the diester byproduct over time, helping to determine the optimal reaction endpoint.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem: Low Yield of this compound

A low yield of the desired monoester is the most common issue. The following are potential causes and their corresponding solutions.

Cause 1: Suboptimal Molar Ratio of Reactants

  • Explanation: According to Le Chatelier's principle, using a large excess of methanol will drive the reaction towards the formation of the diester, thereby reducing the yield of the monoester. Conversely, using a stoichiometric amount or a slight excess of one reactant may not lead to complete conversion of the starting material.

  • Solution: For selective monoesterification, it is often recommended to use a molar ratio of sebacic acid to methanol of approximately 1:1 to 1:1.2.[1] This controlled amount of methanol helps to favor the formation of the monoester.

Cause 2: Inappropriate Catalyst Concentration or Type

  • Explanation: An insufficient amount of acid catalyst will result in a slow reaction rate and incomplete conversion. Conversely, an excessively high concentration of a strong acid can lead to side reactions, such as dehydration or charring, especially at elevated temperatures.

  • Solution: A common practice is to use concentrated sulfuric acid in a catalytic amount, typically 2-4% by weight of the sebacic acid.[1] Alternatively, solid acid catalysts like Amberlyst 15 can be used, which may offer easier separation and potentially higher selectivity.[4]

Cause 3: Incorrect Reaction Temperature or Time

  • Explanation: The reaction temperature affects the rate of esterification. Higher temperatures can accelerate the reaction but may also favor the formation of the thermodynamically more stable diester. Prolonged reaction times, even at moderate temperatures, can also lead to an increased proportion of the diester.

  • Solution: A typical temperature range for this reaction is 75-80°C, which corresponds to the reflux temperature of methanol.[1] It is crucial to monitor the reaction progress to stop it once the maximum concentration of the monoester is reached, preventing further esterification to the diester.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of Monoester check_ratio Check Molar Ratio (Sebacic Acid:Methanol) start->check_ratio ratio_ok Ratio is 1:1 to 1:1.2? check_ratio->ratio_ok check_catalyst Evaluate Catalyst (Type and Concentration) catalyst_ok Catalyst is 2-4 wt% H2SO4? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temperature and Time) conditions_ok Temp: 75-80°C? Time Monitored? check_conditions->conditions_ok ratio_ok->check_catalyst Yes adjust_ratio Adjust Ratio to 1:1.2 ratio_ok->adjust_ratio No catalyst_ok->check_conditions Yes adjust_catalyst Optimize Catalyst Load catalyst_ok->adjust_catalyst No adjust_conditions Optimize Temp & Time conditions_ok->adjust_conditions No rerun_reaction Re-run Experiment conditions_ok->rerun_reaction Yes adjust_ratio->rerun_reaction adjust_catalyst->rerun_reaction adjust_conditions->rerun_reaction

Caption: A decision-making workflow for troubleshooting low yields.

Problem: High Percentage of Dimethyl Sebacate in the Product Mixture

The formation of a significant amount of the diester is a direct cause of reduced monoester yield.

  • Explanation: As previously mentioned, excessive methanol and prolonged reaction times are the primary drivers for the formation of dimethyl sebacate.

  • Solution:

    • Strict Control of Stoichiometry: Use a molar ratio of sebacic acid to methanol of 1:1.2 as a starting point.

    • Reaction Monitoring: Closely monitor the reaction using TLC or GC. Stop the reaction when the concentration of the monoester is at its maximum.

    • Consider Alternative Methods: For applications requiring very high purity monoester, more selective methods can be employed. One such method involves the adsorption of the dicarboxylic acid onto a solid support like alumina, followed by reaction with diazomethane, which has been shown to give high selectivity for the monoester.[5] However, diazomethane is hazardous and should be handled with extreme caution by experienced personnel.

Problem: Difficulty in Purifying the Final Product

Effective purification is essential to isolate the desired this compound from unreacted starting material and the diester byproduct.

Issue 1: Separating the Monoester from Unreacted Sebacic Acid

  • Explanation: The desired product has one free carboxylic acid group, while sebacic acid has two. This difference in acidity can be exploited for separation.

  • Solution: Acid-Base Extraction

    • After the reaction, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution. The unreacted sebacic acid, being more acidic, will be preferentially deprotonated and move into the aqueous layer as the disodium salt. The monoester will also be deprotonated and move to the aqueous layer. The diester will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a dilute strong acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate both the monoester and any remaining sebacic acid, causing them to precipitate or allowing them to be extracted back into an organic solvent.

Issue 2: Separating the Monoester from the Diester

  • Explanation: The monoester and diester have different physical properties (boiling point, polarity, and crystallinity) that can be used for their separation.

  • Solution 1: Vacuum Distillation The monoester has a higher boiling point than the diester due to the presence of the carboxylic acid group which can form hydrogen bonds. Fractional distillation under reduced pressure can be an effective method for separating the two. The boiling point of the monoester is reported as 168-170 °C at 3 mm Hg.[6]

  • Solution 2: Recrystallization Recrystallization is another powerful purification technique. The choice of solvent is crucial. A solvent system in which the solubility of the monoester and diester differs significantly with temperature is ideal. It has been reported that the monoester can be recrystallized from a mixture of acetone and petroleum ether or from petroleum ether at low temperatures.[6]

Experimental Protocols

Protocol 1: Standard Esterification of Sebacic Acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sebacic acid and methanol in a 1:1.2 molar ratio.

  • Slowly and carefully add concentrated sulfuric acid (2.5 wt% of the sebacic acid) to the mixture while stirring.[1]

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain this temperature.[1]

  • Monitor the reaction progress every hour using TLC or GC.

  • Once the desired conversion is achieved, typically within 3-5 hours, cool the reaction mixture to room temperature.

Protocol 2: Workup and Extraction Procedure
  • Remove the excess methanol from the cooled reaction mixture using a rotary evaporator.

  • Dissolve the remaining residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate.

  • Separate the aqueous layer (which contains the monoester and unreacted sebacic acid) and set aside the organic layer (which contains the diester).

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing the monoester and unreacted sebacic acid.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot acetone.

  • Slowly add petroleum ether until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.[6]

Reaction Pathway

ReactionPathway Sebacic_Acid Sebacic Acid (Decanedioic Acid) H_plus H+ Sebacic_Acid->H_plus Monoester This compound (Desired Product) Sebacic_Acid->Monoester + CH3OH - H2O Methanol Methanol (CH3OH) Methanol->Monoester Diester Dimethyl Sebacate (Byproduct) Methanol->Diester H_plus->Monoester Monoester->Diester + CH3OH - H2O Water H2O

Caption: The esterification pathway of sebacic acid with methanol.

Quantitative Data Summary

ParameterRecommended Value/RangeRationaleReference
Molar Ratio (Sebacic Acid:Methanol) 1:1 to 1:1.2Favors monoester formation over diester.[1]
Catalyst (Conc. H₂SO₄) 2-4 wt% of sebacic acidProvides sufficient catalytic activity without excessive side reactions.[1]
Reaction Temperature 75-80 °CReflux temperature of methanol, providing a good reaction rate.[1]
Reaction Time 3-5 hours (monitored)Optimal time to maximize monoester yield before significant diester formation.[1]
Purification - Boiling Point (Monoester) 168-170 °C @ 3 mm HgPhysical property for purification by vacuum distillation.[6]
Purification - Recrystallization Solvents Acetone/Petroleum EtherEffective solvent system for separating the monoester from impurities.[6]

References

Optimizing Linker Length of Monomethyl Sebacate for Enhanced Biological Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the linker length of Monomethyl sebacate and its derivatives when designing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools. As Senior Application Scientists, we have curated this information to explain the causality behind experimental choices and to provide self-validating protocols.

Part 1: Foundational Concepts & Initial Design

This section addresses common questions regarding the use of Monomethyl sebacate as a linker precursor and the initial steps in designing your bifunctional molecule.

FAQ 1: Why is Monomethyl sebacate a suitable starting material for a linker in a bifunctional molecule?

Monomethyl sebacate, a derivative of the ten-carbon dicarboxylic acid sebacic acid, is an excellent starting point for linker synthesis due to its bifunctional nature.[1] It possesses a free carboxylic acid at one end and a methyl ester at the other.[2] This orthogonal reactivity allows for sequential, controlled chemical modifications. The carboxylic acid can be readily activated for amide bond formation with one part of your bifunctional molecule (e.g., an E3 ligase ligand), while the ester can be hydrolyzed and then activated for coupling to the other end (e.g., a protein of interest ligand). The ten-carbon backbone also provides a significant and flexible length to span the distance between the two targeted proteins, which is a critical parameter in the design of molecules like PROTACs.

FAQ 2: How do I choose the initial linker length for my target protein and E3 ligase pair?

The optimal linker length is highly dependent on the specific ternary complex (Target Protein - PROTAC - E3 Ligase) you are trying to form. There is no universal "perfect" linker length. A good starting point is to use computational modeling to estimate the distance between the desired attachment points on your target protein and the E3 ligase.

Key Considerations for Initial Linker Length:

  • Structural Data: If crystal structures or reliable homology models of your target protein and the E3 ligase are available, use molecular docking simulations to predict favorable ternary complex formation with linkers of varying lengths.

  • Literature Precedent: Review published studies on PROTACs targeting the same protein or using the same E3 ligase. This can provide a range of successful linker lengths.

  • Flexibility vs. Rigidity: Longer, more flexible linkers like those derived from sebacic acid can accommodate a wider range of protein-protein orientations. However, excessive flexibility can lead to an entropic penalty upon binding, potentially weakening the ternary complex. Shorter or more rigid linkers may offer a more favorable enthalpic contribution but require more precise positioning of the binding elements.

Workflow for Initial Linker Design

G cluster_0 Computational Modeling cluster_1 Literature Review PDB_Analysis Analyze PDB Structures (Target & E3 Ligase) Docking Molecular Docking Simulations PDB_Analysis->Docking Input Structures Initial_Synthesis Synthesize a Small Library of Linkers (e.g., C8, C10, C12) Docking->Initial_Synthesis Suggests Initial Lengths Lit_Search Search for Similar PROTACs/Targets Length_Analysis Analyze Reported Linker Lengths Lit_Search->Length_Analysis Length_Analysis->Initial_Synthesis Provides Range of Lengths

Caption: Workflow for initial linker length selection.

Part 2: Synthesis & Characterization Troubleshooting

This section focuses on common issues encountered during the synthesis and characterization of bifunctional molecules using Monomethyl sebacate-derived linkers.

FAQ 3: I am having difficulty with the sequential coupling of my ligands to the Monomethyl sebacate linker. What are some common pitfalls?

A frequent issue is the incomplete reaction or undesired side reactions during the two coupling steps. Here’s a troubleshooting guide:

Problem Potential Cause Recommended Solution
Low yield in the first coupling step (amide bond formation) Inefficient activation of the carboxylic acid.Use a different coupling reagent (e.g., HATU, HOBt/EDC). Ensure anhydrous reaction conditions.
Steric hindrance from a bulky ligand.Consider a spacer between the ligand and the linker.
Hydrolysis of the methyl ester during the first coupling Use of basic conditions that are too harsh.If your ligand is base-sensitive, use milder coupling conditions. Alternatively, protect other functional groups on your ligand.
Difficulty in purifying the mono-conjugated intermediate Similar polarity to starting materials.Optimize your chromatography conditions (e.g., gradient, solvent system). Consider using a different purification technique like preparative HPLC.
Low yield in the second coupling step Incomplete hydrolysis of the methyl ester.Ensure complete saponification using an excess of base (e.g., LiOH) and monitor the reaction by LC-MS.
Degradation of the molecule during hydrolysis.If your molecule is base-labile, consider using an alternative protecting group for the carboxylic acid instead of a methyl ester in your linker synthesis.

Experimental Protocol: Synthesis of a PROTAC with a Sebacic Acid-Derived Linker

This is a generalized protocol. You will need to adapt it to your specific ligands.

  • Step 1: First Amide Coupling

    • Dissolve Monomethyl sebacate (1 eq) and your E3 ligase ligand (containing a primary or secondary amine, 1 eq) in an anhydrous solvent like DMF.

    • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2 eq).

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the mono-conjugated product by flash chromatography.

  • Step 2: Ester Hydrolysis

    • Dissolve the purified mono-conjugate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH, 3-5 eq).

    • Stir at room temperature until LC-MS indicates complete conversion to the carboxylic acid.

    • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

  • Step 3: Second Amide Coupling

    • Follow the same procedure as in Step 1, using the product from Step 2 and your target protein ligand (containing an amine).

    • Purify the final PROTAC molecule using preparative HPLC.

FAQ 4: My final PROTAC has poor solubility. Could the linker be the cause?

Yes, the linker can significantly impact the physicochemical properties of the final molecule.[] Long aliphatic chains like the one in sebacic acid can increase lipophilicity, potentially leading to poor aqueous solubility.

Strategies to Improve Solubility:

  • Incorporate Polar Functionality: Introduce hydrophilic elements into the linker, such as polyethylene glycol (PEG) units or polar amino acids.[] This can be done by synthesizing a custom linker instead of starting directly from Monomethyl sebacate.

  • Reduce Linker Length: In some cases, a shorter linker may be sufficient and will have a lower lipophilic contribution.

  • Formulate with Excipients: For in vitro assays, using solubilizing agents like DMSO or formulating the compound in a suitable vehicle can overcome solubility issues.

Part 3: Biological Activity Optimization & Troubleshooting

This section provides guidance on interpreting biological data and troubleshooting common issues related to linker length optimization.

FAQ 5: I have synthesized a series of PROTACs with different linker lengths, but none of them show significant degradation of my target protein. What should I investigate next?

A lack of activity across all linker lengths suggests a more fundamental issue than just the linker length itself.

Troubleshooting Flowchart for Lack of Biological Activity

G Start No Protein Degradation Observed Check_Binding Confirm Ligand Binding to Target and E3 Ligase Start->Check_Binding Check_Permeability Assess Cell Permeability (e.g., PAMPA assay) Check_Binding->Check_Permeability Binding Confirmed Redesign_Linker Redesign Linker (attachment points, composition) Check_Binding->Redesign_Linker Binding Lost Check_Ternary_Complex Verify Ternary Complex Formation (e.g., SPR, ITC, or co-IP) Check_Permeability->Check_Ternary_Complex Permeable Check_Permeability->Redesign_Linker Not Permeable Check_Ubiquitination Confirm Target Ubiquitination (in-cell or biochemical assay) Check_Ternary_Complex->Check_Ubiquitination Complex Forms Check_Ternary_Complex->Redesign_Linker No Complex Check_Ubiquitination->Redesign_Linker No Ubiquitination

Caption: Decision tree for troubleshooting inactive PROTACs.

Detailed Steps:

  • Confirm Ligand Binding: Ensure that the individual ligands for your target protein and E3 ligase retain their binding affinity after being incorporated into the PROTAC. This can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The conjugation chemistry or the linker itself might sterically hinder binding.

  • Assess Cell Permeability: If you are performing a cell-based assay, your PROTAC needs to cross the cell membrane. Highly lipophilic or very polar PROTACs may have poor permeability. Consider running a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Verify Ternary Complex Formation: The primary function of the PROTAC is to induce the formation of a ternary complex. This can be a challenging but crucial experiment. Techniques like co-immunoprecipitation (co-IP) followed by Western blotting can provide evidence of this complex in cells.

  • Check for Target Ubiquitination: If a ternary complex is formed, the next step is the ubiquitination of the target protein. You can assess this by immunoprecipitating your target protein from treated cells and then performing a Western blot for ubiquitin.

FAQ 6: I observe a "hook effect" with my most active PROTAC. How can I address this?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This is often due to the formation of binary complexes (Target-PROTAC or E3-PROTAC) that do not lead to a productive ternary complex, effectively sequestering the components.

Strategies to Mitigate the Hook Effect:

  • Work at Optimal Concentrations: The primary solution is to use the PROTAC at concentrations around its DC50 (the concentration at which 50% of the protein is degraded).

  • Linker Optimization: While the hook effect is an inherent property of the ternary complex equilibrium, sometimes a more rigid or conformationally constrained linker can favor the ternary complex over the binary ones. This is a more advanced optimization strategy.

Data Presentation: Example of Linker Length Optimization

PROTAC ID Linker Length (atoms) DC50 (nM) Maximum Degradation (%) Cell Permeability (Papp x 10^-6 cm/s)
PROTAC-18>1000<105.2
PROTAC-210 (from Monomethyl sebacate)50854.1
PROTAC-31225953.5
PROTAC-41480702.8

This table illustrates how a systematic variation of the linker length can identify an optimal range for biological activity. In this hypothetical example, a 12-atom linker provides the best combination of potency and efficacy.

References

Technical Support Center: Troubleshooting Solubility of 10-Methoxy-10-oxodecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 10-Methoxy-10-oxodecanoic acid (also known as Monomethyl sebacate). This document is designed for researchers, chemists, and formulation scientists to navigate the unique solubility characteristics of this molecule. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful dissolution in your experiments.

Understanding the Molecule: A Dual-Personality Structure

The solubility behavior of this compound is dictated by its amphipathic structure. It possesses a polar carboxylic acid head (-COOH), a long, nonpolar eight-carbon aliphatic chain, and a terminal methyl ester group (-COOCH₃) which is moderately polar. This combination means its interaction with solvents can be complex, often defying simple "polar" or "nonpolar" classifications.

  • Hydrophilic Character: The carboxylic acid group can engage in strong hydrogen bonding, promoting solubility in polar, protic solvents.

  • Hydrophobic Character: The long C8 alkyl chain dominates the molecule's character, leading to favorable interactions with nonpolar solvents through van der Waals forces.

  • Ester Group: The methyl ester adds a moderately polar, aprotic feature.

This duality is the primary source of many of the solubility challenges researchers encounter.

Physicochemical Properties
Synonym Monomethyl sebacate, Methyl hydrogen sebacate[1][2][3]
CAS Number 818-88-2[1][4]
Molecular Formula C₁₁H₂₀O₄[1][2]
Molecular Weight 216.27 g/mol [2]
Physical Form White to off-white crystalline powder or solid[1][3]
Melting Point 41-44 °C[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What are the recommended starting solvents for dissolving this compound?

A: Based on its structure, polar organic solvents are the best starting point. In our experience, high solubility is most readily achieved in:

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO)[5][6] and Dimethylformamide (DMF). These are powerful solvents capable of overcoming the crystal lattice energy of the solid.

  • Alcohols: Methanol and Ethanol. These solvents can hydrogen bond with the carboxylic acid group while also interacting with the nonpolar chain.

For less polar applications, Dichloromethane (DCM) and Ethyl Acetate can be effective, though they may require warming or sonication to achieve higher concentrations.

Q2: Why is my compound not dissolving in a nonpolar solvent like hexane or heptane?

A: This is a classic case of polarity mismatch. While the compound has a significant nonpolar chain, the energetic penalty of breaking the strong hydrogen bonds between the carboxylic acid groups in the solid crystal lattice is too high for a nonpolar solvent like hexane to overcome. The principle of "like dissolves like" dictates that the highly polar -COOH group prevents dissolution in purely nonpolar media.

Q3: Can I use aqueous solutions to dissolve this compound?

A: Direct dissolution in neutral water is very low. The long hydrophobic carbon chain significantly reduces water solubility.[7] However, you can dramatically increase aqueous solubility by deprotonating the carboxylic acid.

  • Mechanism: By adding a base (e.g., sodium bicarbonate, sodium hydroxide) to an aqueous suspension, the carboxylic acid (-COOH) is converted to its carboxylate salt (-COO⁻Na⁺). This ionic group is highly polar and readily dissolves in water. This technique is often used to create aqueous stock solutions or for purification.[8] To reverse the process, adding acid will re-protonate the carboxylate, causing the neutral compound to precipitate out of the aqueous solution.

Q4: The compound dissolved initially with gentle heating, but it crashed out of solution upon cooling. What happened?

A: You created a supersaturated solution. By adding thermal energy, you enabled the solvent to dissolve more solute than it could normally hold at room temperature.[8] As the solution cooled, the kinetic energy decreased, and the system could no longer maintain the solute in the dissolved state, leading to precipitation.

  • Solution: To avoid this, either work with a lower concentration or maintain the solution at a slightly elevated temperature (if your experimental protocol allows). Alternatively, use a stronger solvent system, such as a co-solvent mixture (see Troubleshooting Guide).

Q5: I’m observing an oily residue or two liquid phases instead of a clear solution. What does this indicate?

A: This phenomenon, known as "oiling out," occurs when the compound melts (melting point is ~41-44°C) but does not fully dissolve in the chosen solvent at that temperature. You are left with a liquid, molten phase of your compound that is immiscible with the solvent. This suggests the solvent is not strong enough.

  • Solution: Switch to a more effective solvent (e.g., from ethyl acetate to ethanol or DMSO). Alternatively, using a co-solvent mixture can often resolve this by creating a more favorable energetic environment for dissolution.

Systematic Troubleshooting Guide for Dissolution Issues

When facing solubility challenges, a systematic approach is key. Follow this workflow to efficiently find a solution.

Troubleshooting Workflow Diagram

Caption: Step-by-step workflow for troubleshooting solubility.

Experimental Protocols
Protocol 1: Step-by-Step Dissolution Procedure
  • Weigh the Compound: Accurately weigh the required amount of this compound into a clean, dry glass vial.

  • Initial Solvent Addition: Add a portion (approx. 50-70%) of the final desired volume of your chosen solvent.

  • Apply Mechanical Agitation:

    • Vortexing: Mix the vial on a vortex mixer for 30-60 seconds.

    • Sonication: Place the vial in a bath sonicator for 2-5 minutes. This is highly effective as it uses ultrasonic waves to break up solid particles and increase the surface area for dissolution.

  • Apply Gentle Heat (If Necessary):

    • If the compound remains insoluble, warm the solution in a water bath to a temperature of 35-40°C. Caution: Do not exceed the compound's melting point (~41-44°C) unless "oiling out" is intentionally used as a dissolution step with a strong solvent.

    • Continue agitation while warming.

  • Assess and Add Remaining Solvent: Once the solid is dissolved, add the remaining solvent to reach the final target concentration and mix thoroughly to ensure homogeneity.

  • Verify Stability: Allow the solution to cool to room temperature and observe for any signs of precipitation. A stable solution should remain clear.

Protocol 2: Using a Co-Solvent System

If a single solvent is ineffective, a co-solvent system can modulate the polarity to better match the solute.

  • Starting Point: Begin with the compound in the solvent in which it is least soluble but still shows some interaction (e.g., suspended in DCM).

  • Titration: While stirring or vortexing, slowly add a small amount of a "stronger" solvent in which the compound is highly soluble (e.g., Methanol or DMSO).

  • Observation: Add the strong solvent dropwise until the solution becomes clear.

  • Optimization: Note the approximate ratio of the two solvents required for dissolution. This ratio can be used to prepare the co-solvent mixture directly for future experiments. A common starting point is a 9:1 or 4:1 mixture of the primary and secondary solvents.

Solubility Data Summary

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This data is based on its chemical structure and established principles for dicarboxylic acid monoesters.[9][10] Concentrations up to 10-20 mg/mL should be achievable in the "High" solubility solvents with minimal effort.

SolventSolvent TypePolarityPredicted SolubilityNotes
DMSO Polar AproticHighHigh Excellent choice for high-concentration stock solutions.[5][6]
DMF Polar AproticHighHigh Similar to DMSO, a very effective solvent.
Methanol Polar ProticHighHigh Good solubility due to H-bonding with the acid group.
Ethanol Polar ProticHighHigh Slightly less effective than methanol but still a very good choice.
Dichloromethane (DCM) HalogenatedMediumModerate May require sonication or gentle warming.
Ethyl Acetate EsterMediumModerate Solubility is concentration-dependent; may require warming.
Acetone KetoneMediumModerate Generally a good solvent for dicarboxylic acids.[9][10][11]
Toluene AromaticLowLow to Sparingly Soluble The polar functional groups limit solubility.
Hexane / Heptane AliphaticLowInsoluble Polarity mismatch prevents dissolution.
Water (Neutral) Polar ProticHighInsoluble The long alkyl chain makes it hydrophobic.[7]
Aqueous Base (e.g., 1M NaHCO₃) Aqueous IonicHighHigh Forms a highly soluble carboxylate salt.

References

Technical Support Center: Navigating Reactions with Monomethyl Sebacate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique challenges posed by monomethyl sebacate in chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile long-chain monoester. Here, we move beyond simple protocols to explain the underlying principles of reactivity and provide field-proven solutions to common experimental hurdles, particularly those arising from steric hindrance.

Introduction to Monomethyl Sebacate's Reactivity

Monomethyl sebacate (CAS 818-88-2) is a bifunctional molecule featuring a terminal carboxylic acid and a methyl ester, separated by an eight-carbon aliphatic chain.[1] This structure provides a valuable building block in the synthesis of polymers, plasticizers, and other advanced materials.[1] However, the long, flexible alkyl chain can lead to steric challenges that hinder reactions at the carboxylic acid terminus. Understanding and mitigating these steric effects is crucial for achieving high yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with monomethyl sebacate, offering detailed explanations and actionable protocols.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling between monomethyl sebacate and a primary/secondary amine using a standard carbodiimide protocol (e.g., EDC/HOBt), but I'm observing low conversion and incomplete reaction. What's going wrong?

Answer: Low yields in amide coupling with long-chain carboxylic acids like monomethyl sebacate are often due to steric hindrance around the carboxylic acid group. The flexible alkyl chain can fold back, partially shielding the reaction center and impeding the approach of the amine nucleophile.[1][2] Additionally, the standard activation of the carboxylic acid might be inefficient under these conditions.

Here’s a systematic approach to troubleshoot this issue:

1. Enhance Carboxylic Acid Activation:

The first step is to ensure efficient activation of the carboxylic acid. Standard coupling reagents may not be sufficient for sterically hindered substrates.[1] Consider the following more potent activation strategies.

  • In Situ Acyl Fluoride Formation: Acyl fluorides are highly reactive intermediates that can overcome the steric barrier.[3] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a less hygroscopic alternative) can be used.[3]

    Protocol 1: Amide Coupling via In Situ Acyl Fluoride Formation [3]

    • Dissolve monomethyl sebacate (1.0 equiv.) in anhydrous dichloromethane (DCM).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equiv.).

    • Add BTFFH (1.1 equiv.) to the solution and stir at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

    • In a separate flask, dissolve the amine (1.0-1.2 equiv.) in anhydrous DCM.

    • Slowly add the amine solution to the activated acyl fluoride mixture.

    • Monitor the reaction by TLC or LC-MS. Reactions with sterically hindered substrates may require elevated temperatures (e.g., reflux in DCM or switching to a higher boiling solvent like 1,2-dichloroethane) and longer reaction times (12-24 hours).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Uronium/Aminium-based Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than carbodiimides for challenging couplings.[4]

2. Optimize Reaction Conditions:

  • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are often superior to DCM for these reactions as they can help to solvate the charged intermediates and may reduce aggregation of the long-chain substrate.[4]

  • Temperature: While room temperature is a good starting point, some sterically hindered couplings require heating to proceed at a reasonable rate. Monitor for potential side reactions at higher temperatures.

  • Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine to minimize side reactions.

3. Data Summary for Amide Coupling Strategies:

StrategyKey ReagentsAdvantagesConsiderations
Standard Carbodiimide EDC, HOBt, DIPEAReadily available, mild conditions.Often inefficient for sterically hindered substrates.[1]
Uronium-based HATU, DIPEAHigh efficiency for difficult couplings, faster reaction times.[4]Higher cost, potential for side reactions if not controlled.
Acyl Fluoride BTFFH, DIPEAExcellent for very hindered substrates and electron-deficient amines.[3]Requires anhydrous conditions, may need elevated temperatures.

Visualizing the Troubleshooting Workflow:

G start Low Yield in Amide Coupling activation Inefficient Carboxylic Acid Activation? start->activation conditions Suboptimal Reaction Conditions? activation->conditions No strategy1 Switch to HATU or other uronium salt activation->strategy1 Yes strategy2 Use in situ acyl fluoride formation (BTFFH) activation->strategy2 Yes strategy3 Change solvent to DMF or ACN conditions->strategy3 Yes strategy4 Increase reaction temperature conditions->strategy4 Yes end Improved Yield strategy1->end strategy2->end strategy3->end strategy4->end

Caption: Troubleshooting decision tree for low-yield amide coupling.

Issue 2: Poor Selectivity and Yield in Esterification with Bulky Alcohols

Question: I'm trying to synthesize a more complex ester from monomethyl sebacate using a bulky secondary or tertiary alcohol, but the reaction is extremely slow and gives a low yield, even with a strong acid catalyst. How can I drive this reaction to completion?

Answer: Esterification with sterically demanding alcohols is a classic challenge. The tetrahedral intermediate formed during the reaction is highly sensitive to steric crowding. For a substrate like monomethyl sebacate, the long alkyl chain adds to this challenge.[5] A simple Fischer esterification is unlikely to be effective. The key is to activate the carboxylic acid using a method that is less sensitive to steric bulk.

1. Lewis Acid Catalysis:

Lewis acids can activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This approach can be highly effective under mild conditions.[6][7]

Protocol 2: Lewis Acid-Catalyzed Esterification with a Bulky Alcohol

  • To a solution of monomethyl sebacate (1.0 equiv.) and the bulky alcohol (1.5-3.0 equiv.) in an anhydrous, non-polar solvent like hexane or dichloromethane, add a Lewis acid such as titanium tetrachloride (TiCl₄) (1.1 equiv.) dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

2. Dicarboxylic Acid Activation with LiCl/TFAA:

A highly selective method for the mono-esterification of long-chain dicarboxylic acids has been developed using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[8][9] This method can be adapted for the esterification of monomethyl sebacate. The LiCl is thought to interact with the carboxylate, enhancing the activation by TFAA.[8]

Protocol 3: LiCl-Assisted Esterification [8][9]

  • Dissolve monomethyl sebacate (1.0 equiv.) and LiCl (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add TFAA (1.5 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the bulky alcohol (1.5 equiv.) and allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction by adding water and extracting with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product via column chromatography.

Visualizing the Esterification Activation:

G cluster_0 Lewis Acid Catalysis cluster_1 LiCl/TFAA Activation MMS_LA Monomethyl Sebacate Activated_LA Activated Complex MMS_LA->Activated_LA LA Lewis Acid (e.g., TiCl4) LA->Activated_LA Product_LA Product Activated_LA->Product_LA Bulky_OH Bulky Alcohol Bulky_OH->Activated_LA MMS_LiCl Monomethyl Sebacate Activated_LiCl Activated Intermediate MMS_LiCl->Activated_LiCl LiCl LiCl LiCl->Activated_LiCl TFAA TFAA TFAA->Activated_LiCl Product_LiCl Product Activated_LiCl->Product_LiCl Bulky_OH2 Bulky Alcohol Bulky_OH2->Activated_LiCl

Caption: Comparison of activation pathways for esterification.

Frequently Asked Questions (FAQs)

Q1: Does the long alkyl chain of monomethyl sebacate influence reaction rates compared to shorter-chain monoesters?

A1: Yes, significantly. As the carbon chain length increases, the molecule has more conformational flexibility. This can lead to intramolecular interactions where the chain shields the reactive carboxylic acid group, increasing steric hindrance and thus decreasing reaction rates compared to, for example, monomethyl succinate or adipate.[5] This effect is particularly pronounced with bulky reagents.

Q2: Can I use enzymatic catalysis for reactions with monomethyl sebacate?

A2: Enzymatic catalysis, particularly with lipases, can be an excellent option for reactions involving monomethyl sebacate, especially for esterification.[10] Lipases can exhibit high selectivity and operate under mild conditions, which can be advantageous. However, the choice of enzyme and reaction medium (e.g., use of organic solvents to improve substrate solubility) is critical for success. Screening different lipases (e.g., from Candida antarctica, Rhizomucor miehei) is recommended to find the most effective catalyst for your specific transformation.[10]

Q3: When performing an amide coupling, my amine starting material is a hydrochloride salt. How should I proceed?

A3: The amine must be in its free base form to be nucleophilic.[11] You will need to add a base to neutralize the hydrochloride salt. Typically, 2 equivalents of a tertiary amine base like triethylamine (TEA) or DIPEA are used – one equivalent to neutralize the HCl salt and one to neutralize the acid generated during the coupling reaction. Alternatively, you can perform a liquid-liquid extraction to prepare the free amine before the reaction.[11]

Q4: Are there any specific safety precautions I should take when using reagents like thionyl chloride or TFAA?

A4: Absolutely. Both thionyl chloride and TFAA are highly corrosive and react violently with water. All reactions involving these reagents must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Thionyl chloride releases toxic HCl and SO₂ gases upon reaction.[12] Always quench these reagents slowly and carefully, typically by adding the reaction mixture to a large volume of a stirred, cold aqueous solution (e.g., ice-cold saturated NaHCO₃).

References

Technical Support Center: Navigating the Purification of Polar Molecules Containing the 10-Methoxy-10-oxodecanoic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the unique challenges encountered when purifying polar molecules, particularly those functionalized with the 10-Methoxy-10-oxodecanoic acid linker. This C10 mono-methyl ester linker, while versatile in applications like Proteolysis-Targeting Chimeras (PROTACs), introduces significant polarity that can complicate standard purification protocols. This resource leverages field-proven insights to help you overcome these hurdles efficiently and effectively.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My compound is eluting in the void volume or with the solvent front during Reverse-Phase HPLC. What's happening and how do I fix it?

A1: The Underlying Cause: This is a classic sign of inadequate retention, which is common for highly polar compounds on traditional nonpolar stationary phases like C18. Your molecule, due to the polar linker, has a stronger affinity for the polar mobile phase than for the nonpolar C18 chains, causing it to travel through the column with little to no interaction.

Solutions:

  • Switch to a Polar-Endcapped or Embedded Polar Group (EPG) Column: These columns are designed with modified surfaces that increase compatibility with highly aqueous mobile phases and offer alternative selectivity for polar analytes.

  • Use 100% Aqueous Mobile Phase: If your column is stable in such conditions (check manufacturer specifications), starting with a 100% aqueous mobile phase can significantly improve the retention of very polar molecules.

  • Consider an Alternative Chromatography Mode: If reverse-phase (RP) continues to fail, your compound is likely a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating highly polar compounds.

Q2: I'm observing poor peak shape (significant tailing) for my molecule, even with good retention. Is the linker involved?

A2: The Underlying Cause: Peak tailing for polar, and particularly basic, compounds in reverse-phase chromatography is often caused by secondary interactions with acidic silanol groups on the silica backbone of the stationary phase. The free carboxylic acid end of the linker (if present) or other basic moieties in your molecule can interact strongly with these sites, leading to a "sticky" behavior and tailed peaks.

Solutions:

  • Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4 using formic or trifluoroacetic acid) protonates the analyte and suppresses the ionization of the silanol groups, minimizing these unwanted interactions.

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Employ a Highly Deactivated Column: Modern columns with advanced end-capping are specifically designed to minimize the number of accessible silanol groups, leading to much-improved peak shapes for challenging polar compounds.

Q3: My compound seems to be degrading on the column, especially during flash chromatography on silica gel. Could the linker's ester group be the cause?

A3: The Underlying Cause: Standard silica gel is inherently acidic and can catalyze the hydrolysis of sensitive functional groups, such as the methyl ester in the this compound linker. This leads to the formation of the corresponding dicarboxylic acid, resulting in multiple peaks, yield loss, and purification difficulties.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as diol or amine for your flash chromatography.

  • Switch to Reverse-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, using a C18-functionalized silica for flash chromatography can circumvent the issue of silica acidity entirely.

Workflow & Method Development

A logical approach to method development is critical. The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

G cluster_0 start Start: Crude Polar Molecule (with 10-Methoxy-10-oxodecanoic linker) rp_hplc Attempt Reverse-Phase HPLC (C18 Column, ACN/H2O gradient) start->rp_hplc check_retention Sufficient Retention? rp_hplc->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes consider_hilic Switch to HILIC check_retention->consider_hilic No optimize_rp Optimize RP-HPLC: - Adjust pH - Use polar-endcapped column - Add ion-pairing agent check_peak_shape->optimize_rp No success Purification Successful check_peak_shape->success Yes optimize_rp->success hilic_protocol HILIC Protocol: - Amide or Silica Column - High ACN to high H2O gradient consider_hilic->hilic_protocol consider_sfc Alternative: Consider SFC (for speed & green chemistry) hilic_protocol->consider_sfc hilic_protocol->success caption Fig 1. Decision tree for purification method selection.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 10-Methoxy-10-oxodecanoic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as derivatives of 10-methoxy-10-oxodecanoic acid, verifying the precise arrangement of atoms is critical for ensuring reproducibility, understanding structure-activity relationships, and meeting regulatory standards. This guide provides an in-depth technical comparison of how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is expertly applied to elucidate and confirm the structure of this bifunctional molecule and its potential derivatives.

The Structural Challenge: Differentiating a Bifunctional Core

This compound presents a unique structural challenge. It is a ten-carbon aliphatic chain capped by two distinct carbonyl functionalities: a carboxylic acid at one terminus (C1) and a methyl ester at the other (C10). While seemingly simple, any synthetic modification to the eight-carbon methylene backbone requires a robust analytical method to confirm the location and nature of the substitution. NMR spectroscopy, by probing the chemical environment of each proton and carbon nucleus, offers an unparalleled, non-destructive method for piecing together the molecular puzzle.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

The first step in structural confirmation involves the acquisition of standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide a census of the different types of protons and carbons present in the molecule.

Predicted Chemical Shifts: An Objective Comparison

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nature of the oxygen atoms in the ester and acid groups causes adjacent nuclei to be "deshielded," shifting their signals downfield (to a higher ppm value) compared to the methylene groups in the center of the chain.[1]

Below is a comparative table of predicted chemical shifts for the parent molecule, this compound, based on established values for analogous functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Data
H -OOC- (Carboxylic Acid)10.0 - 13.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and its signal is often broad.[1]
-O-CH ₃ (Methyl Ester)~3.67Singlet (s)3HCorresponds to the three equivalent protons of the methyl ester group. For methyl stearate, this peak is at ~3.7 ppm.[2]
-CH ₂-COOH (α to acid)~2.35Triplet (t)2HDeshielded by the adjacent carboxylic acid. The α-methylene in stearic acid appears at 2.35 ppm.[2]
-CH ₂-COOCH₃ (α to ester)~2.30Triplet (t)2HDeshielded by the adjacent ester group. The α-methylene in methyl stearate is at ~2.3 ppm.[2]
-CH₂-CH ₂-COOH (β to acid)~1.63Multiplet (m)2HSlightly deshielded relative to the central chain. The β-methylene in stearic acid is at ~1.65 ppm.[2]
-CH₂-CH ₂-COOCH₃ (β to ester)~1.61Multiplet (m)2HSlightly deshielded relative to the central chain.
-(CH ₂)₄- (Central Chain)1.20 - 1.40Multiplet (m)8HThe overlapping signals of the central, shielded methylene groups.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Data
-C OOH (Carboxylic Acid)~179 - 185The carboxylic acid carbonyl carbon is typically the most deshielded carbon.[3][4]
-C OOCH₃ (Methyl Ester)~174The ester carbonyl is slightly more shielded than the acid carbonyl.[3][4]
-O-C H₃ (Methyl Ester)~51.4The methyl carbon of the ester group.
-C H₂-COOH (α to acid)~34.0Deshielded by the adjacent carbonyl.
-C H₂-COOCH₃ (α to ester)~34.1Deshielded by the adjacent carbonyl.
-CH₂-C H₂-COOH (β to acid)~24.7Standard aliphatic carbon shifts.
-CH₂-C H₂-COOCH₃ (β to ester)~24.9Standard aliphatic carbon shifts.
-(C H₂)₄- (Central Chain)~29.0The central methylene carbons resonate in a narrow, shielded region.[5]

Experimental Protocol: Acquiring High-Fidelity NMR Data

Step-by-Step Sample Preparation
  • Sample Weighing : Accurately weigh 10-25 mg of the this compound derivative for ¹H NMR. For ¹³C and 2D NMR, a more concentrated sample of 50-100 mg is preferable.[6][7]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[8] Use approximately 0.6-0.7 mL of solvent.[9]

  • Dissolution : Prepare the solution in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. This step is crucial as any suspended particles will degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[7]

  • Filtration and Transfer : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[9] However, for most modern spectrometers, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H) is sufficient for calibration.[6]

  • Labeling and Cleaning : Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints. Label the tube clearly.[8]

Data Acquisition Workflow

The following diagram illustrates the logical workflow for acquiring a comprehensive NMR dataset for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Weigh & Dissolve (10-100 mg in 0.6 mL CDCl3) Filter Filter into NMR Tube Prep->Filter H1 ¹H NMR (Proton Survey) Filter->H1 C13 ¹³C NMR (Carbon Survey) H1->C13 Initial Assessment COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Proceed to 2D HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Assign Signals HMBC->Assign Confirm Confirm Connectivity & Derivative Structure Assign->Confirm

Caption: Workflow for NMR-based structural confirmation.

Deepening the Analysis with 2D NMR Spectroscopy

While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe—how the individual atoms are connected. For confirming the structure of a derivative, where a substituent could be on any of the eight methylene carbons, 2D techniques are indispensable.

¹H-¹H COSY: Mapping Proton Neighbors

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.[10] In the spectrum, a cross-peak appears between two proton signals that are J-coupled.

For this compound, the COSY spectrum would show a clear correlation trail along the aliphatic backbone:

  • The signal for the protons at C2 (~2.35 ppm) will show a cross-peak to the protons at C3 (~1.63 ppm).

  • The C3 protons will show correlations to both C2 and C4.

  • This chain of correlations will continue down the backbone to the C9 protons (~2.30 ppm), which will be correlated with the C8 protons.

This experiment is the primary method for confirming that the ten-carbon chain is intact and uninterrupted.

¹H-¹³C HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps each proton signal to the carbon signal of the atom it is directly attached to.[10][11] This is a powerful tool for unambiguously assigning the carbon spectrum. For example, the proton signal at ~3.67 ppm will show a single correlation to the carbon signal at ~51.4 ppm, definitively assigning this pair to the -OCH₃ group.

¹H-¹³C HMBC: Unveiling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall structure and the position of any substituents. It reveals correlations between protons and carbons that are two or three bonds away.[10][11] This allows for the connection of molecular fragments that are not directly bonded.

Key HMBC correlations for the parent structure include:

  • Ester Terminus : The methyl protons (-OCH₃, ~3.67 ppm) will show a strong correlation to the ester carbonyl carbon (C10, ~174 ppm), confirming the methyl ester functionality.

  • Acid Terminus : The protons on C2 (~2.35 ppm) will show a correlation to the carboxylic acid carbonyl carbon (C1, ~180 ppm).

  • Backbone Connectivity : Protons on a given methylene group will show correlations to the two adjacent carbons, further verifying the chain's integrity.

The diagram below illustrates these key long-range correlations that piece together the molecular skeleton.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Monomethyl Sebacate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of monomethyl sebacate and its reaction products. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Monomethyl sebacate, a monoester of the C10 dicarboxylic acid sebacic acid, is a versatile chemical intermediate. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, makes it a valuable building block in the synthesis of polyesters, plasticizers, and other specialty chemicals.[1][2][3] Monitoring the progress of reactions involving monomethyl sebacate and characterizing the resulting complex mixtures of monomers, oligomers, and polymers is crucial for optimizing reaction conditions and ensuring product quality.

The Analytical Challenge: A Mixture of Possibilities

Reactions involving monomethyl sebacate can yield a diverse array of products. For instance, in polyester synthesis, one can expect a mixture of unreacted monomethyl sebacate, sebacic acid, dimethyl sebacate, and a series of linear and cyclic oligomers and polymers. Hydrolysis reactions may lead to the formation of sebacic acid, while its use as a plasticizer might involve monitoring its presence and potential degradation products within a polymer matrix. This complexity necessitates powerful analytical techniques capable of separating, identifying, and quantifying each component.

Mass Spectrometry: A Powerful Tool for Characterization

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands out as a premier analytical choice for this purpose. It offers high sensitivity, selectivity, and the ability to provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[4] Due to the relatively low volatility of monomethyl sebacate and its potential reaction products, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.

The polar carboxylic acid and ester functional groups in monomethyl sebacate and its analogues can lead to poor peak shape and thermal degradation in the hot GC injection port and column. Derivatization masks these polar groups, typically by converting the carboxylic acid to a less polar ester or a trimethylsilyl (TMS) ester. This enhances volatility and thermal stability, leading to sharper chromatographic peaks and more reproducible results.[5]

  • Sample Preparation (Derivatization):

    • To 1 mg of the reaction product mixture in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 6890N or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless injection of 1 µL at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS System: Agilent 5973 or equivalent single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint for structural elucidation. The mass spectrum of the TMS derivative of monomethyl sebacate will exhibit characteristic fragments.

GCMS_Fragmentation

The mass spectrum of underivatized monomethyl sebacate obtained via Electron Ionization (EI) typically shows a molecular ion peak ([M]⁺˙) at m/z 216.[6][7][8][9] Common fragment ions include those resulting from the loss of a methoxy group ([M-31]⁺), and other characteristic alkane chain fragmentations.[6][7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility Champion

LC-MS is a highly versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[4] This makes it particularly well-suited for the analysis of complex mixtures of monomethyl sebacate reaction products, including higher molecular weight oligomers.

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[10][11][12] This is advantageous for determining the molecular weights of the components in a mixture. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of selected ions to obtain structural information.

  • Sample Preparation:

    • Dissolve 1 mg of the reaction product mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • Start with 5% B, hold for 1 minute.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS/MS: For structural confirmation, select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

In negative ion mode ESI-MS/MS, the deprotonated monomethyl sebacate ([M-H]⁻ at m/z 215) will undergo characteristic fragmentations, such as the loss of methanol.

LCMS_Fragmentation

Performance Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS depends on the specific analytical goals.

FeatureGC-MSLC-MS/MS
Analytes Volatile & semi-volatile (derivatization often required)Wide range, including non-volatile and thermally labile compounds
Sample Prep More complex (derivatization)Simpler (dissolve and shoot)
Separation Excellent for isomersGood, can be optimized with different column chemistries
Ionization "Hard" (EI) - rich fragmentation"Soft" (ESI) - molecular weight information, MS/MS for fragments
Sensitivity GoodGenerally higher, especially for polar compounds
Throughput Lower due to sample prepHigher

Alternative Analytical Techniques: A Broader Perspective

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For quantitative analysis of monomethyl sebacate, especially in simpler mixtures, HPLC with a UV detector can be a cost-effective alternative.[13][14][15][16] Since monomethyl sebacate lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., < 210 nm). Derivatization with a UV-absorbing tag can significantly enhance sensitivity.

ParameterHPLC-UV
Principle Separation by liquid chromatography, detection by UV absorbance
Sensitivity Moderate (can be improved with derivatization)
Selectivity Lower than MS, relies on chromatographic separation
Structural Info None
Cost Lower than MS

A study on the analysis of dicarboxylic acids reported a limit of quantification (LOQ) of 0.1 µmol/L and a limit of detection (LOD) of 0.05 µmol/L using an LC-MS/MS method.[17][18] For direct ESI-MS analysis of sebacic acid, a detection limit of 0.01 ppm has been reported.[19] Quantitative data for HPLC-UV analysis of monomethyl sebacate is less readily available in the literature and is highly dependent on the specific method and detector used.

Conclusion: A Multi-faceted Approach to Analysis

The comprehensive analysis of monomethyl sebacate reaction products is best achieved through a strategic application of mass spectrometry techniques. GC-MS, with its robust libraries and detailed fragmentation patterns, is excellent for the identification of known, volatile components, provided that derivatization is employed. LC-MS/MS, with its versatility, soft ionization, and high sensitivity, is the superior choice for analyzing complex mixtures containing a wide range of polarities and molecular weights, including oligomers and polymers, without the need for derivatization. For routine quantitative analysis in well-defined matrices, HPLC-UV can be a viable and economical alternative.

By understanding the strengths and limitations of each technique and the rationale behind key experimental steps such as derivatization, researchers can confidently select and implement the most appropriate analytical strategy to gain deep insights into their chemical reactions and ensure the quality and desired properties of their final products.

References

The Decisive Bridge: A Comparative Guide to In Vitro Efficacy of Drugs With and Without the 10-Methoxy-10-oxodecanoic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker molecule is not a mere scaffold but a critical determinant of therapeutic success. Its chemical characteristics dictate the stability, solubility, and release kinetics of the cytotoxic payload, thereby influencing both efficacy and toxicity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the in vitro performance of drugs employing the 10-Methoxy-10-oxodecanoic acid linker versus those with alternative linker technologies.

The Linker's Gambit: More Than Just a Connection

The strategic selection of a linker is pivotal to the success of an ADC.[1] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be designed to efficiently release the cytotoxic agent within the target cancer cells.[][3][4] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic implications.[][6]

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells, such as low pH or the presence of certain enzymes.[6] This allows for targeted drug delivery and can also enable the "bystander effect," where the released payload can kill adjacent tumor cells.[6] The this compound, a dicarboxylic acid derivative, represents a class of hydrophilic, cleavable linkers. Its ester functionality provides a site for enzymatic or pH-mediated hydrolysis, facilitating controlled payload release.

Non-cleavable linkers, in contrast, remain attached to the antibody and release the payload upon lysosomal degradation of the entire ADC complex.[6] This approach can offer greater stability in circulation but may limit the bystander effect.[7]

This guide will use a hypothetical case study to compare an ADC utilizing the cleavable this compound linker (ADC-A) against one with a standard non-cleavable linker (ADC-B).

Evaluating In Vitro Efficacy: A Step-by-Step Protocol

To quantitatively compare the efficacy of ADC-A and ADC-B, a robust in vitro cytotoxicity assay is essential.[8][9] The following protocol for a tetrazolium-based colorimetric assay (such as the MTT assay) provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of an ADC.[9][10][11]

Experimental Workflow: ADC Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment ADC Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis A 1. Culture Target Cells (e.g., HER2+ SK-BR-3) B 2. Seed Cells in 96-well Plates (5,000-10,000 cells/well) A->B C 3. Allow Overnight Adherence B->C D 4. Prepare Serial Dilutions of ADC-A and ADC-B E 5. Treat Cells with ADCs (Include vehicle control) D->E F 6. Incubate for 72-96 hours E->F G 7. Add MTT Reagent (Incubate 2-4 hours) F->G H 8. Solubilize Formazan Crystals (Add DMSO or SDS) G->H I 9. Read Absorbance (570 nm) H->I J 10. Normalize Data to Control I->J K 11. Plot Dose-Response Curve J->K L 12. Calculate IC50 Values K->L

Figure 1. Workflow for an in vitro ADC cytotoxicity assay.

Detailed Protocol:
  • Cell Seeding:

    • Culture a cancer cell line expressing the target antigen (e.g., HER2-positive SK-BR-3 cells) in a suitable growth medium.

    • Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well.[11][12]

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[11][12]

  • ADC Treatment:

    • Prepare serial dilutions of ADC-A and ADC-B in the cell culture medium. A typical concentration range might be from 0.01 nM to 1000 nM.

    • Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).

    • Incubate the plate for a period appropriate for the payload's mechanism of action, typically 72 to 96 hours for agents that disrupt cell division.[12]

  • MTT Assay and Data Acquisition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

    • After the incubation, carefully remove the medium and add 100 µL of a solubilizing agent like DMSO or a 10% SDS solution to dissolve the formazan crystals.[10][12]

    • Read the absorbance of each well at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each ADC concentration by normalizing to the vehicle control wells.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value for each ADC.

Comparative Data and Mechanistic Insights

The following table presents plausible, hypothetical data from the described experiment, comparing the in vitro efficacy of an ADC with the this compound linker (ADC-A) to one with a non-cleavable linker (ADC-B).

Drug CandidateLinker TypePayloadTarget Cell LineHypothetical IC50 (nM)
ADC-A This compound (Cleavable)AuristatinSK-BR-3 (HER2+)1.5
ADC-B Thioether (Non-cleavable)AuristatinSK-BR-3 (HER2+)25

The significantly lower IC50 value for ADC-A suggests a higher potency. This enhanced efficacy can be attributed to the cleavable nature of the this compound linker.

Mechanism of Action: The Advantage of a Cleavable Linker

cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC-A Binding to Target Receptor Endosome Internalization via Endocytosis ADC->Endosome Lysosome Endosome-Lysosome Fusion Endosome->Lysosome Cleavage Linker Cleavage (Low pH / Enzymes) Lysosome->Cleavage Payload Released Payload (Auristatin) Cleavage->Payload Target Microtubule Disruption Payload->Target Bystander Bystander Killing of Neighboring Tumor Cells Payload->Bystander Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Figure 2. Intracellular trafficking and payload release of an ADC with a cleavable linker.

As illustrated in Figure 2, after the ADC binds to the target antigen on the cancer cell surface, it is internalized.[13][14] Inside the cell, the vesicle containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome cleave the this compound linker, releasing the highly potent auristatin payload. The freed drug can then bind to its intracellular target, leading to cell death. Furthermore, the released, cell-permeable payload can diffuse out of the cell and kill adjacent antigen-negative tumor cells, a phenomenon known as the bystander effect.[6]

In contrast, for ADC-B with its non-cleavable linker, the payload is only released after the complete proteolytic degradation of the antibody itself within the lysosome. This process can be less efficient and may result in a lower intracellular concentration of the free drug, leading to reduced potency.

Conclusion

The choice of linker is a paramount consideration in the design of effective antibody-drug conjugates. This guide illustrates that a cleavable linker, such as this compound, can offer significant advantages in in vitro efficacy compared to non-cleavable counterparts. The capacity for efficient, triggered release of the cytotoxic payload at the site of action can translate to higher potency and potentially a wider therapeutic window. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own comparative efficacy studies, facilitating the rational design and selection of next-generation targeted therapeutics.

References

A Comparative Guide to Linker Technologies in Modern Drug Design: Alternatives to Simple Aliphatic Spacers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker

In the architecture of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is the crucial bridge between the targeting antibody and the potent cytotoxic payload.[1][2] Its design dictates the stability, solubility, pharmacokinetic profile, and ultimate efficacy of the entire construct. A simplistic linker, such as the fatty acid derivative 10-Methoxy-10-oxodecanoic acid, functions primarily as a hydrophobic, non-cleavable spacer. While straightforward, such linkers offer no mechanism for controlled drug release and can exacerbate aggregation issues when paired with hydrophobic payloads.

Modern drug design has moved beyond these simple spacers, embracing a sophisticated portfolio of linker technologies engineered for controlled, site-specific payload delivery. The central challenge in linker design is to strike a delicate balance: the linker must be exceptionally stable in systemic circulation to prevent premature, toxic release of the payload, yet it must be efficiently cleaved to liberate the drug upon reaching the target tissue or cell.[3][4] This guide provides an in-depth comparison of the major classes of advanced linkers, offering experimental insights into their mechanisms, performance, and strategic applications.

Chapter 1: The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers

The primary classification of linker technology is based on the mechanism of payload release. This choice is a foundational decision in the design of any drug conjugate, profoundly influencing its therapeutic window and mechanism of action.[1][5][6]

G cluster_main Linker Technology Linker Linker Design Philosophy Cleavable Cleavable Linkers (Environmentally Triggered) Linker->Cleavable Conditional Release NonCleavable Non-Cleavable Linkers (Metabolically Triggered) Linker->NonCleavable Maximal Stability

Figure 1: Primary classification of drug conjugate linkers.

Non-cleavable linkers are designed for maximum stability and rely on the complete metabolic degradation of the antibody component to release the payload.[7][8] In contrast, cleavable linkers are engineered with specific chemical triggers that respond to the unique physiological conditions of the target environment, such as low pH or the presence of specific enzymes.[5][9]

Chapter 2: Cleavable Linkers: Precision-Guided Payload Release

Cleavable linkers are designed to exploit the distinct biochemical differences between the systemic circulation and the target tumor or intracellular environment. This strategy allows for targeted drug release, which can enhance efficacy and potentially enable a "bystander effect," where the released, cell-permeable drug can kill adjacent, antigen-negative tumor cells.[5]

G cluster_cleavable Cleavable Linker Release Mechanisms Start ADC in Circulation (Stable) Endosome Internalization into Endosome/Lysosome Start->Endosome Hydrazone pH-Sensitive (Hydrazone) Endosome->Hydrazone Low pH (4.5-6.5) Disulfide Redox-Sensitive (Disulfide) Endosome->Disulfide High [GSH] Peptide Enzyme-Sensitive (Peptide) Endosome->Peptide Proteases (e.g., Cathepsin B) Release_H Payload Release Hydrazone->Release_H Release_D Payload Release Disulfide->Release_D Release_P Payload Release Peptide->Release_P

Figure 2: Mechanisms of action for major cleavable linker classes.

pH-Sensitive Linkers (Hydrazones)

This class of linkers leverages the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) to trigger payload release.[1][5]

  • Mechanism of Action : Hydrazone bonds are relatively stable at the physiological pH of blood (~7.4) but undergo rapid acid-catalyzed hydrolysis within the lower-pH environment of intracellular compartments.[10][]

  • Advantages : The release mechanism is directly tied to cellular internalization, providing a clear pathway for intracellular drug delivery.

  • Limitations & Experimental Insights : A primary challenge is ensuring sufficient stability in circulation. Early hydrazone linkers showed susceptibility to slow hydrolysis at pH 7.4, leading to premature payload release and off-target toxicity.[1] Modern designs focus on tuning the electronic properties of the hydrazone to enhance stability while retaining acid sensitivity.[10] The first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin), utilized a hydrazone linker.[1]

Redox-Sensitive Linkers (Disulfides)

Disulfide linkers exploit the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.

  • Mechanism of Action : The cytoplasm has a high concentration of glutathione (GSH) (1–10 mmol/L), a thiol-containing tripeptide, which readily reduces disulfide bonds to release the thiolated payload.[1][] In contrast, the low GSH concentration in plasma (~5 µmol/L) maintains the linker's integrity during circulation.[1][]

  • Advantages : This mechanism provides a robust and highly differentiated trigger for intracellular release. The release kinetics can be fine-tuned by introducing steric hindrance adjacent to the disulfide bond, slowing the rate of reduction and enhancing plasma stability.[6]

  • Limitations & Experimental Insights : While generally stable, some disulfide linkers can undergo exchange with free thiols in plasma, such as cysteine or albumin. Experimental evaluation via plasma stability assays is critical to select candidates with minimal off-target cleavage. Maytansinoid (DM1/DM4)-based ADCs are prominent examples that have successfully employed disulfide linker technology.[13]

Enzyme-Cleavable Linkers (Peptides)

These are among the most successful and widely used linkers, utilizing the high activity of specific proteases within the lysosome.

  • Mechanism of Action : These linkers incorporate short peptide sequences that are specific substrates for lysosomal proteases, most notably Cathepsin B.[1][5][] Upon ADC internalization and trafficking to the lysosome, these proteases cleave the peptide bond, initiating the release of the payload.

  • Common Motifs : The dipeptide valine-citrulline (Val-Cit) is the most clinically validated sequence, recognized efficiently by Cathepsin B.[1][5] Other sequences like valine-alanine (Val-Ala) and the tetrapeptide Gly-Gly-Phe-Gly have also been successfully implemented.[1][15]

  • Advantages : Peptide linkers demonstrate excellent plasma stability, as the target proteases are largely absent or inactive in circulation.[16] This design is often paired with a self-immolative spacer (see Chapter 4.1) to ensure the release of an unmodified, highly potent payload, which can then diffuse out of the cell to exert a bystander effect.[5] Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin) are leading examples of ADCs that use Val-Cit linkers.[1]

Chapter 3: Non-Cleavable Linkers: The Stability-First Approach

For payloads that remain potent when attached to an amino acid remnant or for indications where minimizing off-target toxicity is paramount, non-cleavable linkers offer the highest degree of plasma stability.[3][17]

  • Mechanism of Action : ADCs with non-cleavable linkers do not have an engineered trigger for release. Instead, after internalization, the entire ADC is trafficked to the lysosome where the antibody component is completely degraded by proteases. This process releases the payload still attached to the linker and the conjugating amino acid (typically lysine or cysteine).[3][5][17]

  • Advantages : Unparalleled stability in circulation, which often translates to a better safety profile and a wider therapeutic index.[3][17] Studies have shown that non-cleavable ADCs can outperform their cleavable counterparts in some in vivo models.[17]

  • Limitations & Experimental Insights : The key limitation is the nature of the released metabolite. The charged amino acid remnant can impair the molecule's ability to cross cell membranes, thus largely abrogating the bystander effect.[6] Furthermore, the payload must retain its cytotoxic activity with the linker-amino acid appendage attached. The most successful non-cleavable linker is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a stable thioether bond. This is famously used in Kadcyla® (ado-trastuzumab emtansine).[3]

Chapter 4: Advanced Linker Strategies and Modulators

Beyond the primary cleavable/non-cleavable classification, additional chemical moieties can be incorporated to fine-tune linker performance.

Self-Immolative Spacers

These are not linkers themselves, but rather clever chemical adapters that connect a cleavable trigger to the payload.

  • Mechanism of Action : Following the cleavage of the primary linker (e.g., a Val-Cit peptide), a self-immolative unit like p-aminobenzyl carbamate (PABC) undergoes a spontaneous, rapid electronic cascade and fragmentation, which cleanly liberates the payload in its original, unmodified state.[18][19][20] This is critical for drugs whose activity is sensitive to chemical modification.

G cluster_self_immolative Self-Immolative Release Cascade (PABC) A 1. Enzyme Cleavage (e.g., Cathepsin B) B 2. Unstable Intermediate (p-aminobenzyl alcohol derivative) A->B Cleaves peptide C 3. Spontaneous 1,6-Elimination (Electron Cascade) B->C Rearrangement D 4. Unmodified Payload Released + CO2 + Imine Byproduct C->D Fragmentation

Figure 3: The PABC self-immolative mechanism ensures release of an untagged payload.

Hydrophilic Linkers (Polyethylene Glycol - PEG)

Hydrophobicity is a major challenge in ADC development, leading to aggregation and poor pharmacokinetics. PEG linkers are incorporated to mitigate these issues.[21]

  • Mechanism of Action : PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[22][23] When incorporated as part of the linker, it creates a hydration shell around the conjugate.

  • Advantages :

    • Enhanced Solubility : Improves the aqueous solubility of the entire ADC, which is critical when using hydrophobic payloads.[21][24]

    • Improved Pharmacokinetics : The increased hydrodynamic radius reduces renal clearance, extending circulation half-life.[21][23]

    • Higher Drug-to-Antibody Ratios (DAR) : By preventing aggregation, PEG linkers allow for the successful conjugation of more drug molecules per antibody (e.g., DAR of 8), increasing the therapeutic payload delivered to the target cell.[21]

"Click Chemistry" for Conjugation

Click chemistry refers to a class of bioorthogonal reactions that are rapid, specific, and high-yielding, making them ideal for complex bioconjugations.[25][26]

  • Mechanism of Action : The most common click reaction is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms an extremely stable triazole linkage.[27][28] By incorporating an azide or alkyne handle onto the antibody (via genetic engineering) and the corresponding partner onto the linker-drug, a highly controlled conjugation can be achieved.

  • Advantages : This methodology allows for the creation of homogenous ADCs with a precisely defined DAR and site of conjugation. This homogeneity is a significant advantage over traditional stochastic conjugation methods, leading to a more consistent product with an improved therapeutic window.[26]

Chapter 5: Comparative Analysis and Data Summary

The selection of a linker is a multifactorial decision that must align with the properties of the payload, the biology of the target antigen, and the desired clinical outcome.[29]

Linker TypeRelease TriggerTypical Plasma StabilityBystander EffectKey AdvantageKey LimitationClinical Example
Simple Aliphatic None (Non-cleavable)Very HighNoSimplicity, high stabilityHydrophobic, no controlled release, payload is modified(Baseline for comparison)
Hydrazone Acidic pH (4.5-6.5)ModeratePossibleRelease triggered by internalizationPotential for premature release in circulationMylotarg®
Disulfide High [GSH] (intracellular)HighPossibleHigh intracellular vs. extracellular differentiationTunable kinetics can be complex; potential thiol exchangeMaytansinoid ADCs
Peptide (Val-Cit) Lysosomal ProteasesVery HighYesExcellent plasma stability; proven clinical successRequires internalization and lysosomal traffickingAdcetris®, Padcev®
Thioether (SMCC) Antibody DegradationExtremely HighNoMaximum stability, reduced off-target toxicityReleased payload is modified, limiting potency/permeabilityKadcyla®
PEG-modified (Modulator)High to Very HighVariesImproves solubility, PK, and allows higher DARCan add complexity and size to the overall construct(Used in many clinical candidates)

Chapter 6: Key Experimental Protocols

Accurate evaluation of linker performance relies on standardized and robust experimental protocols.[29]

Protocol 1: General Protocol for ADC Conjugation via Reduced Antibody Thiols

This protocol describes a common method for conjugating a maleimide-functionalized linker-drug (e.g., one attached to an SMCC linker) to a monoclonal antibody.

  • Antibody Reduction :

    • Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), in a 2-3 molar excess per interchain disulfide bond to be cleaved.

    • Incubate at 37°C for 1-2 hours to partially reduce the mAb and expose free sulfhydryl (-SH) groups.

    • Remove excess TCEP using a desalting column, exchanging the mAb into a conjugation buffer (e.g., PBS, pH 7.2).

  • Linker-Payload Conjugation :

    • Dissolve the maleimide-functionalized linker-payload in a compatible organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced mAb solution. A typical molar excess is 5-10 fold over the available sulfhydryl groups.

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The maleimide group will react specifically with the free sulfhydryls to form a stable thioether bond.

  • Quenching and Purification :

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.

    • Purify the resulting ADC from unconjugated linker-payload and other reagents using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization :

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the average drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess ADC purity and aggregation levels using Size Exclusion Chromatography (SEC-HPLC).

Protocol 2: ADC Plasma Stability Assay

This protocol is essential for evaluating the stability of the linker in a biologically relevant matrix.

  • Incubation :

    • Incubate the purified ADC at a defined concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, or rat) at 37°C.

    • Prepare time points for analysis (e.g., 0, 6, 24, 48, 96, 168 hours). The 0-hour time point serves as the baseline.

  • Sample Preparation :

    • At each time point, take an aliquot of the plasma sample.

    • Isolate the ADC from the plasma proteins. A common method is affinity capture using Protein A/G magnetic beads, which bind to the Fc region of the antibody.

    • Wash the beads several times with PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads using a low-pH elution buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize with a Tris buffer.

  • Analysis :

    • Analyze the eluted ADC samples by a method that can determine the average DAR, such as HIC-HPLC or LC-MS.

    • Compare the DAR of each time point to the 0-hour baseline. A decrease in DAR over time indicates linker cleavage and payload loss.

    • The results are typically plotted as average DAR vs. time to determine the stability profile and calculate a half-life for the conjugate in plasma.

Conclusion and Future Outlook

The evolution from simple aliphatic chains to sophisticated, multi-component linker systems has been a driving force behind the clinical success of targeted therapies like ADCs. The choice of linker is a strategic decision that requires a deep understanding of the interplay between the payload's chemistry, the antibody's properties, and the target's biology. Cleavable linkers, such as the clinically validated Val-Cit peptide, offer the advantage of a bystander effect, while non-cleavable linkers like SMCC provide unparalleled stability for highly potent payloads. Advanced modulators like PEG and bioorthogonal click chemistry handles are further refining the field, enabling the development of more homogenous, soluble, and effective conjugates.

The future of linker technology points toward even greater precision. Innovations include tandem-cleavage linkers that require two separate triggers for release, enhancing specificity, and linkers designed for cleavage in the tumor microenvironment rather than inside the cell, broadening the scope of applicable targets.[2][16] As our understanding of tumor biology deepens, so too will our ability to design smarter linkers that unlock the full therapeutic potential of targeted drug delivery.

References

Biological evaluation of dual LSD1/HDAC inhibitors synthesized with Monomethyl sebacate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Biological Evaluation of Dual LSD1/HDAC Inhibitors Synthesized with a Monomethyl Sebacate Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergistic Potential of Dual LSD1/HDAC Inhibition in Oncology

The epigenetic regulation of gene expression is a critical process in cellular function, and its dysregulation is a hallmark of cancer.[1] Two key enzyme families involved in this regulation are Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs).[1][2] LSD1 removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), while HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[2] Both enzymes are often components of the same repressor complexes, such as the CoREST complex, and their activities are frequently associated with silencing tumor suppressor genes.[3][4]

Given their cooperative role in gene silencing, the simultaneous inhibition of both LSD1 and HDACs has emerged as a promising therapeutic strategy.[5][6][7] This dual-inhibition approach can lead to synergistic anti-cancer effects that are more potent than targeting either enzyme alone.[2][5] A key aspect of designing effective dual inhibitors is the linker that connects the pharmacophores responsible for LSD1 and HDAC inhibition. The linker's length, flexibility, and chemical properties can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[8] Monomethyl sebacate, a dicarboxylic acid monoester, presents an intriguing option as a linker due to its specific length and potential for creating stable yet effective dual-targeting molecules.[9]

This guide provides a comprehensive overview of the biological evaluation of novel dual LSD1/HDAC inhibitors synthesized with a monomethyl sebacate linker. We will delve into the critical experimental workflows, from initial enzymatic assays to in vivo efficacy studies, providing detailed protocols and explaining the scientific rationale behind each step.

Mechanism of Action: A Two-Pronged Epigenetic Assault

Dual LSD1/HDAC inhibitors exert their anti-cancer effects by simultaneously targeting two crucial epigenetic regulators. This coordinated attack leads to a multifaceted disruption of cancer cell biology.

dot

Caption: Mechanism of action for dual LSD1/HDAC inhibitors.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on the inhibitor's direct effects on the target enzymes and its activity in cancer cell lines.

Enzymatic Assays: Quantifying Target Engagement

The first step is to determine the inhibitory potency of the synthesized compounds against their intended targets, LSD1 and various HDAC isoforms.

LSD1 Enzymatic Assay:

A common method is the peroxidase-coupled assay, which provides real-time kinetic data.[3] However, it's crucial to use a secondary, direct assay like a fluorescence-based or mass spectrometry-based method to confirm the results and rule out interference with the coupling enzyme.[3]

  • Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide) produces formaldehyde. In the coupled assay, horseradish peroxidase uses the hydrogen peroxide generated from the LSD1 reaction to oxidize a substrate, producing a fluorescent or colorimetric signal.

  • Alternative: A more direct method involves using a specific antibody to detect the demethylated product.[10]

HDAC Enzymatic Assay:

A variety of assays are available, including those that use fluorescently labeled substrates.[11][12] Luminescent assays, such as the HDAC-Glo™ I/II Assays, offer high sensitivity and a simple "add-mix-measure" protocol.[13]

  • Principle: A luminogenic peptide substrate is deacetylated by HDACs. A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is measured in a luciferase reaction.[13]

Data Presentation: Comparative IC50 Values

The results of the enzymatic assays are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. These values should be compared to known, selective inhibitors of LSD1 (e.g., tranylcypromine) and HDACs (e.g., SAHA or entinostat).[2][4]

CompoundLSD1 IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC6 IC50 (nM)
Dual Inhibitor (MMS Linker) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Tranylcypromine (LSD1i)Reference Value>10,000>10,000>10,000
SAHA (Pan-HDACi)>10,000Reference ValueReference ValueReference Value
Entinostat (Class I HDACi)>10,000Reference ValueReference Value>10,000
Cell-Based Assays: Assessing Anti-Cancer Activity

The next crucial step is to evaluate the inhibitor's effects on cancer cells. A panel of cancer cell lines relevant to the intended therapeutic area should be used.[14][15]

Cell Viability and Proliferation Assays:

These assays determine the concentration of the inhibitor that inhibits cell growth or kills cancer cells. The MTT or MTS assay is a widely used colorimetric method for assessing cell viability.[16]

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.

Data Presentation: Comparative GI50/IC50 Values

The results are expressed as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a given parameter). These values should be compared with single-target inhibitors to assess the benefit of dual inhibition.[2]

Cell LineDual Inhibitor GI50 (µM)Tranylcypromine GI50 (µM)SAHA GI50 (µM)Combination (TCP + SAHA) GI50 (µM)
MGC-803 (Gastric)Experimental ValueReference ValueReference ValueExperimental Value
HCT-116 (Colon)Experimental ValueReference ValueReference ValueExperimental Value
MCF-7 (Breast)Experimental ValueReference ValueReference ValueExperimental Value

Part 2: Mechanistic Cellular Studies

Once anti-proliferative activity is established, the next step is to investigate the underlying cellular mechanisms.

dot

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_Cellular_Mechanisms Cellular Mechanism of Action cluster_InVivo In Vivo Efficacy Enzymatic_Assays Enzymatic Assays (LSD1 & HDAC) Cell_Viability Cell Viability Assays (MTT/MTS) Enzymatic_Assays->Cell_Viability Determine Potency Western_Blot Western Blot Analysis (Histone Marks, Apoptosis Proteins) Enzymatic_Assays->Western_Blot Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model Apoptosis_Assay->Xenograft_Model Validate in vivo

Caption: Experimental workflow for evaluating dual LSD1/HDAC inhibitors.

Western Blot Analysis: Confirming Target Engagement in Cells

Western blotting is used to detect changes in the levels of specific proteins, providing evidence of the inhibitor's mechanism of action within the cell.[17]

  • Target Engagement Markers:

    • Increased H3K4me2 and H3K9me2: Indicates LSD1 inhibition.[18]

    • Increased Acetylated Histone H3 (Ac-H3) and Acetylated Tubulin: Indicates HDAC inhibition.[19]

  • Apoptosis Markers:

    • Cleaved PARP and Cleaved Caspase-3: Markers of apoptosis induction.

    • Bcl-2 family proteins (e.g., Bcl-2, Bax): To assess the regulation of the apoptotic pathway.[5]

Experimental Protocol: Western Blotting for Histone Modifications

  • Cell Lysis: Treat cancer cells with the dual inhibitor for a specified time. Lyse the cells to extract proteins. Acid extraction is often preferred for enriching histone proteins.[20]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][22]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications and other target proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis: Investigating Effects on Cell Division

Many anti-cancer agents induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[23][24]

  • Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[25] An increase in the sub-G1 population is indicative of apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the dual inhibitor at various concentrations for 24-48 hours.[2]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[26]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: The data is plotted as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is quantified.

Apoptosis Assays: Quantifying Programmed Cell Death

To confirm that the inhibitor induces apoptosis, the Annexin V/PI staining assay followed by flow cytometry is a widely used and reliable method.[27][28]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect these early apoptotic cells. PI is used to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the dual inhibitor for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.[28][29][30]

  • Incubation: Incubate the cells in the dark at room temperature.[28][29]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: The results are typically displayed as a quadrant plot:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Part 3: In Vivo Efficacy Studies

The final stage of preclinical evaluation involves testing the inhibitor's anti-tumor activity in a living organism, typically using mouse xenograft models.[31][32][33]

Xenograft Tumor Models

Human cancer cells are implanted into immunocompromised mice to form tumors.[31][32] Cell line-derived xenograft (CDX) models are commonly used for initial efficacy testing due to their reproducibility.[33][34] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offer higher clinical relevance as they better recapitulate the heterogeneity of human tumors.[34][35]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Inject a suspension of cancer cells (e.g., HCT-116 or MGC-803) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, dual inhibitor, single-agent controls). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).

Data Presentation: Tumor Growth Inhibition

The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in tumor volume between the treated and control groups.

Treatment GroupMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle ControlExperimental Value0
Dual Inhibitor (MMS Linker) Experimental ValueCalculated Value
TranylcypromineExperimental ValueCalculated Value
SAHAExperimental ValueCalculated Value

Conclusion: A Promising Avenue for Cancer Therapy

The biological evaluation of dual LSD1/HDAC inhibitors synthesized with a monomethyl sebacate linker requires a systematic and multi-faceted approach. By combining robust in vitro enzymatic and cellular assays with well-designed in vivo studies, researchers can thoroughly characterize the potency, mechanism of action, and anti-tumor efficacy of these novel compounds. The data generated from these evaluations are critical for identifying promising lead candidates for further development as next-generation epigenetic cancer therapies. The synergistic effects observed with dual inhibitors highlight the potential of this strategy to overcome some of the limitations of single-agent therapies and offer new hope for patients with various malignancies.

References

The Aliphatic Advantage: A Head-to-Head Comparison of Linker Length in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Drug Efficacy Through Strategic Linker Selection

For researchers, scientists, and drug development professionals at the forefront of oncology, the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a game of molecular precision. While the targeting moiety and the potent payload often take center stage, the humble linker connecting them plays a pivotal role in determining the success or failure of a drug candidate. This guide provides an in-depth, head-to-head comparison of different length aliphatic linkers, offering a technical narrative grounded in experimental evidence to inform rational drug design.

The Unsung Hero: Why Linker Length Matters

The linker in a targeted cancer therapeutic is far more than a simple tether. Its length, flexibility, and chemical nature profoundly influence a drug's stability in circulation, its pharmacokinetic profile, the efficiency of payload release, and ultimately, its therapeutic index.[1] An improperly designed linker can lead to premature drug release and systemic toxicity, or conversely, prevent the payload from reaching its intracellular target.[2]

Aliphatic linkers, composed of simple carbon chains (-(CH2)n-), are a fundamental class of linkers whose properties are directly modulated by their length. This guide will dissect the nuanced effects of varying aliphatic linker length on the performance of two leading classes of targeted cancer drugs: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): A Balancing Act Between Stability and Payload Release

In ADCs, an antibody directs a cytotoxic payload to a tumor-associated antigen. The linker's primary role is to ensure the payload remains securely attached to the antibody during transit through the bloodstream and is efficiently released upon internalization into the target cancer cell.[2]

The Short Aliphatic Linker Advantage: Enhanced Stability

Shorter aliphatic linkers are often associated with greater stability.[2] By keeping the payload "tethered" more closely to the antibody, they can benefit from the steric hindrance provided by the large antibody structure, which shields the linker and payload from the surrounding environment and potential enzymatic degradation.[3][4] This enhanced stability can lead to a longer plasma half-life of the intact ADC, allowing for greater tumor accumulation.

However, an excessively short linker can introduce its own set of challenges. It may sterically hinder the antibody's ability to bind to its target antigen or impede the efficient release of the payload once inside the tumor cell.[2]

The Long Aliphatic Linker Advantage: Improved Solubility and Potential for Bystander Effect

Longer aliphatic linkers can improve the solubility of the ADC, particularly when dealing with hydrophobic payloads.[2] This can be crucial in preventing aggregation, which is a common issue with ADCs, especially those with a high drug-to-antibody ratio (DAR).[5] Aggregation can lead to rapid clearance from circulation and reduced efficacy.[1]

Furthermore, in the case of cleavable linkers, a longer linker can facilitate the "bystander effect."[6] Once the payload is released from the ADC within a target cell, it can diffuse out and kill neighboring antigen-negative tumor cells. A longer linker can position the payload for more efficient release and subsequent diffusion.

The trade-off with longer linkers is a potential decrease in stability and an increased risk of premature payload release in circulation.[2]

Visualizing the ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization Endosome/ Lysosome TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Bystander Cell PayloadRelease Released Payload Internalization->PayloadRelease 3. Linker Cleavage PayloadRelease->TumorCell 4. Cell Killing PayloadRelease->BystanderCell 5. Bystander Effect (with permeable payloads)

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTACs: The Critical Role of Linker Length in Ternary Complex Formation

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker's role in a PROTAC is to connect the POI-binding ligand and the E3 ligase-binding ligand, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[7]

The length of the aliphatic linker is a critical determinant of a PROTAC's efficacy.[7]

  • Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[7]

  • Too long: An excessively long and flexible linker may not effectively bring the two proteins together for efficient ubiquitination, leading to reduced degradation.[7]

Quantitative Comparison of Aliphatic Linker Length in PROTACs

Several studies have systematically evaluated the impact of linker length on PROTAC performance. The key metrics used are the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-[5]
TBK1Alkyl/Ether12 - 29Submicromolar-[5]
TBK1Alkyl/Ether21396[5]
TBK1Alkyl/Ether2929276[5]

As the data for TBK1-targeting PROTACs illustrates, there is an optimal linker length window for achieving potent degradation.[5] Linkers shorter than 12 atoms were inactive, while potency decreased with a linker of 29 atoms compared to the optimal 21-atom linker.[5]

Visualizing PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ub Ubiquitin Ubiquitination Ubiquitination Ub->Ubiquitination Proteasome Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation TernaryComplex->Ubiquitination Ubiquitination UbiquitinatedPOI Ubiquitinated POI Ubiquitination->UbiquitinatedPOI Polyubiquitination UbiquitinatedPOI->Proteasome Recognition

Caption: The mechanism of PROTAC-mediated protein degradation.

Experimental Protocols for Evaluating Aliphatic Linker Performance

To empirically determine the optimal aliphatic linker length for a given cancer drug, a series of robust in vitro and in vivo assays are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature payload release.

Methodology:

  • Incubation: Incubate the ADC or PROTAC at a predefined concentration (e.g., 100 µg/mL) in plasma from relevant species (human, mouse, rat) at 37°C.[8] Include a buffer control (e.g., PBS).[8]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

  • Sample Preparation (for ADCs):

    • For analysis of intact ADC and drug-to-antibody ratio (DAR), use immunoaffinity capture with Protein A or G magnetic beads to isolate the ADC.[8][9] Elute the intact ADC.[9]

    • For analysis of released payload, precipitate plasma proteins and collect the supernatant.[8]

  • Analysis:

    • LC-MS/MS: Quantify the concentration of the intact drug, released payload, and various drug-linker metabolites.[8][9] For ADCs, determine the average DAR over time.[8][9]

    • ELISA: Can be used for quantifying total antibody and conjugated antibody to calculate drug loss.[10]

  • Data Interpretation: Calculate the half-life of the conjugate in plasma and the rate of payload release to compare the stability of different linker lengths.

Protocol 2: In Vitro Cytotoxicity and Protein Degradation Assays

Objective: To determine the potency of the drug conjugate in killing target cancer cells (for ADCs) or degrading the target protein (for PROTACs).

Methodology (ADCs - Cytotoxicity):

  • Cell Seeding: Seed target antigen-positive cancer cells in 96-well plates.[1]

  • Treatment: Treat the cells with serial dilutions of the ADCs with varying linker lengths.[1]

  • Incubation: Incubate for a period sufficient to induce cell death (typically 72-120 hours).[1]

  • Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC to compare their potency.[1]

Methodology (PROTACs - Protein Degradation):

  • Cell Seeding and Treatment: Seed target cells in multi-well plates and treat with a range of PROTAC concentrations.

  • Lysis and Protein Quantification: After a set incubation time (e.g., 24 hours), lyse the cells and quantify total protein concentration.

  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities to determine the percentage of target protein remaining relative to the vehicle control. Plot the percentage of degradation against PROTAC concentration to determine the DC50 and Dmax values.[7]

Protocol 3: Bystander Killing Assay (for ADCs with Cleavable Linkers)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology (Co-culture Assay):

  • Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-, often engineered to express a fluorescent protein like GFP for easy identification) cells at various ratios (e.g., 1:1, 1:5) in a 96-well plate.[6]

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.[6]

  • Incubation: Incubate for 72-120 hours.[6]

  • Analysis: Use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) cell population.

  • Data Interpretation: Compare the viability of Ag- cells in the presence of Ag+ cells and ADC to controls to determine the extent of bystander killing for ADCs with different linker lengths.

Visualizing the Linker Evaluation Workflow

Linker_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize Conjugates (Varying Aliphatic Linker Lengths) Characterization Characterize Conjugates (e.g., DAR for ADCs) Synthesis->Characterization PlasmaStability Plasma Stability Assay Characterization->PlasmaStability Cytotoxicity Cytotoxicity/ Degradation Assay Characterization->Cytotoxicity Bystander Bystander Effect Assay (for ADCs) Characterization->Bystander PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study Efficacy_Study Xenograft Efficacy Study (TGI) PK_Study->Efficacy_Study

References

The Unseen Backbone: Evaluating Anticancer Agents with Monomethyl Sebacate Spacers in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate architecture of targeted anticancer therapies, particularly antibody-drug conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and ultimate therapeutic window of the agent. While much attention is often focused on the antibody and the cytotoxic payload, the nature of the spacer that connects them can be the deciding factor between a promising candidate and a clinical failure. This guide provides an in-depth technical comparison of in vivo studies involving anticancer agents that utilize a monomethyl sebacate spacer, a long-chain aliphatic dicarboxylic acid monoester. Due to the limited publicly available data on this specific spacer, this guide will also draw comparisons with structurally related dicarboxylic acid linkers and other common linker technologies to provide a comprehensive framework for evaluation.

The Rationale for Long-Chain Aliphatic Spacers

The choice of a linker is a strategic decision in drug design, balancing the need for stability in circulation with efficient payload release at the tumor site. Long-chain aliphatic dicarboxylic acid monoesters, such as monomethyl sebacate, offer a unique set of properties. The sebacate backbone, a ten-carbon chain, imparts a significant degree of hydrophobicity to the linker. This hydrophobicity can influence the physicochemical properties of the entire conjugate, including its solubility, aggregation propensity, and pharmacokinetic profile.[1][2]

The ester functional group in a monomethyl sebacate spacer provides a potential site for cleavage, although it is generally more stable than other cleavable linkages like hydrazones or disulfides.[3] This relative stability can be advantageous, preventing premature drug release in the bloodstream and reducing off-target toxicity.[4] The cleavage of the ester bond is typically mediated by intracellular esterases, which can be present at higher concentrations in tumor cells, offering a degree of tumor-selective drug release.[3]

Comparative In Vivo Performance of Dicarboxylic Acid-Based Linkers

While specific in vivo data for monomethyl sebacate linkers is not extensively published, we can infer its likely performance by examining studies on other dicarboxylic acid linkers with varying chain lengths. The length of the alkyl chain in these linkers plays a crucial role in their in vivo stability and, consequently, the overall efficacy of the ADC.

A comparative analysis of ADCs with dicarboxylic acid linkers of different lengths—succinic acid (C4), glutaric acid (C5), and adipic acid (C6)—suggests a trend of increasing in vivo stability with longer chain lengths.[5] This is attributed to the increased steric hindrance around the ester bond, which can protect it from hydrolysis by plasma esterases.[5]

Table 1: Illustrative In Vivo Stability of ADCs with Dicarboxylic Acid Linkers of Varying Chain Lengths

Linker TypeAlkyl Chain LengthExpected In Vivo Half-life of Intact ADCRationale
Succinic AcidC4ShorterLess steric hindrance, more susceptible to esterase cleavage.[5]
Glutaric AcidC5IntermediateModerate steric hindrance.[5]
Adipic AcidC6LongerIncreased steric hindrance, greater protection from esterases.[5]
Monomethyl Sebacate C10 Potentially Longest Significant steric bulk and hydrophobicity expected to confer high stability.

Note: This table is based on established principles of linker chemistry and illustrative data. Actual in vivo half-life would need to be determined experimentally for each specific ADC.

Based on this trend, an ADC with a monomethyl sebacate (C10) linker is hypothesized to exhibit even greater stability in circulation compared to its shorter-chain counterparts. This enhanced stability could lead to a longer pharmacokinetic half-life of the intact ADC, allowing for greater accumulation in tumor tissue. However, this increased stability must be balanced with the efficiency of payload release within the target cancer cells.

In Vivo Efficacy: A Balancing Act of Stability and Payload Release

The ultimate measure of an ADC's success is its ability to eradicate tumors in vivo. This is a complex interplay between the stability of the ADC in circulation, its ability to penetrate tumor tissue, and the efficiency of payload release within the cancer cells.

An ADC with a highly stable monomethyl sebacate linker would be expected to deliver a higher concentration of the payload to the tumor. However, if the ester linkage is too resistant to cleavage by intracellular esterases, the cytotoxic drug may not be released in sufficient quantities to induce cell death. Therefore, the in vivo evaluation of such an ADC must carefully assess both tumor growth inhibition and the mechanism of action.

Comparison with Other Linker Technologies:

  • Valine-Citrulline (VC) Linkers: These dipeptide linkers are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6] They generally offer a good balance of stability and efficient, tumor-selective drug release. An ADC with a monomethyl sebacate linker might exhibit greater systemic stability but potentially slower or less efficient payload release compared to a VC-linked ADC.

  • Hydrazone Linkers: These are acid-labile linkers that are designed to cleave in the acidic environment of endosomes and lysosomes.[] They can be prone to premature cleavage in the slightly acidic tumor microenvironment or even in systemic circulation, leading to off-target toxicity.[] A monomethyl sebacate linker would be expected to be significantly more stable than a hydrazone linker.

  • Non-Cleavable Linkers: These linkers, such as those based on a thioether bond, rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[8] This can sometimes result in reduced cell permeability and potency of the released drug. An ester-based linker like monomethyl sebacate offers a "cleavable" alternative that can release the payload in a less encumbered form.

Experimental Protocols for In Vivo Evaluation

A robust in vivo evaluation of an anticancer agent with a monomethyl sebacate spacer is essential to validate its therapeutic potential. The following protocols provide a framework for such studies.

Xenograft Tumor Model Establishment
  • Cell Culture: Human cancer cell lines relevant to the target of the monoclonal antibody are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used for xenograft studies.[1]

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated using the formula: Tumor Volume = (Length x Width²) / 2.[9][10]

Experimental_Workflow cluster_preclinical_setup Preclinical Setup cluster_treatment_phase Treatment & Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Implantation in Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups adc_administration ADC Administration treatment_groups->adc_administration data_collection Tumor Volume & Body Weight Measurement adc_administration->data_collection pk_analysis Pharmacokinetic Analysis data_collection->pk_analysis efficacy_assessment Efficacy Assessment (TGI) data_collection->efficacy_assessment

In Vivo Efficacy Study Workflow
In Vivo Efficacy and Tolerability Study

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, ADC with monomethyl sebacate linker, comparator ADC with a different linker).[9]

  • Dosing: The ADCs are administered intravenously at various dose levels.

  • Tumor Growth Inhibition (TGI): Tumor volumes are measured at regular intervals, and the TGI is calculated as a percentage relative to the vehicle control group.[10][11]

  • Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.

  • Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated.

Pharmacokinetic Analysis
  • Sample Collection: Blood samples are collected from a separate cohort of tumor-bearing mice at various time points after ADC administration.[12]

  • Sample Processing: Plasma is isolated from the blood samples.

  • Analytical Method: An enzyme-linked immunosorbent assay (ELISA) is typically used to quantify the concentration of the total antibody and the intact ADC in the plasma.[12] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the ADC and its metabolites.[13]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated.[14]

PK_Analysis_Workflow cluster_pk_study Pharmacokinetic Study cluster_analysis Bioanalysis adc_dosing ADC Administration to Mice blood_sampling Serial Blood Sampling adc_dosing->blood_sampling plasma_isolation Plasma Isolation blood_sampling->plasma_isolation elisa ELISA for Total Ab & Intact ADC plasma_isolation->elisa lcms LC-MS for ADC & Metabolites plasma_isolation->lcms pk_modeling Pharmacokinetic Modeling elisa->pk_modeling lcms->pk_modeling

Pharmacokinetic Analysis Workflow

Conclusion and Future Directions

The use of a monomethyl sebacate spacer in anticancer agents, particularly ADCs, represents a promising strategy for enhancing in vivo stability and potentially improving the therapeutic index. The long aliphatic chain is expected to provide steric hindrance against premature cleavage in the circulation, leading to a longer pharmacokinetic half-life and increased tumor accumulation. However, the increased stability must be carefully balanced with the efficiency of payload release at the target site.

Future in vivo studies should focus on direct, head-to-head comparisons of ADCs with monomethyl sebacate linkers against those with other clinically validated linkers, such as VC-based and non-cleavable linkers. Such studies will provide crucial data on the relative advantages and disadvantages of this linker technology and guide the rational design of the next generation of targeted anticancer therapies. The experimental protocols outlined in this guide provide a robust framework for conducting these essential in vivo evaluations.

References

The Alchemical Bond: A Senior Application Scientist's Guide to Comparing Linker Pharmacokinetics in Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of targeted therapeutics, the linker connecting a potent payload to its delivery vehicle is far from a passive component. It is the alchemical bond that dictates the stability, efficacy, and ultimately, the pharmacokinetic profile of the entire drug conjugate.[1] For researchers in drug development, a nuanced understanding of how different linker chemistries influence a drug's journey through the body is paramount to designing safer and more effective treatments. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs featuring different linkers, supported by experimental data and field-proven insights.

The Crucial Role of the Linker in Pharmacokinetics

The linker is a critical determinant of a drug conjugate's therapeutic index.[2] An ideal linker ensures the drug remains securely attached to its targeting moiety (such as an antibody in an Antibody-Drug Conjugate or ADC) while in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[2][3][4] Conversely, it must facilitate efficient cleavage and release of the active drug at the desired site of action.[2] The chemical nature of the linker profoundly impacts key pharmacokinetic (PK) parameters, including a drug's absorption, distribution, metabolism, and excretion (ADME).[5]

A Comparative Analysis of Linker Technologies

The choice of linker technology is a pivotal decision in the design of targeted drug conjugates.[6] Linkers can be broadly categorized into two main types: cleavable and non-cleavable. The selection of a linker strategy is often a trade-off between stability and the desired mechanism of action.[1]

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be labile under specific physiological conditions, such as the acidic environment of tumors or the presence of certain enzymes, allowing for targeted drug release.[7][8]

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are often upregulated in tumor cells.[9] The valine-citrulline (Val-Cit) dipeptide is a commonly used example.[8]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[5][8]

  • Redox-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing environment inside cells, where the concentration of glutathione is significantly higher than in the bloodstream.[2][8]

Non-Cleavable Linkers: Stability First

Non-cleavable linkers, such as thioether linkers, form a stable covalent bond between the antibody and the payload.[10] Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][7] This strategy generally leads to enhanced plasma stability and a longer half-life, potentially reducing off-target toxicity.[7][10]

Visualizing Linker-Dependent Payload Release

The following diagram illustrates the distinct mechanisms of payload release for cleavable and non-cleavable linkers.

Linker_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC in Circulation (Stable) Internalization_cleavable Internalization into Target Cell ADC_cleavable->Internalization_cleavable Target Binding Lysosome_cleavable Endosome/Lysosome Internalization_cleavable->Lysosome_cleavable Payload_Release_cleavable Payload Release Lysosome_cleavable->Payload_Release_cleavable Enzymatic Cleavage or pH Change ADC_non_cleavable ADC in Circulation (Highly Stable) Internalization_non_cleavable Internalization into Target Cell ADC_non_cleavable->Internalization_non_cleavable Target Binding Lysosome_non_cleavable Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_Release_non_cleavable Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release_non_cleavable

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Impact of Linker Properties on Pharmacokinetics

Beyond the cleavage mechanism, other physicochemical properties of the linker, such as hydrophilicity, length, and steric hindrance, play a crucial role in the pharmacokinetic behavior of a drug conjugate.[11][12]

Hydrophilicity vs. Hydrophobicity

The hydrophilicity of a linker is a critical factor in ADC development.[]

  • Hydrophilic Linkers: Incorporating hydrophilic moieties like polyethylene glycol (PEG) can improve the water solubility of the drug conjugate, reduce aggregation, and prolong its circulation half-life by shielding it from enzymatic degradation and immune recognition.[14][15][16] This can also help in overcoming multidrug resistance mediated by transporters like MDR1, as the resulting hydrophilic metabolites may not be substrates for these efflux pumps.[5]

  • Hydrophobic Linkers: Highly hydrophobic linkers can lead to ADC aggregation, accelerated clearance from the circulation, and increased non-specific uptake by tissues, which can result in off-target toxicity.[][17]

Linker Length and Composition

The length and composition of the linker can influence the stability of the drug conjugate and its interaction with biological targets.[18] Shorter linkers or those with increased steric hindrance near the cleavage site can enhance stability by reducing the accessibility of the payload to circulatory enzymes or other clearing mechanisms.[11][19]

Comparative Pharmacokinetic Data

The following table summarizes preclinical data from various sources to provide a comparative overview of the pharmacokinetic properties of ADCs with different linker types. It is important to note that direct head-to-head comparisons are limited, and these values can be influenced by the specific antibody, payload, and experimental conditions.

Linker TypeCleavage MechanismPlasma Stability (Half-life)Key CharacteristicsPotential AdvantagesPotential Disadvantages
Cleavable
Valine-Citrulline (VC)Cathepsin B~144-230 hours (mouse, monkey)[2]High plasma stability with specific cleavage at the target site.[2][20]Targeted payload release in the tumor microenvironment.Efficacy is dependent on enzyme expression levels in the tumor.[2]
HydrazoneAcid HydrolysisVariable; generally lower than VCCleaved in the acidic environment of endosomes/lysosomes.[5]Effective intracellular drug release.Potential for premature cleavage and systemic toxicity due to instability.[2][5]
DisulfideReductionVariableCleaved by high intracellular glutathione concentrations.[2]Exploits differential redox potential between extracellular and intracellular environments.Susceptible to cleavage by circulating thiols.[2]
Non-Cleavable
Thioether (e.g., SMCC)Proteolytic DegradationHighPayload is released as an amino acid-linker-drug complex after lysosomal degradation of the antibody.[10]High plasma stability, longer half-life, potentially reduced off-target toxicity.[10][21]Efficacy is dependent on the internalization and degradation of the ADC.[22]
Hydrophilic Linkers
PEGylatedN/AGenerally IncreasedEnhances solubility and shields the drug from degradation and immune recognition.[14][]Improved PK profile, prolonged half-life, and reduced immunogenicity.[15][24]Potential for altered biodistribution.

Experimental Protocols for Assessing Linker-Dependent Pharmacokinetics

Rigorous evaluation of the pharmacokinetic properties of drug conjugates is essential for their development. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the drug conjugate and the rate of premature payload release in plasma.[1][10]

Methodology:

  • Incubation: The test drug conjugate is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C for a defined period, typically up to seven days.[10]

  • Time Points: Aliquots are collected at various time points (e.g., Day 0, 1, 2, 3, 5, 7).[10]

  • Analysis: The amount of intact drug conjugate and released payload is quantified using one of the following methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Measures the concentration of the antibody-conjugated drug over time.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the average drug-to-antibody ratio (DAR) at each time point or quantifies the free payload. A decrease in DAR indicates drug deconjugation.[10]

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the in vivo pharmacokinetic profile of the drug conjugate, including its clearance, volume of distribution, and half-life.

Methodology:

  • Administration: The drug conjugate is administered to a suitable animal model (e.g., mice or rats) via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Processing: Blood samples are processed to obtain plasma.[10]

  • Bioanalysis: The concentrations of various analytes, including the total antibody, the conjugated antibody, and the free payload, are measured using validated bioanalytical methods such as ELISA and LC-MS/MS.[4][25][26]

  • Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key PK parameters.

Biodistribution Study

Objective: To determine the tissue distribution of the drug conjugate and its payload.

Methodology:

  • Administration: The drug conjugate, often radiolabeled, is administered to an animal model.

  • Tissue Collection: At various time points, animals are euthanized, and tissues of interest are collected.

  • Quantification: The amount of radioactivity in each tissue is measured to determine the concentration of the drug conjugate. Alternatively, tissue homogenates can be analyzed by LC-MS/MS to quantify the drug and its metabolites.[27]

Workflow for Linker Pharmacokinetic Evaluation

The following diagram outlines the general workflow for assessing the impact of linkers on drug pharmacokinetics.

PK_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Linker_Selection Linker Selection (Cleavable, Non-cleavable, Hydrophilic, etc.) Synthesis Drug Conjugate Synthesis Linker_Selection->Synthesis Plasma_Stability Plasma Stability Assay (ELISA, LC-MS) Synthesis->Plasma_Stability PK_Study Pharmacokinetic Study (Animal Models) Plasma_Stability->PK_Study Promising Candidates Biodistribution Biodistribution Study PK_Study->Biodistribution Data_Analysis PK Data Analysis (Half-life, Clearance, etc.) Biodistribution->Data_Analysis Lead_Optimization Lead Candidate Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Linker_Selection Iterative Design

Caption: General workflow for assessing linker stability and pharmacokinetics.

Conclusion and Future Perspectives

The linker is a critical component in the design of drug conjugates, with a profound impact on their pharmacokinetic properties, efficacy, and safety.[3][6][12] A thorough understanding of how different linker chemistries behave in vivo is essential for the rational design of next-generation targeted therapeutics. Non-cleavable linkers generally offer greater stability, while the stability of cleavable linkers is highly dependent on their specific chemistry and the biological environment.[10] The incorporation of hydrophilic elements, such as PEG, has emerged as a key strategy to improve the overall pharmacokinetic profile of drug conjugates.[15][]

As our understanding of the intricate interplay between linker chemistry and biology deepens, we can expect the development of novel linker technologies that offer even greater control over drug release and biodistribution, ultimately leading to safer and more effective therapies for a wide range of diseases. The U.S. Food and Drug Administration (FDA) continues to provide guidance on the clinical pharmacology considerations for ADCs, emphasizing the importance of a thorough characterization of the drug, antibody, and linker components.[28][29][30]

References

Safety Operating Guide

Navigating the Disposal of 10-Methoxy-10-oxodecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety and Compliance in the Disposal of Aliphatic Carboxylic Acid Derivatives

Core Directive: Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to treat 10-methoxy-10-oxodecanoic acid as a potentially hazardous substance. The following are immediate action items for its handling and waste management:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[3][4] It should be collected in a dedicated, clearly labeled, and sealed container.[3][5]

  • Container Compatibility: Use a container made of a material compatible with carboxylic acids and esters. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known or suspected hazards.[5][6]

Scientific Rationale for Disposal Procedures

The molecular structure of this compound dictates its likely chemical properties and, consequently, the appropriate disposal pathway. It possesses a carboxylic acid group, which can be corrosive, and a methyl ester group. While detailed toxicological data is unavailable, it is prudent to handle it with care, assuming it may cause skin and eye irritation.[1]

The primary route for the disposal of this type of chemical waste is through a licensed hazardous waste disposal contractor.[6][7][8] Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Designate a specific, sealed container for the collection of solid or liquid waste of this compound.
  • Ensure the container is in good condition and has a secure, tight-fitting lid.[6]
  • Label the container with "Hazardous Waste," the chemical name, and the date of initial waste accumulation.[5]

2. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA within the laboratory.[6][7]
  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[11]
  • Ensure secondary containment, such as a spill tray, is used to prevent the spread of any potential leaks.[3][9]
  • Keep the waste container closed except when adding waste.[6][7][9]

3. Requesting Waste Pickup:

  • Once the container is full or has been accumulating for a period defined by your institution's policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7]
  • Follow your institution's specific procedures for requesting a waste pickup.

4. Handling Spills:

  • In the event of a spill, immediately alert personnel in the area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]
  • Collect the absorbent material and the spilled chemical into a designated hazardous waste container.[8]
  • Clean the spill area thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal cluster_3 Spill Response Start Generate this compound waste WearPPE Wear appropriate PPE Start->WearPPE Spill Spill Occurs Start->Spill SelectContainer Select a compatible, sealed container WearPPE->SelectContainer LabelContainer Label container with chemical name and hazards SelectContainer->LabelContainer CollectWaste Collect waste in the designated container LabelContainer->CollectWaste StoreInSAA Store in a designated Satellite Accumulation Area (SAA) CollectWaste->StoreInSAA SecondaryContainment Use secondary containment StoreInSAA->SecondaryContainment KeepClosed Keep container closed SecondaryContainment->KeepClosed RequestPickup Request pickup from EHS or licensed contractor KeepClosed->RequestPickup Transport Properly transport to a licensed disposal facility RequestPickup->Transport End Final, compliant disposal Transport->End Alert Alert personnel Spill->Alert ContainSpill Contain spill with inert absorbent Alert->ContainSpill CollectSpill Collect contaminated material into hazardous waste container ContainSpill->CollectSpill CleanArea Clean the spill area CollectSpill->CleanArea

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, general guidelines for laboratory waste accumulation can be summarized as follows:

ParameterGuidelineSource
Maximum Accumulation Volume55 gallons of hazardous waste per Satellite Accumulation Area[6][7]
Maximum Accumulation of Acutely Toxic Waste1 quart of "P-listed" waste[6][7][8]
pH for Drain Disposal (Not applicable to this compound)Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions[10][12]

It is crucial to consult your local and institutional regulations, as these may vary.[10]

Conclusion

The responsible disposal of laboratory chemicals is a cornerstone of a safe and ethical research environment. For this compound, in the absence of a specific SDS, a conservative approach based on its chemical structure and established best practices for hazardous waste management is essential. By following the detailed protocols and understanding the underlying scientific principles, researchers can ensure the safe handling and disposal of this and other novel compounds, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 10-Methoxy-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 10-Methoxy-10-oxodecanoic acid. As your partner in laboratory safety, we aim to deliver insights that extend beyond the product, ensuring your research is conducted with the utmost integrity and protection. The following procedures are based on established best practices for handling similar chemical entities and are designed to empower you with the knowledge to maintain a safe laboratory environment.

Understanding the Hazard Profile
  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Vapors or splashes can lead to significant eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended equipment for various laboratory scenarios.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles with side shields. In situations with a high risk of splashing, a full-face shield should be used in conjunction with goggles.[4]EN 166 or ANSI Z87.1
Skin Protection Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.[4] Gloves should be inspected before each use and changed frequently. Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.EN 374
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, when handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[4][5] All work with volatile substances should ideally be conducted within a certified chemical fume hood.NIOSH or EN 149
Procedural Workflow for Safe Handling

The following diagram outlines the decision-making process and procedural steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_assess Assess Risks & Review SDS for Similar Compounds prep_ppe Select & Inspect Appropriate PPE prep_assess->prep_ppe prep_hood Ensure Fume Hood is Certified & Operational prep_ppe->prep_hood handle_don Don PPE Correctly prep_hood->handle_don Proceed to Handling handle_weigh Weigh/Measure in Fume Hood handle_don->handle_weigh handle_transfer Transfer with Care to Avoid Splashes/Aerosols handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Complete Handling post_doff Doff PPE Correctly to Avoid Contamination post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_waste Segregate Contaminated Waste post_wash->disp_waste Proceed to Disposal disp_label Label Waste Container Clearly disp_waste->disp_label disp_dispose Dispose According to Institutional & Local Regulations disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is critical to minimize harm.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ventilate the area and decontaminate the spill site.
Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated materials is paramount to protect the environment and comply with regulations.

  • Waste Characterization: All waste materials, including the chemical itself, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Containerization: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Method: The preferred method of disposal is through a licensed professional waste disposal service.[6] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6][7]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in general waste.[7]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your commitment to these protocols is a testament to your dedication to responsible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxy-10-oxodecanoic acid
Reactant of Route 2
Reactant of Route 2
10-Methoxy-10-oxodecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.